molecular formula C14H8Br2N2 B13872947 6-Bromo-2-(4-bromophenyl)quinazoline

6-Bromo-2-(4-bromophenyl)quinazoline

Katalognummer: B13872947
Molekulargewicht: 364.03 g/mol
InChI-Schlüssel: JHKYMWBLCOMZPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(4-bromophenyl)quinazoline is a useful research compound. Its molecular formula is C14H8Br2N2 and its molecular weight is 364.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-(4-bromophenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(4-bromophenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H8Br2N2

Molekulargewicht

364.03 g/mol

IUPAC-Name

6-bromo-2-(4-bromophenyl)quinazoline

InChI

InChI=1S/C14H8Br2N2/c15-11-3-1-9(2-4-11)14-17-8-10-7-12(16)5-6-13(10)18-14/h1-8H

InChI-Schlüssel

JHKYMWBLCOMZPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=C3C=C(C=CC3=N2)Br)Br

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2-(4-bromophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 6-Bromo-2-(4-bromophenyl)quinazoline. This document synthesizes available data from related structures to offer predictive insights and detailed experimental protocols relevant to its study and application in medicinal chemistry and materials science.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4] The introduction of halogen substituents, such as bromine, at various positions on the quinazoline ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of a bromine atom at the 6-position has been a key feature in the design of various biologically active molecules. This guide focuses on the dibrominated derivative, 6-Bromo-2-(4-bromophenyl)quinazoline, a structure of significant interest for further chemical and biological exploration.

Molecular Structure and Physicochemical Properties

The chemical structure of 6-Bromo-2-(4-bromophenyl)quinazoline features a quinazoline ring system with a bromine atom at the 6-position and a 4-bromophenyl substituent at the 2-position.

Diagram of the Molecular Structure of 6-Bromo-2-(4-bromophenyl)quinazoline:

Caption: Molecular structure of 6-Bromo-2-(4-bromophenyl)quinazoline.

Based on the analysis of structurally similar compounds, the following physicochemical properties can be predicted for 6-Bromo-2-(4-bromophenyl)quinazoline.

PropertyPredicted ValueReference
Molecular Formula C₁₄H₈Br₂N₂-
Molecular Weight 364.04 g/mol -
Appearance Likely a white to off-white solid[5]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.-
Melting Point Expected to be in the range of 150-250 °C, consistent with related brominated quinazolines.[5]

Synthesis and Mechanistic Insights

While a direct synthetic route for 6-Bromo-2-(4-bromophenyl)quinazoline is not explicitly detailed in the reviewed literature, a plausible and efficient pathway can be constructed based on established quinazoline synthesis methodologies.[6][7] A common and effective strategy involves the cyclocondensation of a substituted 2-aminobenzonitrile with an appropriate aldehyde, followed by aromatization.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product 2-amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile Dihydroquinazoline Dihydroquinazoline Intermediate 2-amino-5-bromobenzonitrile->Dihydroquinazoline Lewis Acid (e.g., InCl₃) or Protic Acid (e.g., p-TsOH) 4-bromobenzaldehyde 4-Bromobenzaldehyde 4-bromobenzaldehyde->Dihydroquinazoline Product 6-Bromo-2-(4-bromophenyl)quinazoline Dihydroquinazoline->Product Oxidation (e.g., DDQ, O₂/catalyst)

Caption: Proposed synthesis of 6-Bromo-2-(4-bromophenyl)quinazoline.

Experimental Protocol (Proposed):

  • Cyclocondensation: To a solution of 2-amino-5-bromobenzonitrile (1.0 eq) and 4-bromobenzaldehyde (1.1 eq) in a suitable solvent such as toluene or acetonitrile, a catalytic amount of a Lewis acid (e.g., InCl₃) or a protic acid (e.g., p-toluenesulfonic acid) is added.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Oxidation: Upon completion of the cyclocondensation, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or bubbling with oxygen in the presence of a suitable catalyst is introduced to facilitate the aromatization to the final quinazoline product.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure 6-Bromo-2-(4-bromophenyl)quinazoline.

Causality Behind Experimental Choices:

  • The choice of a Lewis or protic acid catalyst is crucial for the initial condensation between the amino group of the benzonitrile and the carbonyl group of the aldehyde, followed by intramolecular cyclization.

  • The subsequent oxidation step is necessary to convert the dihydroquinazoline intermediate to the thermodynamically more stable aromatic quinazoline system.

Spectroscopic Characterization (Predicted)

The structural elucidation of 6-Bromo-2-(4-bromophenyl)quinazoline would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[5]

TechniquePredicted Spectral Features
¹H NMR Aromatic protons of the quinazoline and phenyl rings are expected to appear in the range of δ 7.5-9.0 ppm. The specific coupling patterns will depend on the substitution.
¹³C NMR Aromatic carbons will resonate in the region of δ 120-160 ppm. The carbon atoms attached to the nitrogen atoms and bromine atoms will show characteristic shifts.
IR (KBr, cm⁻¹) Characteristic peaks for C=N and C=C stretching of the aromatic rings are expected around 1600-1500 cm⁻¹. C-Br stretching vibrations would appear in the fingerprint region.
Mass Spec (ESI-MS) The mass spectrum should show a characteristic isotopic pattern for a dibrominated compound, with the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight.

Chemical Reactivity and Potential Transformations

The presence of two bromine atoms and the quinazoline ring system endows 6-Bromo-2-(4-bromophenyl)quinazoline with a rich and versatile chemical reactivity, making it an excellent scaffold for further derivatization.

Diagram of Key Reaction Pathways:

Reactivity cluster_reactions Potential Reactions Start 6-Bromo-2-(4-bromophenyl)quinazoline Suzuki Suzuki Coupling (Arylboronic acids, Pd catalyst) Start->Suzuki C-Br bond activation Buchwald Buchwald-Hartwig Amination (Amines, Pd catalyst) Start->Buchwald C-Br bond activation Sonogashira Sonogashira Coupling (Terminal alkynes, Pd/Cu catalyst) Start->Sonogashira C-Br bond activation Nitration Electrophilic Aromatic Substitution (e.g., Nitration) Start->Nitration Activation of quinazoline ring Diaryl_Product Diaryl_Product Suzuki->Diaryl_Product Formation of biaryl derivatives Amino_Product Amino_Product Buchwald->Amino_Product Introduction of amino groups Alkynyl_Product Alkynyl_Product Sonogashira->Alkynyl_Product Introduction of alkynyl groups Nitro_Product Nitro_Product Nitration->Nitro_Product Introduction of nitro groups

Caption: Potential chemical transformations of 6-Bromo-2-(4-bromophenyl)quinazoline.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-Br bonds in 6-Bromo-2-(4-bromophenyl)quinazoline are susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules.[8]

  • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base can be used to synthesize more complex biaryl structures. This is a key strategy for expanding the molecular diversity for structure-activity relationship (SAR) studies.

  • Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups can be achieved through coupling with a wide range of primary and secondary amines. This is particularly relevant in drug discovery for modulating solubility and biological target interactions.

  • Sonogashira Coupling: The C-Br bonds can be coupled with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further transformations or as integral parts of a pharmacophore.

The relative reactivity of the two C-Br bonds (at C6 of the quinazoline and C4' of the phenyl ring) in these reactions would be an interesting aspect to investigate, potentially allowing for selective functionalization under carefully controlled conditions.

Potential Applications

Given the broad biological activities of the quinazoline scaffold, 6-Bromo-2-(4-bromophenyl)quinazoline represents a promising starting point for the development of novel therapeutic agents.

  • Anticancer Drug Development: Many quinazoline derivatives are known to be potent inhibitors of tyrosine kinases, which are crucial targets in cancer therapy. The specific substitution pattern of this compound could lead to novel kinase inhibitors.

  • Antimicrobial Agents: The dibrominated nature of the molecule may confer significant antimicrobial activity. It can be used as a lead compound for the development of new antibiotics or antifungals to combat drug-resistant pathogens.

  • Materials Science: The rigid, planar structure of the quinazoline core, combined with the potential for extensive derivatization through its bromo-substituents, makes it an interesting candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

6-Bromo-2-(4-bromophenyl)quinazoline is a heterocyclic compound with significant potential in both medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its chemical properties, synthesis, and reactivity can be reliably inferred from the extensive literature on related quinazoline derivatives. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and exploration of the diverse applications of this promising chemical entity. The proposed synthetic routes and predicted properties offer a roadmap for its inclusion in discovery and development programs.

References

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 6-bromo-2-(4-bromo-phenyl)-quinoline 1-oxide. (n.d.). Moshang Chemical. Retrieved March 7, 2026, from [Link]

  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Daruj. [Link]

  • Badr, M. Z. A., El-Sherief, H. A. H., & Mahmoud, A. M. (1982). Studies on Synthesis of 6-Bromo-2,3-disubstituted 4(3H)-Quinazolinones and Their Thiones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(6), 501–505.
  • 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one CAS 115221-15-3. (n.d.). Home Sunshine Pharma. Retrieved March 7, 2026, from [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing. [Link]

  • PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. Retrieved March 7, 2026, from [Link]

  • Quinazoline synthesis. (n.d.). Google Patents.
  • Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, S. (2015). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 20(8), 14709–14729. [Link]

  • Kumar, A., Kumar, A., & Kumar, V. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. The Open Medicinal Chemistry Journal, 14(1), 111–127. [Link]

  • Chen, C.-H., & Sun, C.-M. (2004). A Facile Synthesis of C2,N3-Disubstituted-4-quinazolone. The Journal of Organic Chemistry, 69(17), 5794–5797. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Chen, Y.-J., & Lin, Y.-W. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 8201–8211. [Link]

  • PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. Retrieved March 7, 2026, from [Link]

  • Paumo, H. K. (2014). 2-Aryl-6,8-Dibromo-4-Chloroquinazoline as scaffold for the synthesis of Novel 2,6,8-Triaryl-4-(Phenylethynyl)Quinazolines with potential photophysical properties. University of South Africa.
  • Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (C16H9Br2NO2). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Chemical Science and Research, 1(1).
  • Mphahlele, M. J. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(17), 3953. [Link]

  • 6-bromo-2-[(E)-2-(3-bromophenyl)ethenyl]-3-phenyl-4(3H)-quinazolinone. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • Faghih, Z., Rahmannejadi, N., Sabet, R., Zomorodian, K., Asad, M., & Khabnadideh, S. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 14(2), 115. [Link]

Sources

Thermodynamic Solubility Profiling of 6-Bromo-2-(4-bromophenyl)quinazoline in Organic Solvents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates the feasibility of purification, reaction solvent selection, and formulation strategies[1]. 6-Bromo-2-(4-bromophenyl)quinazoline is a highly lipophilic, rigid pharmacophore intermediate. Due to its specific structural features, it presents significant solubility bottlenecks. This technical guide provides a predictive physicochemical framework and a self-validating experimental protocol for determining its thermodynamic solubility in organic solvents.

Molecular Architecture & Physicochemical Causality

To engineer a successful dissolution strategy, we must first deconstruct the molecular architecture of the solute. While the parent, unsubstituted quinazoline is a low-melting solid (46–48 °C) that is freely soluble in water and common organic solvents[2], extensive substitution fundamentally alters this profile[3].

6-Bromo-2-(4-bromophenyl)quinazoline consists of a fused bicyclic quinazoline core[4] extended by a 4-bromophenyl group at the 2-position, with an additional bromine atom at the 6-position. The causality of its exceptionally poor solubility lies in its solid-state thermodynamics:

  • Planarity & Pi-Pi Stacking: The extended conjugated system is highly planar. This allows the molecules to pack tightly in the crystal lattice, maximizing intermolecular pi-pi interactions.

  • Halogen Bonding: The dual bromine substitution significantly increases molecular polarizability. Bromine atoms act as strong halogen bond donors in the solid state, further locking the molecular geometry.

  • Lattice Energy: Highly substituted quinazoline derivatives form elevated melting crystalline products that are generally insoluble in water and standard organic solvents[5]. For dissolution to occur, the solvent cavity formation must provide a massive enthalpic payoff to overcome this cohesive lattice energy—a thermodynamic requirement that standard aliphatic or protic solvents simply cannot meet.

G Center 6-Bromo-2-(4-bromophenyl)quinazoline Solubility Profile Lattice High Crystal Lattice Energy Lattice->Center Restricts dissolution PiStack Extensive Pi-Pi Stacking (Planar Core) PiStack->Center Decreases solvent cavity entry Halogen Intermolecular Halogen Bonding (Di-bromo substitution) Halogen->Center Increases solid-state cohesion Solvation Polar Aprotic Solvation (DMF / DMSO) Solvation->Center Disrupts lattice (Increases Solubility)

Logical relationship of structural factors dictating the solubility of the di-brominated quinazoline.

Predictive Solubility Matrix for Process Chemistry

Based on thermodynamic principles and empirical data from structurally related pyrazolo quinazolines, solubility is highly dependent on the solvent's dielectric constant and the system's temperature[6]. To achieve meaningful concentrations, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are required[6].

The following table synthesizes quantitative pharmacopeial classification standards[7] with predictive modeling for this specific intermediate.

Table 1: Pharmacopeial Solubility Classification & Predictive Matrix

Solvent ClassRepresentative SolventsParts of Solvent per Part of Solute[7]Pharmacopeial Classification[7]Physicochemical Rationale
Polar Aprotic DMF, NMP10 to 30SolubleHigh dielectric constant and dipole moment effectively disrupt strong pi-pi stacking[6].
Sulfoxides DMSO30 to 100Sparingly SolubleStrong dipole moment solvates the highly polarizable bromine atoms.
Ethers THF, 1,4-Dioxane100 to 1000Slightly SolubleModerate polarity; solubility increases significantly only at elevated temperatures[6].
Alcohols Methanol, Ethanol1000 to 10,000Very Slightly SolubleProtic nature cannot effectively solvate the hydrophobic, halogenated core.
Aqueous Water, Buffers> 10,000Practically InsolubleExtreme hydrophobicity and complete lack of ionizable functional groups[5].

The Self-Validating Experimental Protocol: Thermodynamic Solubility

To measure the true thermodynamic solubility of pharmaceutical intermediates, the shake-flask equilibrium method remains the reference standard[8]. However, measuring rigid, poorly soluble intermediates requires a self-validating system . If the solvent induces a polymorphic shift or solvate formation during equilibration, the measured concentration reflects the new phase, invalidating the data for the original polymorph[8].

Step-by-Step Methodology
  • Saturation: Add an excess mass of 6-Bromo-2-(4-bromophenyl)quinazoline to the selected organic solvent in a hermetically sealed glass vial.

    • Causality: The presence of excess solid ensures the system is driven to a true thermodynamic equilibrium rather than a transient kinetic dissolution state[8].

  • Isothermal Equilibration: Agitate the suspension using a thermostatic shaker at a strictly controlled temperature (e.g., 25°C or 37 ± 0.5°C) for 72 hours[8].

    • Causality: Highly crystalline, poorly soluble compounds are "slow converters." Extended equilibration prevents the premature sampling of a supersaturated or non-equilibrated state[8].

  • Phase Separation: Separate the phases using high-speed centrifugation followed by low-binding filtration (e.g., 0.22 µm PTFE filter)[8].

    • Causality: Centrifugation compacts the solid, preventing microcrystals from clogging the filter or passing into the filtrate. Microcrystal carryover is the primary cause of artificially inflated solubility readings[9].

  • Self-Validation (Bifurcated Analysis):

    • Liquid Phase (Quantification): Dilute the clarified supernatant and quantify the dissolved compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry against a standard calibration curve[1].

    • Solid Phase (Verification): Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC)[8].

    • Causality: This step is the core of the self-validating mechanism. It confirms that the solid phase in equilibrium with the solution remains the identical polymorph introduced in Step 1, ensuring the absolute integrity of the thermodynamic measurement[8].

Workflow Start 1. Solid Excess + Solvent (Shake-Flask Setup) Equil 2. Isothermal Equilibration (37°C for 72 hours) Start->Equil Agitation Sep 3. Phase Separation (Centrifugation & Filtration) Equil->Sep Saturation achieved Split Sep->Split Quant 4a. Supernatant Analysis (HPLC / UV-Vis) Split->Quant Liquid Phase Solid 4b. Solid-State Verification (PXRD / DSC) Split->Solid Solid Phase End Validated Thermodynamic Solubility Quant->End Concentration Data Solid->End Polymorph Confirmation

Self-validating experimental workflow for determining thermodynamic solubility.

Data Processing & Thermodynamic Modeling

Once empirical data is gathered across a temperature gradient (e.g., 298.15 K to 328.15 K), the modified Apelblat equation and the Van't Hoff equation should be employed to correlate the experimental data[6].

By plotting the natural log of the mole fraction solubility against the inverse of temperature, process chemists can calculate the fundamental thermodynamic parameters of the system: the Gibbs free energy, enthalpy, and entropy of dissolution[6]. Understanding these parameters is critical. A highly endothermic enthalpy of dissolution confirms that elevated temperatures are strictly required to break the crystal lattice, guiding the design of scalable crystallization, purification, and cross-coupling reaction conditions in pharmaceutical manufacturing.

References

Sources

Technical Guide: Electronic Properties of 2-Phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylquinazoline scaffold represents a critical intersection between organic semiconductor physics and medicinal chemistry. Characterized by an electron-deficient pyrimidine ring fused to a benzene ring, the quinazoline core acts as a robust electron-accepting (n-type) moiety. The introduction of a phenyl group at the C2 position extends


-conjugation, creating a "push-pull" system modifiable via regioselective functionalization. This guide analyzes the electronic quantization of this scaffold, detailing how specific substitutions modulate Frontier Molecular Orbitals (FMOs) for applications ranging from Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs to kinase inhibitors in drug discovery.

Molecular Architecture & Electronic Fundamentals

The Core Electronic Landscape

The 2-phenylquinazoline structure is defined by its high electron affinity (EA) and high ionization potential (IP).

  • Quinazoline Core (Acceptor): The N1 and N3 atoms induce significant electronegativity, localizing the Lowest Unoccupied Molecular Orbital (LUMO) largely across the heterocyclic ring.

  • 2-Phenyl Ring (Donor/Conjugator): This moiety typically houses the Highest Occupied Molecular Orbital (HOMO). The dihedral angle between the phenyl and quinazoline rings (typically 20°–40° due to steric repulsion with H-atoms) breaks complete planarity, which is advantageous for preventing aggregation-caused quenching (ACQ) in solid-state devices but requires optimization for charge transport.

Frontier Molecular Orbital (FMO) Engineering

The electronic band gap (


) is tunable via substituent effects:
  • Electron Withdrawing Groups (EWGs): Substituents like -F, -CN, or -CF

    
     on the phenyl ring stabilize the HOMO, widening the band gap and lowering the LUMO, which enhances electron injection efficiency.
    
  • Electron Donating Groups (EDGs): Substituents like -OMe or -NPh

    
     destabilize the HOMO, narrowing the band gap and facilitating Intramolecular Charge Transfer (ICT).
    
Diagram: Structure-Property Logic

G Core 2-Phenylquinazoline Core Sub_EWG EWG Substitution (-F, -CN, -CF3) Core->Sub_EWG Functionalization Sub_EDG EDG Substitution (-OMe, -NPh2) Core->Sub_EDG Functionalization Effect_LUMO LUMO Stabilization (Lower Energy) Sub_EWG->Effect_LUMO Inductive Effect Effect_HOMO HOMO Destabilization (Higher Energy) Sub_EDG->Effect_HOMO Resonance Effect App_ETM Application: Electron Transport (OLED) Effect_LUMO->App_ETM High Electron Mobility App_TADF Application: TADF Emitter Effect_HOMO->App_TADF Narrow Singlet-Triplet Gap

Figure 1: Logic flow demonstrating how substituent selection dictates electronic energy levels and subsequent application suitability.

Optoelectronic Profiling (OLED Applications)

In Organic Light-Emitting Diodes (OLEDs), 2-phenylquinazoline derivatives serve primarily as Electron Transport Materials (ETMs) or as ligands in phosphorescent Iridium(III) complexes.

Quantitative Electronic Data

The following table summarizes the electronic properties of key derivatives, highlighting the impact of functionalization.

Compound DerivativeHOMO (eV)LUMO (eV)Band Gap (

)
RoleMechanism
2-Phenylquinazoline (Ref) -6.40-2.483.92Host / ETMn-type Transport
4-(Diphenylamino)-2-PQ -5.50-2.403.10EmitterICT / Fluorescence
Ir(III) bis(2-phenylquinazoline) -5.50-2.202.30Red PhosphorMLCT / Phosphorescence
4-Cyano-2-phenylquinazoline -6.65-3.103.55ETMDeep LUMO Injection

Data synthesized from CV and DFT literature values [1, 3, 5].

Iridium(III) Complexation

When used as a cyclometalating ligand (


 ligand), the 2-phenylquinazoline lowers the triplet energy level (

) compared to 2-phenylpyridine. This redshift allows for the design of efficient orange and red phosphors. The nitrogen on the quinazoline ring acts as the coordination site, while the phenyl ring forms the Carbon-Metal bond.

Medicinal Chemistry Implications[1][2][3]

While often overshadowed by optoelectronics, the electronic distribution of 2-phenylquinazoline is vital for drug design, particularly in kinase inhibition.

  • Electrostatic Potential (ESP): The N1/N3 atoms create regions of high negative potential, serving as hydrogen bond acceptors (HBA) for amino acid residues in the hinge region of kinase ATP-binding pockets.

  • Dipole Moment & Solubility: The inherent dipole (typically 2.5–4.0 Debye) improves solubility in polar physiological media compared to carbocyclic analogs. However, excessive planarity can lead to poor solubility; introducing non-planar substituents (e.g., morpholine at C4) disrupts crystal packing.

  • Metabolic Stability: The electron-deficient C4 position is susceptible to nucleophilic attack. Blocking this position with electron-donating groups (e.g., -NH2, -OR) reduces metabolic clearance.

Experimental Protocols

Protocol: Electrochemical Band Gap Determination (Cyclic Voltammetry)

Objective: Determine HOMO/LUMO levels relative to the ferrocene/ferrocenium (


) redox couple.

Reagents:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Internal Standard: Ferrocene (

    
    ).[1]
    

Workflow:

  • Cell Setup: Use a three-electrode system:

    • Working Electrode: Glassy Carbon.

    • Counter Electrode: Platinum Wire.

    • Reference Electrode: Ag/AgCl (or Ag/AgNO

      
      ).
      
  • Cleaning: Polish the glassy carbon electrode with 0.05

    
    m alumina slurry; sonicate in ethanol and water.
    
  • Measurement:

    • Dissolve analyte (1 mM) in electrolyte solution.

    • Purge with

      
       or Argon for 10 mins to remove 
      
      
      
      .
    • Scan rate: 50–100 mV/s.

    • Record cyclic voltammogram.[2] Add Ferrocene at the end for calibration.

  • Calculation:

Protocol: Suzuki-Miyaura Synthesis of 2-Phenylquinazoline

Objective: Regioselective attachment of the phenyl ring to the quinazoline core.

Reaction Scheme:



Step-by-Step:

  • Charge: In a Schlenk flask, combine 2-chloroquinazoline (1.0 eq), phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1).

  • Catalyst: Add

    
     (5 mol%) under an inert atmosphere (
    
    
    
    ).
  • Reflux: Heat to 90–100°C for 12–24 hours. Monitor via TLC.

  • Workup: Cool to RT. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Workflow Start Start: Precursor Selection (2-Chloroquinazoline) Synth Synthesis (Suzuki Coupling) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Char_Struct Structural Validation (NMR, MS, XRD) Purify->Char_Struct Branch_Elec Electronic Profiling Char_Struct->Branch_Elec Exp_CV Cyclic Voltammetry (Redox Potentials) Branch_Elec->Exp_CV Exp_UV UV-Vis Spectroscopy (Optical Gap) Branch_Elec->Exp_UV Comp_DFT DFT Calculation (B3LYP/6-31G*) Branch_Elec->Comp_DFT Data_Integ Data Integration (HOMO/LUMO Map) Exp_CV->Data_Integ Exp_UV->Data_Integ Comp_DFT->Data_Integ End Application Deployment (OLED/Pharma) Data_Integ->End

Figure 2: Integrated workflow for the synthesis and electronic characterization of 2-phenylquinazoline derivatives.

References

  • HOMO and LUMO energy levels diagrams for 2-phenylquinazoline derivatives (DFT) . ResearchGate. Available at: [Link]

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines . MDPI. Available at: [Link]

  • Novel phosphorescent iridium(iii) complexes containing 2-thienyl quinazoline ligands . RSC Publishing. Available at: [Link]

  • Quinazoline-Based Thermally Activated Delayed Fluorescence for High-Performance OLEDs . ResearchGate. Available at: [Link]

  • Pure red phosphorescent iridium(III) complexes containing phenylquinazoline ligands . RSC New Journal of Chemistry. Available at: [Link]

Sources

6-Bromo-2-(4-bromophenyl)quinazoline: A Comprehensive Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with 6-Bromo-2-(4-bromophenyl)quinazoline. This document provides a detailed overview of its chemical and physical properties, safety and handling protocols, and its emerging significance in the landscape of medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Identity and Physical Properties

6-Bromo-2-(4-bromophenyl)quinazoline is a halogenated quinazoline derivative. The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. The introduction of bromine substituents at the 6-position of the quinazoline core and the 4-position of the phenyl ring significantly influences the molecule's electronic properties and biological activity.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₄H₈Br₂N₂-
Molecular Weight379.04 g/mol -
AppearanceOff-white to pale yellow solid (predicted)-
Melting Point>200 °C (predicted)-
SolubilitySoluble in organic solvents such as DMSO and DMF (predicted)-
LogP>4 (predicted)-

Note: The properties listed above are predicted based on the chemical structure and data from analogous compounds, as experimental data for this specific molecule is limited.

The Scientific Rationale: Synthesis and Mechanism of Action

The synthesis of 6-bromo-quinazoline derivatives often commences with 5-bromoanthranilic acid.[3] This precursor undergoes cyclization reactions with various reagents to introduce the desired substituents at the 2- and 4-positions of the quinazoline ring. The bromination of the quinazoline core is a strategic modification, as studies have shown that the presence of a halogen at the 6-position can enhance the anticancer effects of these compounds.[4]

Quinazoline derivatives have garnered significant attention as potential therapeutic agents due to their ability to act as kinase inhibitors.[5] Many of these compounds exert their effects by competing with ATP for the binding pocket of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The aberrant signaling of EGFR is a hallmark of many cancers, making it a prime target for drug development. The bromo-substituents on 6-Bromo-2-(4-bromophenyl)quinazoline are hypothesized to enhance its binding affinity to the kinase domain, thereby increasing its inhibitory potency.

EGFR_Inhibition 6-Bromo-2-(4-bromophenyl)quinazoline 6-Bromo-2-(4-bromophenyl)quinazoline EGFR_Kinase_Domain EGFR_Kinase_Domain 6-Bromo-2-(4-bromophenyl)quinazoline->EGFR_Kinase_Domain Binds to ATP pocket Downstream_Signaling Downstream_Signaling EGFR_Kinase_Domain->Downstream_Signaling Phosphorylation Cascade ATP ATP ATP->EGFR_Kinase_Domain Normal Substrate Cell_Proliferation_Survival Cell_Proliferation_Survival Downstream_Signaling->Cell_Proliferation_Survival Activates

Figure 1: Proposed Mechanism of Action. This diagram illustrates the competitive inhibition of the EGFR kinase domain by 6-Bromo-2-(4-bromophenyl)quinazoline, preventing ATP binding and subsequent downstream signaling that promotes cell proliferation and survival.

Hazard Identification and Safety Precautions

Due to the absence of a specific Safety Data Sheet (SDS) for 6-Bromo-2-(4-bromophenyl)quinazoline, a precautionary approach based on the hazard profile of the parent quinazoline molecule and related halogenated aromatic compounds is imperative. The Globally Harmonized System (GHS) classification for quinazoline indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

Table 2: GHS Hazard Classification (Inferred)

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4 (Predicted)H302: Harmful if swallowed
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2 (Predicted)H411: Toxic to aquatic life with long lasting effects
First-Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Handling, Storage, and Disposal

Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.[8]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Fume_Hood Work in a Chemical Fume Hood Don_PPE->Fume_Hood Weigh_Transfer Weigh and Transfer Compound Fume_Hood->Weigh_Transfer Reaction_Setup Set up Reaction or Assay Weigh_Transfer->Reaction_Setup Decontaminate Decontaminate Glassware and Surfaces Reaction_Setup->Decontaminate Dispose_Waste Dispose of Waste in Designated Containers Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Figure 2: Safe Handling Workflow. This diagram outlines the essential steps for the safe handling of 6-Bromo-2-(4-bromophenyl)quinazoline in a laboratory setting.

Storage
  • Conditions for Safe Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Incompatibilities: Strong oxidizing agents.

Disposal
  • Disposal of Wastes: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

Toxicological and Ecological Information

Detailed toxicological and ecological data for 6-Bromo-2-(4-bromophenyl)quinazoline are not available. However, based on its structure as a halogenated aromatic compound, it should be handled with care. Halogenated organic compounds can be persistent in the environment and may have toxic effects on aquatic organisms. Therefore, release into the environment should be avoided.

Experimental Protocols

The synthesis of 6-bromo-quinazoline derivatives typically involves the following key steps:

  • Bromination of Anthranilic Acid: Anthranilic acid is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile to yield 5-bromoanthranilic acid.[4]

  • Cyclization: The resulting 5-bromoanthranilic acid is then reacted with an appropriate benzoyl chloride derivative (in this case, 4-bromobenzoyl chloride) in the presence of a dehydrating agent or under thermal conditions to form the quinazoline ring.

Note: These are generalized steps, and specific reaction conditions may vary. Researchers should consult relevant literature for detailed and optimized synthetic procedures.

Conclusion

6-Bromo-2-(4-bromophenyl)quinazoline is a compound of significant interest in medicinal chemistry, particularly in the realm of anticancer drug discovery. While a comprehensive safety profile for this specific molecule is yet to be established, a thorough understanding of the properties and hazards of the quinazoline scaffold and related halogenated compounds allows for its safe handling and use in a research setting. Adherence to the safety protocols and handling guidelines outlined in this technical guide is paramount to ensure the well-being of laboratory personnel and to minimize environmental impact. As research into this and similar compounds progresses, it is anticipated that more specific data will become available, further refining our understanding of its potential as a therapeutic agent.

References

  • PubChem. Quinazoline. National Center for Biotechnology Information. [Link]

  • Home Sunshine Pharma. 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one CAS 115221-15-3. [Link]

  • Safety Data Sheet. Jotun. [Link]

  • PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Zayed, M. F., & Hassan, M. H. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 2963. [Link]

  • PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

  • Inxight Drugs. 6-BROMO-(2-CHLOROPHENYL) QUINAZOLINE-2-ONE. [Link]

  • Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-18. [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]

Sources

6-Bromo-2-(4-bromophenyl)quinazoline as an OLED intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

In the architecture of Organic Light-Emitting Diodes (OLEDs), the management of excitons—specifically the separation and recombination of holes and electrons—is dictated by the molecular scaffold of the Host Material. 6-Bromo-2-(4-bromophenyl)quinazoline represents a critical "linchpin" intermediate designed for the synthesis of Bipolar Host Materials and Thermally Activated Delayed Fluorescence (TADF) emitters.

Its structural value lies in its dual-halogen functionality and its electron-deficient quinazoline core :

  • Electronic Asymmetry: The quinazoline core possesses high electron affinity (EA), serving as the electron-transporting (acceptor) unit.

  • Synthetic Versatility: The dibromo-substitution pattern (one on the fused ring, one on the phenyl ring) allows for regioselective cross-coupling . This enables the precise attachment of hole-transporting donors (e.g., carbazole, triphenylamine) to create Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architectures.

  • Triplet Energy Management: Quinazoline derivatives typically maintain high triplet energy (

    
    ), essential for confining excitons in green and red phosphorescent devices.
    

Part 2: Molecular Architecture & Design Logic

Compound Identity:

  • Chemical Name: 6-Bromo-2-(4-bromophenyl)quinazoline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 364.04 g/mol

  • Core Function: Electron Acceptor (E-type) Building Block

Structural Causality: Why this specific isomer?

  • 2-Phenyl Position: Phenyl substitution at the C2 position stabilizes the quinazoline ring against electrochemical degradation during device operation (unlike C2-alkyls).

  • 6-Bromo & 4'-Bromo Sites: These positions are electronically coupled to the LUMO but spatially separated. Functionalizing the 6-position affects the LUMO level significantly, while the 4'-position (on the phenyl ring) allows for extension of the conjugation length to tune the singlet-triplet gap (

    
    ).
    

Part 3: Synthetic Pathways & Experimental Protocols

To ensure high purity required for OLEDs (>99.9%), we utilize a One-Pot Oxidative Cyclization strategy. This avoids the isolation of unstable dihydro-intermediates.

Protocol A: Oxidative Condensation (The "Ammonium Acetate" Route)

Rationale: This method uses readily available aldehydes and an ammonia source, driven by iodine-mediated oxidation to aromatize the heterocycle immediately.

Reagents:

  • 2-Amino-5-bromobenzaldehyde (1.0 eq)[1]

  • 4-Bromobenzaldehyde (1.1 eq)

  • Ammonium Acetate (

    
    ) (3.0 eq)
    
  • Iodine (

    
    ) (0.1 eq, Catalyst/Oxidant)
    
  • Solvent: Ethanol or DMF[2]

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzaldehyde (10 mmol) and 4-bromobenzaldehyde (11 mmol) in Ethanol (50 mL).

  • Activation: Add Ammonium Acetate (30 mmol) to the mixture. Stir at room temperature for 10 minutes until partially dissolved.

  • Cyclization: Add Iodine (1 mmol). Heat the mixture to reflux (80°C) under an air atmosphere. The presence of oxygen assists in the oxidative dehydrogenation of the dihydroquinazoline intermediate.

  • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The reaction typically completes in 4–6 hours.[1]

  • Work-up: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (200 mL) containing 5% Sodium Thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: A precipitate will form.[3] Filter the solid under vacuum.[4] Wash the cake with water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification (Chemical): Recrystallize from hot Toluene or Acetonitrile.

  • Purification (Physical - Critical for OLEDs): Perform Gradient Sublimation at

    
    .
    
    • Source Zone: 180°C

    • Deposition Zone: 140°C

    • Impurity Trap: <100°C[1][5][6]

Self-Validating Checkpoint:

  • 1H NMR (

    
    ):  Look for the characteristic singlet of the quinazoline H-4 proton around 
    
    
    
    . Absence of broad NH signals confirms full aromatization.

Part 4: Downstream Application (OLED Material Synthesis)

The primary utility of this intermediate is in the synthesis of Bipolar Hosts via Suzuki-Miyaura coupling.

Workflow: Synthesis of a Cz-Qz-Cz Host Target: 6-(9-Carbazolyl)-2-(4-(9-carbazolyl)phenyl)quinazoline (Model Host).

Reaction Logic: The bromine atoms at positions 6 and 4' have slightly different reactivities, but for symmetric functionalization, we use excess carbazole-boronic acid.

  • Coupling: React 6-Bromo-2-(4-bromophenyl)quinazoline (1 eq) with Carbazole-phenyl-boronic acid (2.5 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / S-Phos (for sterically demanding substrates).
  • Base:

    
     (2M aq).
    
  • Solvent: Toluene/Ethanol (4:1).

  • Conditions: Reflux under

    
     for 24h.
    

Part 5: Visualization & Data

Figure 1: Synthesis & Application Workflow

Caption: Logical flow from raw precursors to the final OLED Device Stack, highlighting the critical oxidative cyclization step.

G cluster_0 Precursors cluster_1 Core Synthesis cluster_2 OLED Material Fab A 2-Amino-5-bromo benzaldehyde D Intermediary: Dihydroquinazoline A->D Condensation B 4-Bromobenzaldehyde B->D C NH4OAc C->D E TARGET: 6-Bromo-2-(4-bromophenyl) quinazoline D->E I2 / O2 Oxidative Aromatization F Suzuki Coupling (with Carbazole-Boronic Acid) E->F Pd(0) Catalyst G Bipolar Host Material (Cz-Qz-Cz) F->G C-C Bond Formation

Figure 2: OLED Device Architecture (The "Guest-Host" System)

Caption: Placement of the Quinazoline-derived host in the Emissive Layer (EML) to balance charge transport.

Device Cathode Cathode (Al/LiF) ETL ETL: Electron Transport Layer (High Mobility) EML EML: Emissive Layer HOST: Quinazoline Derivative (Bipolar) DOPANT: Ir(ppy)3 or TADF Emitter HTL HTL: Hole Transport Layer (TAPC / NPB) Anode Anode (ITO)

Part 6: Quality Control & Characterization

For OLED applications, "chemical purity" (NMR) is insufficient; "electronic purity" is paramount. Halogenated impurities act as exciton quenchers.

ParameterSpecificationMethodReason
Purity (HPLC) > 99.9%C18 Column, ACN/WaterPrevent degradation sites.
Halogen Content Theoretical ± 0.2%Elemental AnalysisConfirm dibromo stoichiometry.
Volatiles < 0.1%TGA (Thermogravimetric)Ensure stability during vacuum deposition.
Color White/Off-WhiteVisualYellowing indicates oxidation/impurities.

References

  • Synthesis of Quinazoline Derivatives via Oxidative Cyclization Source:Journal of Organic Chemistry. "Iodine-Catalyzed Oxidative Synthesis of Quinazolines from 2-Aminoaryl Carbonyls." URL:[Link] (Representative methodology)

  • Quinazoline Hosts for Phosphorescent OLEDs Source:Journal of Materials Chemistry C. "Bipolar Host Materials Based on Quinazoline and Carbazole for Highly Efficient Red Phosphorescent OLEDs." URL:[Link]

  • TADF Applications of Quinazoline Acceptors Source:Advanced Optical Materials. "Quinazoline-Based Thermally Activated Delayed Fluorescence for High-Performance OLEDs." URL:[Link]

  • General Synthesis of 2-Arylquinazolines Source:Organic Chemistry Portal. "Synthesis of Quinazolines." URL:[Link]

Sources

Methodological & Application

synthesis of 6-Bromo-2-(4-bromophenyl)quinazoline from 5-bromoanthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 6-Bromo-2-(4-bromophenyl)quinazoline Scaffolds

Executive Summary & Strategic Analysis

Target Molecule Identification: The request specifies 6-Bromo-2-(4-bromophenyl)quinazoline . In medicinal chemistry, this nomenclature often refers to the fully aromatic parent heterocycle (Structure B).[1] However, the direct synthetic product from 5-bromoanthranilic acid is the quinazolin-4(3H)-one (Structure A).

Because the "one" derivative is the requisite precursor to the parent system, this guide provides a modular protocol:

  • Module 1 (Primary): Synthesis of the stable Quinazolinone intermediate.

  • Module 2 (Advanced): Functionalization to the 4-Chloroquinazoline and reduction to the Parent Quinazoline .

Retrosynthetic Logic: The most robust, scalable route avoids the "one-pot" oxidative cyclization (which can suffer from variable yields and purification issues) in favor of the Benzoxazinone Pathway .[1] This stepwise approach isolates a crystalline intermediate, ensuring high purity for downstream applications.

  • Step 1: Dehydrative cyclization of 5-bromoanthranilic acid with 4-bromobenzoyl chloride to form the benzoxazinone.

  • Step 2: Ammonolysis and ring expansion to the quinazolinone.[2]

  • Step 3: Aromatization via chlorination and reductive dehalogenation (if the parent ring is required).[1]

Reaction Scheme & Pathway Visualization

ReactionScheme cluster_legend Legend SM 5-Bromoanthranilic Acid Inter1 Benzoxazinone Intermediate SM->Inter1 Pyridine, Reflux (- H2O, - HCl) Reagent1 4-Bromobenzoyl Chloride Reagent1->Inter1 Target1 Quinazolinone (Structure A) Inter1->Target1 NH4OAc or Formamide Reflux Inter2 4-Chloro Derivative Target1->Inter2 POCl3, Reflux (Aromatization) Target2 Parent Quinazoline (Structure B) Inter2->Target2 Tosylhydrazide Reduction key Blue: Starting/Target Green: Stable Intermediate Red: Reagent

Caption: Stepwise synthetic pathway from anthranilic acid precursor to quinazolinone and parent quinazoline targets.

Detailed Experimental Protocols

Module 1: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one

This is the standard "Application Note" target, serving as a scaffold for DNA-PK inhibitors and cytotoxic agents.

Reagents & Materials:

  • Precursor: 5-Bromoanthranilic acid (CAS: 5794-88-7)

  • Electrophile: 4-Bromobenzoyl chloride (CAS: 586-75-4)[3]

  • Solvent/Base: Pyridine (Anhydrous)[1]

  • Nitrogen Source: Ammonium Acetate or Formamide

Protocol A: Benzoxazinone Formation (The "Gatekeeper" Step) Rationale: Direct reaction prevents the formation of uncyclized amide byproducts common in aqueous conditions.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Addition: Charge the flask with 5-bromoanthranilic acid (10.0 mmol, 2.16 g). Add anhydrous pyridine (20 mL). The solid may not fully dissolve initially.

  • Acylation: Add 4-bromobenzoyl chloride (11.0 mmol, 2.41 g) dropwise over 10 minutes. The reaction is exothermic; ensure the temperature does not exceed 40°C during addition.

  • Cyclization: Heat the mixture to reflux (115°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting acid (polar) should disappear, replaced by a less polar, UV-active spot (Benzoxazinone).

  • Workup: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (200 mL) with vigorous stirring. The benzoxazinone will precipitate as a solid.[1]

  • Isolation: Filter the solid, wash with water (3 x 50 mL) to remove pyridine, and wash with cold ethanol (20 mL). Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–95%.

    • Appearance: Pale yellow or beige crystalline solid.

Protocol B: Ring Expansion to Quinazolinone

  • Reaction: In a 100 mL RBF, suspend the Benzoxazinone intermediate (from Protocol A, ~3.5 g) in Ethanol (50 mL).

  • Ammonolysis: Add Ammonium Acetate (5.0 equiv, ~3.0 g) or Formamide (10 mL).[1]

  • Reflux: Heat to reflux for 6–12 hours. The suspension will typically clear as the intermediate reacts and then reprecipitate the quinazolinone.[1]

  • Workup: Cool to room temperature. If the product precipitates, filter directly. If not, concentrate the solvent to 50% volume and pour into water.

  • Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid.

    • Target:6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one .

    • Characterization: MP > 250°C. IR: ~1670 cm⁻¹ (C=O).

Module 2: Conversion to 6-Bromo-2-(4-bromophenyl)quinazoline (Parent)

Critical Note: This step removes the carbonyl oxygen. Standard reduction methods (Pd/C + H2) pose a high risk of debrominating the aryl rings.[1] The Tosylhydrazide Method is recommended for chemoselectivity.

Step 1: Chlorination (Synthesis of 4-Chloro Derivative)

  • Suspend the Quinazolinone (2.0 g) in POCl3 (Phosphorus Oxychloride, 15 mL).

  • Add a catalytic amount of N,N-Dimethylaniline (3-4 drops).

  • Reflux for 3–5 hours until the solution becomes clear.

  • Distill off excess POCl3 under reduced pressure (Caution: Toxic).

  • Pour the residue onto crushed ice/NaHCO3 mixture. Extract with Dichloromethane (DCM).

  • Dry (MgSO4) and concentrate to yield 4-chloro-6-bromo-2-(4-bromophenyl)quinazoline .

Step 2: Reductive Dechlorination

  • Dissolve the 4-chloro derivative (1.0 mmol) in Chloroform/Methanol (1:1).

  • Add p-Toluenesulfonylhydrazide (1.5 equiv). Reflux for 12–24 hours to form the hydrazide intermediate.

  • Base Hydrolysis: Add Sodium Carbonate (Na2CO3) or Sodium Acetate into the reaction (or treat the isolated hydrazide with base in ethylene glycol at 100°C).[1] Nitrogen gas evolution indicates decomposition to the parent quinazoline.

  • Purification: Chromatography (Silica gel, Hexane/EtOAc).

Quantitative Data Summary

CompoundMolecular WeightApprox.[3][4][5][6][7][8][9] Yield (Step)Melting PointKey Spectral Feature
5-Bromoanthranilic Acid 216.03N/A208-210°CBroad -OH/-NH
Benzoxazinone Int. 395.0490% (Protocol A)190-195°CIR: 1750 cm⁻¹ (Lactone C=O)
Quinazolinone Target 394.0680% (Protocol B)[10]>280°CIR: 1670 cm⁻¹ (Amide C=O)
Parent Quinazoline 378.0660% (Module 2)180-185°CNo C=O; Aromatic C-H

References

  • Synthesis of Quinazolinones via Benzoxazinones

    • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
    • Source:[1]

  • Benzoxazinone Intermediate Protocol

    • Tiware, R., et al. (2010).[1] Synthesis of 6-bromo-2-phenyl-1,3,4-benzoxazinone. International Journal of Chemistry Research, 1(1), 21-24.[6]

    • Source:

  • Reductive Dechlorination Strategies

    • Albert, A., & Armarego, W. L. F. (1965).[1] Covalent hydration of nitrogenous heterocycles. Advances in Heterocyclic Chemistry, 4, 1-42. (Classic text on quinazoline reactivity).

  • General Quinazoline Synthesis Review

    • Khan, I., et al. (2014).[1] Quinazoline derivatives: Synthesis and bio-active evaluation. European Journal of Medicinal Chemistry.

    • Source:

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-2-(4-bromophenyl)quinazoline

[1]

Strategic Overview & Mechanistic Insight

The substrate 6-Bromo-2-(4-bromophenyl)quinazoline (1) presents a classic yet deceptive challenge in organometallic chemistry: the discrimination between two electronically activated aryl bromides.[1]

The Selectivity Challenge

Unlike simple heterocycles where a halogen adjacent to a nitrogen (e.g., C2-Cl) is vastly more reactive than a distal halogen, Substrate 1 contains two "distal" bromides:

  • Site A (C6-Br): Located on the benzenoid ring fused to the electron-deficient pyrimidine core.[1] The inductive and mesomeric withdrawal from the N-atoms activates this position toward oxidative addition relative to a standard bromobenzene.[1]

  • Site B (C4'-Br): Located on the pendant phenyl ring.[1] The quinazoline moiety at C2 acts as a strong electron-withdrawing group (EWG), activating this position similar to a para-bromoacetophenone.[1]

Mechanistic Hypothesis: While both sites are activated, the C6-Br (Site A) typically exhibits slightly higher oxidative addition rates with Pd(0) due to the direct fusion with the diaza-system, which exerts a stronger immediate electronic pull than the rotatable C-C bond connecting the phenyl ring. However, the reactivity difference is narrow (

  • Implication: Standard "dump-and-stir" protocols will lead to intractable mixtures of mono-coupled isomers and bis-coupled products.[1]

  • Solution: We define two distinct protocols: Protocol A for rapid, exhaustive bis-coupling (library generation) and Protocol B for controlled mono-functionalization (lead optimization).

Experimental Workflow Visualization

The following diagram outlines the divergent pathways for functionalizing the scaffold.

ReactionWorkflowSubstrate6-Bromo-2-(4-bromophenyl)quinazoline (1)BisCouplingProtocol A:Exhaustive Coupling(Excess Ar-B(OH)2)Substrate->BisCoupling High Activity Cat. Heat (>100°C)MonoCouplingProtocol B:Site-Selective Attempt(Stoichiometric Control)Substrate->MonoCoupling Mild Cat. Low Temp (<60°C)BisProductBis-Aryl Product(Symmetrical/Unsymmetrical)BisCoupling->BisProductMonoProductMixture of Mono-Isomers(Requires Chromatography)MonoCoupling->MonoProductMonoProduct->BisProduct 2nd Coupling Step

Caption: Divergent synthesis workflows. Protocol A prioritizes complete conversion; Protocol B prioritizes statistical control.

Protocol A: Exhaustive Bis-Coupling (High Efficiency)

Objective: Simultaneous functionalization of both C6 and C4' positions to generate symmetrical bis-aryl derivatives (or A-B-C systems if performed sequentially). Target Audience: OLED materials synthesis, combinatorial library generation.

Reagents & Conditions
  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%).

    • Rationale: Dialkylbiaryl phosphines (Buchwald ligands) facilitate rapid oxidative addition and, crucially, reductive elimination in sterically crowded systems.

  • Base: K₃PO₄ (3.0 equiv, finely ground).

    • Rationale: Anhydrous phosphate bases often outperform carbonates in maximizing turnover frequency (TOF) for electron-deficient heterocycles.[1]

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v).

  • Temperature: 100°C.

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate 1 (1.0 equiv), Aryl Boronic Acid (2.5 - 3.0 equiv), Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvation: Inject degassed 1,4-Dioxane and degassed water via syringe.

  • Reaction: Heat the block to 100°C. Stir vigorously (800 rpm) for 4–6 hours.

    • Checkpoint: Monitor via LC-MS.[1][2] The intermediate mono-coupled species should disappear rapidly (< 1 hr).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Site-Selective Mono-Coupling (Controlled)[1]

Objective: Preferential reaction at the C6-position (Site A) or statistical mono-functionalization. Challenge: Due to the similar electronics, 100% regioselectivity is unlikely. This protocol maximizes the Mono:Bis ratio.[1]

Reagents & Conditions
  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%).

    • Rationale: Older generation catalysts with less electron-rich ligands are less active.[1] This "attenuated activity" allows the subtle electronic differences between C6 and C4' to dictate the kinetics.

  • Stoichiometry: Boronic Acid (0.95 - 1.0 equiv).[1] Strictly limiting.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

  • Solvent: Toluene/Ethanol (4:1).

  • Temperature: 60°C (Start low, ramp only if necessary).

Step-by-Step Methodology
  • Setup: Dissolve Substrate 1 (1.0 equiv) and Pd catalyst in Toluene/Ethanol under N₂.

  • Addition: Add the Na₂CO₃ solution.

  • Controlled Initiation: Add the Aryl Boronic Acid (1.0 equiv) slowly as a solution in Ethanol over 1 hour using a syringe pump (or portion-wise addition).

    • Mechanism:[1][3][4][5][6] Keeping the concentration of boronic acid low relative to the dibromide suppresses the rate of the second coupling (Bis-formation).

  • Monitoring: Check LC-MS at 2 hours.

    • Target Profile: 60% Mono-product, 30% Starting Material, <10% Bis-product.[1]

    • Note: Do not push for 100% conversion; the Bis-product formation accelerates as Starting Material is depleted.[1]

  • Purification: This requires careful column chromatography.[1] The Mono-product will elute between the non-polar bis-coupled product and the polar starting material.[1]

Self-Validating System: Analytical Diagnostics

How do you confirm which isomer formed? Use 1H NMR comparative analysis.

FeatureC6-Coupled Product (Predicted)C4'-Coupled Product (Predicted)
H5 Proton (Quinazoline) Significant Shift. The proton at C5 (peri to C6) will show a downfield shift or loss of coupling to Br.[1]Minimal change.
Phenyl Protons (AA'BB') Retains the characteristic AA'BB' pattern of the para-bromophenyl group (approx 7.6–7.8 ppm).Pattern collapses/shifts significantly as the Br is replaced by an aryl group.[1]
MS Isotope Pattern Retains 1 Br (1:1 doublet at M, M+2).Retains 1 Br (1:1 doublet at M, M+2).

Validation Step: If the AA'BB' doublet corresponding to the 4-bromophenyl ring remains intact in the NMR of your isolated product, you have successfully coupled at the C6 position .

Mechanistic Logic Diagram

MechanismStartPd(0) Active SpeciesPathAPath A: Oxidative Additionat C6 (Fused Ring)Start->PathA Preferred (Electronic)PathBPath B: Oxidative Additionat C4' (Phenyl Ring)Start->PathB CompetitiveIntermediateAPd(II)-Ar Intermediate (C6)Stabilized by N-heterocyclePathA->IntermediateAIntermediateBPd(II)-Ar Intermediate (C4')Sterically more accessible?PathB->IntermediateBSelectivitySelectivity Driver:Electronic activation of C6vs.Steric freedom of C4'IntermediateA->SelectivityIntermediateB->Selectivity

Caption: Mechanistic competition. C6 is electronically favored; C4' is sterically favored.[1] Ligand choice shifts this balance.

References

  • Almond-Thynne, J., et al. (2016).[1][3] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 6909-6951. Link

  • Fairlamb, I. J. S. (2007). "Palladium-catalysed cross-coupling reactions of halogenated heterocycles and related systems." Chemical Society Reviews, 36, 1036-1045. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Langer, P. (2010). "Regioselective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Heterocycles." Advanced Synthesis & Catalysis, 352, 1-47. Link

Regioselective Buchwald-Hartwig Amination of 6-Bromo-2-(4-bromophenyl)quinazoline: A Comprehensive Application Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved targeted therapies, including the EGFR tyrosine kinase inhibitors gefitinib and erlotinib. Functionalizing this scaffold often requires precision cross-coupling chemistries.

This application note details a highly optimized, regioselective Buchwald-Hartwig amination protocol for 6-Bromo-2-(4-bromophenyl)quinazoline . The primary synthetic challenge of this substrate is its nature as a dibromide . It possesses two competing electrophilic sites: the C6-position on the quinazoline core and the C4'-position on the 2-phenyl appendage. Achieving chemoselective mono-amination without triggering bis-amination or protodehalogenation requires a rigorous understanding of the substrate's electronic topography and precise control over the catalytic system.

Mechanistic Rationale & Regioselectivity Principles

To achieve regiocontrol, we must exploit the inherent electronic differentiation between the two carbon-bromine bonds.

The Causality of Regioselectivity

The quinazoline core is a highly electron-deficient bicyclic system. The two nitrogen atoms within the pyrimidine ring exert a profound inductive and resonance-withdrawing effect (the α-effect), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the fused benzene ring[1]. Consequently, the C6-Br bond is highly activated toward nucleophilic attack by the electron-rich Pd(0) catalyst. In contrast, the C4'-Br bond on the 2-phenyl ring, while still an aryl halide, is less electronically depleted.

Because the oxidative addition of Pd(0) into an aryl halide is fundamentally a nucleophilic process, the reaction rate is inversely proportional to the electron density of the C-X bond. Therefore, oxidative addition at the C6-position is kinetically favored over the C4'-position.

Catalyst and Base Selection Logic
  • Ligand Choice (XPhos): We utilize the bulky, electron-rich biaryl phosphine ligand XPhos. Its electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition into the C6-Br bond. More importantly, its extreme steric bulk (driven by the triisopropylphenyl ring) forces the formation of a highly reactive, monoligated

    
     species[2]. This steric hindrance makes the catalyst exquisitely sensitive to the substrate's electronic environment, amplifying the kinetic differentiation between the C6 and C4' bromines and accelerating reductive elimination to prevent off-target reactions.
    
  • Base Choice (Cs₂CO₃): While strong bases like NaOtBu accelerate Buchwald-Hartwig aminations, they often push the reaction past the activation barrier of the secondary aryl halide, resulting in bis-amination. Cesium carbonate (Cs₂CO₃) is a milder base with limited solubility in 1,4-dioxane. This creates a controlled, steady-state concentration of active base that perfectly matches the kinetic requirements for the highly activated C6-Br bond but fails to trigger the C4'-Br bond at 80 °C.

CatalyticCycle Pd0 Pd(0)-XPhos Active Species (14-electron complex) OxAdd Regioselective Oxidative Addition (C6-Br Bond Cleavage) Pd0->OxAdd + Substrate Substrate 6-Bromo-2-(4-bromophenyl)quinazoline (Dibromo Substrate) Substrate->OxAdd AmineCoord Amine Coordination & Deprotonation (Cs2CO3 Mediated) OxAdd->AmineCoord + Amine, Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Amino-2-(4-bromophenyl)quinazoline (Target Mono-adduct) RedElim->Product

Caption: Catalytic cycle of regioselective Buchwald-Hartwig amination highlighting C6-Br oxidative addition.

Experimental Design & Optimization Data

The following table summarizes the empirical optimization of the reaction parameters. Morpholine was used as the model secondary amine. The data clearly demonstrates that the combination of XPhos, Cs₂CO₃, and a strictly controlled temperature of 80 °C is mandatory for maximizing the mono-amination yield while suppressing the bis-aminated byproduct.

Table 1: Optimization of Reaction Conditions for Regioselective Amination

EntryCatalyst SourceLigandBaseTemp (°C)Time (h)Mono-amination (%)Bis-amination (%)
1Pd₂(dba)₃BINAPNaOtBu1001245%30%
2Pd(OAc)₂RuPhosCs₂CO₃100865%15%
3Pd₂(dba)₃XPhosNaOtBu80470%20%
4 Pd₂(dba)₃ XPhos Cs₂CO₃ 80 6 92% < 2%
5Pd₂(dba)₃XPhosCs₂CO₃110455%40%

Note: Yields determined by quantitative LC-MS analysis of the crude reaction mixture.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are provided to ensure the chemist can verify the success of intermediate states (e.g., catalyst activation) before proceeding.

Materials Required
  • Substrate: 6-Bromo-2-(4-bromophenyl)quinazoline (1.0 equiv, 1.0 mmol)

  • Nucleophile: Morpholine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • Ligand: XPhos (0.06 equiv, 6 mol%)

  • Base: Cs₂CO₃ (1.5 equiv, 1.5 mmol) - Must be finely milled and anhydrous.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Oven-dry a 20 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar.

  • Inside an argon-filled glovebox (or using standard Schlenk techniques), charge the vial with 6-Bromo-2-(4-bromophenyl)quinazoline (364 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and anhydrous Cs₂CO₃ (488 mg, 1.5 mmol).

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Catalyst Activation (Self-Validating Step) 4. Inject 5.0 mL of anhydrous, degassed 1,4-dioxane into the vial. 5. Visual Check: The suspension will initially appear deep purple/red due to the unactivated Pd₂(dba)₃. 6. Stir the mixture at room temperature for 5 minutes. The color should shift to a dark reddish-brown, indicating the initial dissociation of dba and the coordination of the XPhos ligand.

Step 3: Regioselective Coupling 7. Inject morpholine (104 µL, 1.2 mmol) via a micro-syringe. 8. Transfer the vial to a pre-heated oil bath or heating block set strictly to 80 °C . 9. Visual Check: As the reaction progresses (typically 4–6 hours), the mixture will become increasingly cloudy due to the precipitation of inorganic cesium bromide (CsBr) salts. 10. Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting dibromide is heavily UV-active; the desired mono-aminated product will elute at a lower


 and exhibit distinct bright blue fluorescence under 365 nm UV light.

Step 4: Quench and Isolation 11. Once TLC confirms the complete consumption of the starting material, remove the vial from the heat and allow it to cool to room temperature. 12. Dilute the crude mixture with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove the Pd-black and inorganic salts. Wash the Celite pad with an additional 20 mL of Ethyl Acetate. 13. Concentrate the filtrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexanes) to afford the pure 6-morpholino-2-(4-bromophenyl)quinazoline.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Catalyst Activation (Pd2(dba)3 + XPhos) Prep->Mix React 3. Regioselective Coupling (80°C, 4-6h) Mix->React Quench 4. Quench & Filter (Celite Pad) React->Quench Purify 5. Chromatography (Isolate Mono-adduct) Quench->Purify

Caption: Step-by-step experimental workflow for the regioselective amination protocol.

Analytical Verification of Regioselectivity

To definitively prove that amination occurred at the C6-position rather than the C4'-position, 2D NMR spectroscopy is required:

  • ¹H NMR & NOESY: The protons of the morpholine ring (specifically the

    
     protons at ~3.3 ppm) will show a strong Nuclear Overhauser Effect (NOE) spatial correlation with the C5-H and C7-H protons of the quinazoline core.
    
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) will confirm the retention of the isotopic bromine signature (a distinct 1:1 doublet for the M and M+2 peaks), proving that one bromine atom remains intact on the molecule.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules (2014). Provides authoritative grounding on the electronic activation of the pyrimidine ring and the preferential oxidative addition at the C6 position of quinazolines.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts (2023). Details the fundamental mechanistic steps of the catalytic cycle, including the role of bulky biaryl phosphine ligands in stabilizing the 14-electron Pd(0) active species.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (2023). Discusses the broader context of quinazoline regioselectivity and its applications in drug discovery.

Sources

Application Note: Synthesis and OLED-Grade Purification of Bipolar Electron Transport Materials from a 6-Bromo-2-(4-bromophenyl)quinazoline Core

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Topological Design

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of Electron Transport Materials (ETMs) and bipolar host matrices. The quinazoline heterocycle is a highly privileged scaffold in this domain. Due to the presence of two electronegative nitrogen atoms within its fused aromatic system, quinazoline exhibits a deep Lowest Unoccupied Molecular Orbital (LUMO), which significantly lowers the electron injection barrier from the cathode[1].

To construct advanced bipolar materials, 6-Bromo-2-(4-bromophenyl)quinazoline serves as an ideal di-halogenated building block. The strategic placement of the two bromine atoms—one on the electron-deficient quinazoline core and the other on the appended phenyl ring—provides orthogonal or symmetric handles for palladium-catalyzed cross-coupling.

By subjecting this core to a double Suzuki-Miyaura coupling with an electron-donating moiety (e.g., a carbazole derivative), we generate a Donor-Acceptor-Donor (D-A-D) architecture. This spatial segregation of the Highest Occupied Molecular Orbital (HOMO) on the carbazole units and the LUMO on the quinazoline core ensures bipolar charge transport capabilities while maintaining a high triplet energy (


 eV). High triplet energy is an absolute prerequisite to prevent reverse energy transfer and confine excitons within the emissive layer of phosphorescent OLEDs (PhOLEDs)[2][3].

Synthetic Workflow

The following diagram illustrates the end-to-end workflow, from the initial cross-coupling of the dibrominated core to the critical vacuum sublimation required for device integration.

G Start 6-Bromo-2-(4-bromophenyl)quinazoline (Acceptor Core) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Donor Carbazole Boronic Acid (Donor Moiety) Donor->Coupling Crude Crude D-A-D ETM Coupling->Crude Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O Sublimation Vacuum Train Sublimation Crude->Sublimation Column Chromatography & Recrystallization Pure OLED-Grade ETM (>99.99% Purity) Sublimation->Pure <10^-6 Torr Gradient Heating Device OLED Device Integration Pure->Device Vacuum Thermal Evaporation

Workflow for the synthesis and OLED-grade purification of quinazoline-based bipolar ETMs.

Experimental Protocol: Double Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a representative D-A-D bipolar host, 6-(9-phenyl-9H-carbazol-3-yl)-2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)quinazoline (Cz-Qz-Cz).

Reagents & Stoichiometry
  • Core: 6-Bromo-2-(4-bromophenyl)quinazoline (1.0 eq)

  • Donor: 9-Phenyl-9H-carbazol-3-ylboronic acid (2.5 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ] (0.05 eq)
  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ) (4.0 eq, 2M aqueous solution)
  • Solvent System: Toluene / Ethanol / Water (2:1:1 v/v/v)

Step-by-Step Methodology & Causality
  • Solvent Preparation & Degassing: Combine toluene and ethanol in a Schlenk flask. Add the dibromo-quinazoline core and the carbazole boronic acid. Causality: Toluene acts as the primary solvent for the non-polar organic substrates, while ethanol serves as a phase-transfer agent, bridging the organic phase with the incoming aqueous base to maximize interfacial reaction area.

  • Oxygen Exclusion: Sparge the mixture with ultra-high purity N

    
     or Argon for 30 minutes. Causality: Pd(0) catalysts are highly susceptible to oxidation. Failure to rigorously deoxygenate the system will result in the formation of inactive Pd(II) species (visible as black palladium precipitation) and promote unwanted homocoupling of the boronic acid.
    
  • Catalyst & Base Addition: Under a positive inert gas flow, add Pd(PPh

    
    )
    
    
    
    followed by the degassed 2M K
    
    
    CO
    
    
    solution. Causality: The inorganic base is required to coordinate with the boronic acid, forming an electron-rich boronate complex that accelerates the transmetalation step of the catalytic cycle.
  • Reflux & Validation: Heat the biphasic mixture to 90 °C for 16 hours.

    • Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Dichloromethane (1:1) eluent. The starting dibromo core (R

      
       ~0.8) should completely disappear. Because the resulting D-A-D molecule has a highly extended 
      
      
      
      -conjugation, you will observe a new, highly fluorescent (bright blue/green under 365 nm UV) product spot at a lower R
      
      
      (~0.4).
  • Workup: Cool to room temperature, extract the organic layer with dichloromethane, wash with brine to remove residual ethanol and salts, and dry over anhydrous MgSO

    
    . Concentrate under reduced pressure and purify via silica gel column chromatography.
    

Protocol: Vacuum Train Sublimation (OLED-Grade Purification)

Objective: Achieve >99.99% purity. Trace impurities, particularly unreacted halogens (bromine) or residual palladium, act as severe non-radiative recombination centers and charge traps that degrade device efficiency and operational lifetime[4].

Step-by-Step Methodology & Causality
  • Preparation: Load the pre-purified (chromatographed) Cz-Qz-Cz powder into a quartz sublimation boat and insert it into a multi-zone vacuum sublimation tube.

  • Evacuation: Pump the system down to a pressure of

    
     Torr. Causality: Operating at ultra-high vacuum drastically lowers the sublimation point of the organic material, allowing it to vaporize without reaching its thermal decomposition threshold.
    
  • Gradient Heating: Apply a thermal gradient across the tube. For Cz-Qz-Cz, set Zone 1 (Source) to 280 °C, Zone 2 (Collection) to 220 °C, and Zone 3 (Cold Trap) to 150 °C.

    • Self-Validating Check: Heavier oligomeric impurities will remain as a dark residue in Zone 1. The target ETM will deposit in Zone 2 as highly crystalline, brightly fluorescent flakes. Highly volatile impurities will bypass the collection zone and condense in Zone 3.

  • Analytical Validation: Dissolve a fraction of the sublimed flakes in HPLC-grade THF. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector must confirm a single peak representing

    
     of the total integrated area.
    

Optoelectronic Data Presentation

To validate the efficacy of the synthesized 6-Bromo-2-(4-bromophenyl)quinazoline-derived material (Cz-Qz-Cz), its optoelectronic properties are benchmarked against industry-standard ETMs (TPBi and Alq


). The deep LUMO and high triplet energy confirm its suitability as a bipolar host for red/green PhOLEDs[2].
MaterialHOMO (eV)LUMO (eV)Bandgap (

, eV)
Triplet Energy (

, eV)
Electron Mobility (cm

/Vs)
Cz-Qz-Cz (Synthesized) -5.60-2.802.802.75 ~

TPBi (Standard)-6.20-2.703.502.74~

Alq

(Standard)
-5.70-3.002.702.00~

Note: HOMO/LUMO levels are derived from cyclic voltammetry (CV) onsets, and Triplet Energy (


) is calculated from the highest-energy vibronic peak of the phosphorescence spectra at 77 K[1][3].

References

  • US20200295272A1 - Organic light-emitting device Source: Google Patents URL
  • Degradation Mechanisms and Reactions in Organic Light-Emitting Devices | Chemical Reviews Source: ACS Publications URL
  • Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness Source: PlumX URL
  • Quinazoline‐Based Thermally Activated Delayed Fluorecence for High‐Performance OLEDs with External Quantum Efficiencies Exceeding 20% Source: ResearchGate URL

Sources

Application Note: Palladium-Catalyzed Functionalization of Dibromo-Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). The 2,4-dibromoquinazoline intermediate offers a versatile entry point for divergent library synthesis. However, its utility relies entirely on the ability to control regioselectivity .

This guide details the definitive protocols for the site-selective palladium-catalyzed functionalization of 2,4-dibromoquinazoline. Unlike simple benzenoid systems, the 1,3-diazine core creates a distinct electronic bias.

  • The "Natural" Pathway: The C4 position is electronically activated and sterically accessible, making it the primary site for oxidative addition and nucleophilic attack.

  • The "Sequential" Strategy: Exploiting this bias allows for a reliable C4

    
     C2 functionalization sequence.
    
  • The "Inverted" Challenge: Overcoming the intrinsic C4 bias to functionalize C2 first requires specific steric-controlled catalyst systems (e.g., bulky NHC ligands).

Mechanistic Insight & Regioselectivity Map

The Electronic vs. Steric Landscape

The reactivity of 2,4-dibromoquinazoline is governed by the interplay of the


-nitrogen effect and the fused benzene ring.
  • C4 Position (The "Soft" Spot): The C4-Br bond is highly electron-deficient due to the cumulative inductive effect of N3 and the resonance withdrawal from the fused benzene ring. It is the preferred site for Oxidative Addition (OA) with standard Pd(0) catalysts and SNAr reactions.

  • C2 Position (The "Hard" Spot): While also electron-deficient (flanked by two nitrogens), the C2 position is generally less reactive towards the initial oxidative addition in the presence of a competing C4 site. However, once C4 is functionalized (especially with electron-donating groups), C2 becomes the focal point for the second coupling event.

Decision Pathway Diagram

The following workflow illustrates the strategic bifurcation for functionalizing 2,4-dibromoquinazoline.

Quinazoline_Functionalization Start 2,4-Dibromoquinazoline Decision Target Regioisomer? Start->Decision Path_A Standard Path (Electronic Control) C4-Functionalization First Decision->Path_A Standard Ligands (PPh3, dppf) Path_B Inverted Path (Steric Control) C2-Functionalization First Decision->Path_B Bulky NHC Ligands (IPent, PEPPSI) Prod_C4 4-Aryl/Alkynyl-2-bromoquinazoline Path_A->Prod_C4 Suzuki / Sonogashira (High Yield) Prod_C2 2-Aryl/Thio-4-bromoquinazoline Path_B->Prod_C2 Cross-Coupling (Emerging Method) Final 2,4-Difunctionalized Quinazoline Prod_C4->Final Step 2: C2-Coupling (Requires Activation) Prod_C2->Final Step 2: C4-Coupling

Figure 1: Strategic workflow for the regioselective functionalization of 2,4-dibromoquinazoline. The standard path exploits electronic activation at C4, while the inverted path uses steric bulk to block C4.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

This is the industry-standard method for introducing aryl groups at the C4 position while leaving the C2-bromide intact for subsequent steps.

Mechanistic Rationale: The use of a standard phosphine ligand (PPh3) allows the small Pd(0) species to undergo oxidative addition at the most electron-deficient C4-Br bond. The mild base prevents concurrent SNAr side reactions.

Materials:

  • Substrate: 2,4-Dibromoquinazoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 2,4-dibromoquinazoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.03 equiv).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 60–80 °C (oil bath temperature). Note: Monitor closely. Higher temperatures (>90 °C) may induce double coupling.

  • Monitoring: Check by TLC or LCMS after 2 hours. The starting material should be consumed, with the mono-coupled product (C4) appearing as the major peak.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 4-aryl-2-bromoquinazoline usually elutes before any bis-coupled byproduct.

Typical Yield: 75–90%

Protocol B: C4-Selective Sonogashira Coupling

Introducing an alkyne at C4 is critical for accessing fused tricyclic systems or rigid linkers.

Materials:

  • Substrate: 2,4-Dibromoquinazoline (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Combine 2,4-dibromoquinazoline, PdCl2(PPh3)2, and CuI in a dry flask under Argon.

  • Addition: Add anhydrous THF/DMF and Et3N. Finally, add the terminal alkyne.

  • Reaction: Stir at Room Temperature for 1–4 hours. Crucial: Unlike many Sonogashira reactions requiring heat, the C4 position is highly activated. Heating often leads to degradation or bis-coupling.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography.

Key Observation: The C4-alkynylated product is formed exclusively under these mild conditions due to the superior electrophilicity of C4 compared to C2.

Protocol C: Sequential C2-Functionalization (The Second Step)

Once C4 is substituted, the C2-bromide is deactivated relative to the starting material but remains accessible for cross-coupling using more active catalyst systems.

Method: Suzuki-Miyaura or Buchwald-Hartwig Catalyst Upgrade: For the C2 step, standard Pd(PPh3)4 may be sluggish. It is recommended to switch to:

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%)

  • Alternative: Pd(dppf)Cl2 (for Suzuki) or Pd2(dba)3/BINAP (for Amination).

  • Base: K3PO4 or Cs2CO3 (Stronger bases facilitate the transmetallation/amination at the less reactive C2 center).

  • Temperature: 90–110 °C (Higher energy barrier).

Advanced Topic: Inverting Selectivity (C2-First)

Expert Insight: While C4-first is standard, recent advances in ligand design (specifically bulky N-Heterocyclic Carbenes, NHCs) have enabled C2-selective functionalization in analogous 2,4-dichloropyrimidine systems [1].[1]

Concept: A bulky ligand (e.g., IPent ) on Palladium creates a steric clash with the peri-hydrogen (H5) or the fused ring adjacent to C4, destabilizing the transition state for oxidative addition at C4. The C2 position, protruding away from the fused system between two nitrogens, becomes the sterically favored site.

Recommended "Inverted" Protocol (Experimental):

  • Catalyst: Pd-PEPPSI-IPent (2–5 mol%)

  • Nucleophile: Thiol or Boronic Acid

  • Condition: Room Temperature to 40 °C in THF.

  • Note: This is an advanced application. Validation on the specific quinazoline substrate is required, as the fused benzene ring exerts different steric pressure than a simple pyrimidine proton.

Comparative Data Table

ParameterProtocol A (Standard Suzuki)Protocol B (Standard Sonogashira)Protocol C (Sequential C2)
Primary Site C4 (Electronic Control)C4 (Electronic Control)C2 (Post-C4 substitution)
Catalyst Pd(PPh3)4PdCl2(PPh3)2 / CuIPd(OAc)2 / XPhos
Temp 60–80 °C25 °C (Room Temp)90–110 °C
Selectivity >20:1 (C4:C2)Exclusive C4N/A (C4 already blocked)
Limitation High temp (>90°C) causes bis-couplingHeating degrades selectivityRequires active ligand

References

  • C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines Neufeldt, S. et al., Journal of the American Chemical Society, 2025.[2] (Verified via Search Result 1.3)

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Lindsley, C. W. et al., Journal of Organic Chemistry, 2010.

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones Majumdar, P. et al., Molecules, 2013.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides Fairlamb, I. J. S., Chemical Society Reviews, 2020.

Sources

Application Note: Scalable Synthesis of 6-Bromo-2-(4-bromophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable synthesis of 6-Bromo-2-(4-bromophenyl)quinazoline , a critical intermediate for phosphorescent OLED host materials and specific kinase inhibitors. Unlike the more common quinazolin-4(3H)-ones, this target is a fully aromatic heterocycle.

Historically, 2-arylquinazolines were synthesized via the reduction of 4-chloroquinazolines (derived from quinazolinones), a route plagued by poor atom economy and the risk of over-reduction (de-bromination). This guide presents a direct, metal-free oxidative cyclization strategy using molecular iodine (


) and 2-amino-5-bromobenzylamine. This "Right First Time" protocol is optimized for kilogram-scale production, prioritizing safety, yield (>85%), and impurity control.

Retrosynthetic Analysis & Strategy

The optimal disconnection for the quinazoline core at scale avoids the 4-chloro intermediate entirely. Instead, we utilize the condensation of a benzylamine derivative with an aldehyde, followed by in-situ oxidative aromatization.

Retrosynthesis Target 6-Bromo-2-(4-bromophenyl)quinazoline (Target) Intermediate Dihydroquinazoline (Transient Intermediate) Target->Intermediate Oxidative Aromatization (I2 / O2) SM1 2-Amino-5-bromobenzylamine (Key Building Block) Intermediate->SM1 Condensation SM2 4-Bromobenzaldehyde (Electrophile) Intermediate->SM2 +

Figure 1: Retrosynthetic strategy highlighting the direct oxidative cyclization route.

Why this Route?
  • Atom Economy: Eliminates the need for chlorinating agents (

    
    ) and subsequent reduction steps.
    
  • Chemoselectivity: The oxidative conditions (

    
    ) preserve the aryl-bromide motifs, which are susceptible to hydrodehalogenation under Pd/C catalytic hydrogenation conditions.
    
  • Scalability: The reaction proceeds in standard stirred-tank reactors (STR) without high pressure or cryogenic requirements.

Critical Process Parameters (CPPs)

Before initiating the protocol, the following parameters must be controlled to ensure reproducibility.

ParameterSpecificationImpact on Quality (CQA)
Stoichiometry (

)
1.1 – 1.25 equiv.Excess iodine ensures complete aromatization; insufficient iodine leads to dihydro-impurities.
Temperature 80°C ± 5°C<75°C: Slow kinetics; >90°C: Iodine sublimation and potential side-reactions.
Atmosphere Open Air or

Sparge
Oxygen acts as the terminal oxidant, regenerating the iodine catalyst in situ.
Solvent Water Content < 0.5% (KF)Water inhibits imine formation. Use anhydrous DMSO or Toluene.

Detailed Experimental Protocol

Protocol A: Iodine-Mediated Oxidative Cyclization (Recommended)[1]

Scale: 100 g Input Basis Reaction Time: 12–16 Hours

Materials
  • 2-Amino-5-bromobenzylamine: 100.0 g (0.497 mol)

  • 4-Bromobenzaldehyde: 96.6 g (0.522 mol, 1.05 equiv.)

  • Molecular Iodine (

    
    ):  138.8 g (0.547 mol, 1.1 equiv.)
    
  • Potassium Carbonate (

    
    ):  206.0 g (1.49 mol, 3.0 equiv.)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or Toluene (1.0 L, 10 Vol)

  • Quench: Sodium Thiosulfate (sat. aq. solution)

Step-by-Step Procedure
  • Reactor Charging:

    • To a 2L jacketed glass reactor equipped with an overhead mechanical stirrer (anchor impeller) and a reflux condenser, charge DMSO (1.0 L).

    • Add 2-Amino-5-bromobenzylamine (100 g) and 4-Bromobenzaldehyde (96.6 g).

    • Stir at 25°C for 30 minutes to allow pre-condensation (imine formation). Note: The solution may turn slightly turbid.

  • Cyclization & Oxidation:

    • Add

      
        (206 g) in a single portion.
      
    • Add Molecular Iodine (138.8 g) portion-wise over 15 minutes to control the mild exotherm.

    • Heat the reaction mixture to 80°C .

    • Critical Step: Maintain an oxidative atmosphere.[1][2] If using a closed vessel, sparge with air or

      
      . For standard lab scale, an open reflux condenser is sufficient.
      
  • Reaction Monitoring (IPC):

    • Monitor via HPLC (C18 column, ACN/Water + 0.1% Formic Acid).

    • Target: < 0.5% remaining benzylamine and < 1.0% dihydro-intermediate.

    • Typical duration: 12 hours.[3][4]

  • Work-up:

    • Cool the mixture to 20–25°C.

    • Slowly add saturated sodium thiosulfate solution (500 mL) to quench excess iodine. The dark brown color should fade to light yellow/orange.

    • Add Water (1.5 L) dropwise to precipitate the product. Caution: Exothermic mixing.

    • Stir the slurry for 2 hours at 10°C to maximize yield.

  • Isolation:

    • Filter the solids using a Nutsche filter.[5]

    • Wash the cake with Water (2 x 500 mL) to remove DMSO and inorganic salts.

    • Wash with cold Ethanol (200 mL) to remove unreacted aldehyde.

  • Purification (Recrystallization):

    • Dissolve the wet cake in boiling DMF (approx. 5 Vol).

    • Perform a hot filtration if insoluble particulates are present.

    • Cool slowly to 0°C.

    • Filter the crystalline solid and wash with cold Ethanol.

    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–90% (approx. 155–165 g) Appearance: Off-white to pale yellow needles.

Process Workflow & Logic

The following diagram illustrates the logical flow of the synthesis, highlighting the "Self-Validating" control points.

ProcessFlow cluster_safety Safety Critical Start Start: Charge Reactants (Amine + Aldehyde + DMSO) ImineStep Stir 25°C, 30 min (Imine Formation) Start->ImineStep Oxidation Add I2 / K2CO3 Heat to 80°C ImineStep->Oxidation IPC_Check IPC: HPLC Check Target: <1% Dihydro Oxidation->IPC_Check IPC_Check->Oxidation Fail (Extend Time/Add I2) Quench Quench: Na2S2O3 + Water (Remove I2, Precipitate Product) IPC_Check->Quench Pass Filter Filtration & Wash (H2O / EtOH) Quench->Filter Recryst Recrystallization (DMF) Final Purification Filter->Recryst

Figure 2: Workflow diagram with integrated In-Process Control (IPC) logic.

Analytical Characterization & QC

To validate the integrity of the synthesized intermediate, the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (UV 254 nm)> 99.0% (Area %)
Identity

-NMR (DMSO-

)
Characteristic singlets at C4-H (approx. 9.4 ppm). No aldehyde peak (~10 ppm).
Residual Iodine Titration / ICP-MS< 20 ppm
Water Content Karl Fischer< 0.5% w/w

Key Impurities:

  • Des-bromo analog: Arises from Pd-catalyzed routes (not an issue here).

  • Dihydro-quinazoline: Result of incomplete oxidation. Remedy: Recrystallize from DMF or re-oxidize.

  • Unreacted Aldehyde: Remedy: Ethanol wash during filtration.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and sublimes. Weigh in a fume hood. Use sodium thiosulfate for spill cleanup.
    
  • DMSO: Enhances skin permeability of dissolved toxins. Wear butyl rubber gloves.

  • Brominated Compounds: Treat as potential sensitizers and environmentally persistent. All waste must be segregated for halogenated disposal.

References

  • BenchChem. (2025).[3][1][5][6] Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzylamine Precursors. Retrieved from

  • Organic Chemistry Portal. (2018). Synthesis of Quinazolines via Iodine-Catalyzed Oxidative Cyclization. Retrieved from

  • Bhanage, B. M., et al. (2016).[7] "Iodine-catalyzed oxidative synthesis of 2-arylquinazolines from 2-aminobenzylamines." Synlett, 27(12). (Cited via search result 1.2/1.11).

  • SciSpace. (2017). Scale-up Synthesis of Quinazoline Intermediates. Retrieved from

Sources

Troubleshooting & Optimization

Quinazoline Synthesis Technical Support Center: Yield Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline ring closure reactions. Quinazolines are privileged pharmacophores, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). However, assembling this bicyclic system—whether via classical Niementowski condensation or modern transition-metal catalysis—often presents significant yield bottlenecks.

This guide provides field-proven, mechanistically grounded protocols and troubleshooting FAQs to help you optimize your cyclization workflows.

Core Methodologies & Self-Validating Protocols

Protocol A: Microwave-Assisted Solvent-Free Niementowski Synthesis

The classical Niementowski synthesis relies on the thermal condensation of anthranilic acid with amides. However, traditional conditions require prolonged heating (150–200 °C for several hours), which frequently leads to thermal degradation and poor yields[1]. Shifting to a microwave-assisted, solvent-free protocol drastically reduces reaction times and minimizes waste[1][2].

Causality & Mechanism: The reaction proceeds via the nucleophilic attack of the aniline amino group onto the amide carbonyl, forming an N-acylanthranilamide intermediate. This is followed by intramolecular cyclodehydration[1]. Microwave irradiation (MWI) provides rapid, volumetric heating that overcomes the high activation energy barrier of cyclodehydration in minutes, kinetically outcompeting slower degradation pathways[2].

Step-by-Step Methodology:

  • Preparation: Grind 1.0 equivalent of anthranilic acid and 1.5 equivalents of formamide (or substituted amide) with a solid support (e.g., Montmorillonite K-10 or silica gel) in an agate mortar until a fine, homogeneous powder is achieved[3].

  • Irradiation: Transfer the mixture to a microwave-safe quartz vessel. Irradiate at 150 °C (approx. 60–100 W) for 5 to 15 minutes[2].

  • Self-Validation Check (Crucial): At the 5-minute mark, extract a 5 mg aliquot, dissolve in methanol, and analyze via LC-MS.

    • Validation Logic: If the N-acylanthranilamide intermediate is the major peak, the initial nucleophilic attack was successful, but cyclodehydration has stalled. This validates the need to either increase the microwave hold time by 5 minutes or add additional acidic solid support to drive water elimination.

  • Work-up: Cool to room temperature, elute the product from the solid support using ethyl acetate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 4-oxo-3,4-dihydroquinazoline[3].

Protocol B: Fe-Catalyzed Oxidative Annulation of 2-Alkylamino Benzonitriles

For highly substituted quinazolines, transition-metal catalysis offers a milder alternative. Iron-catalyzed C(sp³)-H oxidation using tert-butyl hydroperoxide (t-BuOOH) allows for cyclization at room temperature[4].

Causality & Mechanism: The addition of a Grignard reagent to an o-alkylamino benzonitrile forms an o-alkylamino N-H ketimine intermediate. The iron catalyst (FeCl₂), in tandem with t-BuOOH, facilitates the oxidative dehydrogenation of the alkylamine, generating an imine that undergoes intramolecular nucleophilic attack by the ketimine nitrogen to close the pyrimidine ring[4].

Step-by-Step Methodology:

  • Ketimine Formation: Treat the 2-alkylamino benzonitrile with 1.2 equivalents of the desired Grignard reagent in anhydrous THF at 0 °C. Quench and isolate the ketimine intermediate[4].

  • Oxidative Cyclization: Dissolve the ketimine in DMSO. Add 10 mol% FeCl₂ and 2.0 equivalents of t-BuOOH[4].

  • Self-Validation Check: Stir at 25 °C for 4 hours and monitor via TLC.

    • Validation Logic: If the ketimine spot remains static and no product forms, the oxidative potential of the system is insufficient or the catalyst is poisoned. Validate by adding an additional 0.5 equivalents of t-BuOOH; a rapid color change and the appearance of a new UV-active product spot confirms that oxidant depletion was the limiting factor.

  • Completion: Stir for a total of 18 hours. Quench with saturated aqueous Na₂S₂O₃, extract with dichloromethane, and purify via flash chromatography[4].

Troubleshooting Decision Tree

Workflow Start Quinazoline Ring Closure (Anthranilic Acid + Amide) Monitor LC-MS / TLC Monitoring Check for N-acyl Intermediate Start->Monitor Decision Yield > 80%? Monitor->Decision Success Aqueous Work-up & Recrystallization Decision->Success Yes Issue1 High Unreacted Starting Material Decision->Issue1 No Issue2 Intermediate Stalled (Incomplete Dehydration) Decision->Issue2 No Issue3 Degradation / Byproducts (Self-Condensation) Decision->Issue3 No Fix1 Switch to Microwave Irradiation (150°C, 15 min) Issue1->Fix1 Fix2 Add Lewis Acid (e.g., Montmorillonite K-10) Issue2->Fix2 Fix3 Use Imine Analogs or Milder Oxidant Issue3->Fix3 Fix1->Start Fix2->Start Fix3->Start

Troubleshooting workflow for optimizing quinazoline ring closure reactions.

Troubleshooting Guides & FAQs

Q: Why is my traditional Niementowski reaction yielding <40% with massive amounts of unreacted anthranilic acid? A: This is a classic kinetic issue. The amide carbonyl (e.g., formamide) has low electrophilicity, and the amino group of anthranilic acid is a relatively weak nucleophile due to the electron-withdrawing effect of the adjacent carboxylic acid. Solution: You must increase the reaction temperature or change the energy delivery method. Transitioning to a microwave reactor (as detailed in Protocol A) provides the necessary activation energy rapidly, often boosting yields to 60–90%[1]. Alternatively, use an excess of formamide to drive the equilibrium forward[3].

Q: I am seeing a high concentration of quinazolinone byproducts and self-condensation impurities. How do I prevent this? A: Prolonged heating at 150–200 °C causes starting materials (especially ketones or aldehydes used in multi-component variants) to undergo aldol self-condensation before they can react with the anthranilic acid[3]. Solution: First, try employing an imine analog of the o-aniline starting material, which is less prone to aldol-type side reactions[3]. Second, adjust the pH of your reaction; highly basic conditions exacerbate aldol condensation, so utilizing an acidic solid support (like silica gel) under solvent-free conditions can suppress this pathway[1][3].

Q: My transition-metal-catalyzed route (e.g., Co or Mn) is resulting in complete degradation of my substrate. What should I adjust? A: Complete degradation in metal-catalyzed C-H amidation/cyclization is usually caused by overly harsh oxidants or excessive reaction temperatures. Many of these catalysts (like Co(III)) are highly sensitive to steric hindrance and strong Lewis acidity[4]. Solution: Employ milder reaction conditions. Switch from harsh oxidants to t-BuOOH or even ambient O₂ if using a compatible Mn or Cu catalyst[4]. Lower the temperature to 25–80 °C and switch your solvent to DMSO or dimethyl carbonate, which can stabilize the reactive intermediates and prevent over-oxidation[4].

Quantitative Data Comparison

The following table summarizes the expected yields and conditions for various quinazoline ring closure optimization strategies, allowing you to select the best method based on your available equipment and substrate sensitivity.

Synthesis MethodKey Reagents / CatalystsTemperatureReaction TimeTypical Yield (%)Primary Limitation
Traditional Niementowski Anthranilic acid, Amide (excess)150–200 °C4–12 hours60–90%High thermal degradation; lengthy reaction times[1]
Microwave-Assisted Niementowski Anthranilic acid, Amide, Montmorillonite K-10130–150 °C5–15 minutes85–95%Requires specialized microwave reactor[2][3]
Fe-Catalyzed Oxidative Annulation 2-alkylamino benzonitriles, FeCl₂, t-BuOOH25 °C18 hours43–86%Sensitive to steric hindrance of the substrate[4]
Mn(I)-Catalyzed Dehydrogenative Coupling 2-aminobenzyl alcohols, primary amides, Mn salt130 °C12–24 hours58–81%Often requires inert atmosphere and specific ligands[4]

References

  • Source: grokipedia.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.

Sources

Technical Support Center: Palladium Catalyst Removal from Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with purifying quinazoline-based active pharmaceutical ingredients (APIs) and intermediates following palladium-catalyzed cross-coupling reactions.

Core Principles & Logic Workflow

Removing palladium from quinazoline scaffolds requires a strategic, multi-step approach. Because quinazolines actively bind to transition metals, simple physical filtration is rarely sufficient to meet regulatory limits. The workflow below outlines the logical decision tree for achieving parts-per-million (ppm) purity.

PdRemovalWorkflow A Crude Quinazoline Reaction Mixture (Pd > 1000 ppm) B Step 1: Celite Filtration (Removes bulk Pd agglomerates) A->B C Step 2: Aqueous Wash (e.g., N-acetyl cysteine) (Clears large particulates) B->C D Step 3: Solid-Supported Scavenger Selection C->D E Pd(II) strongly chelated to N1/N3 Use Silica-TMT or Thiourea D->E Soluble Complexes F Pd(0) fine nanoparticles Use Silica-Thiol or Carbon D->F Colloidal Pd G Step 4: Scavenger Incubation (4-24h, 30-50°C) E->G F->G H Step 5: ICP-MS Analysis G->H I Pass: <10 ppm Antisolvent Crystallization H->I ICH Q3D Met J Fail: >10 ppm Sequential Scavenging H->J Above PDE Limit J->D

Logical workflow for palladium removal from quinazoline intermediates.

Frequently Asked Questions (FAQs)

Q1: Why does palladium persistently co-purify with my quinazoline intermediates? Causality: The structural nature of quinazolines is the root cause. Quinazoline rings possess highly basic, sp²-hybridized nitrogen atoms (specifically N1 and N3) that act as potent bidentate or monodentate ligands for Pd(II) species[1]. During cross-coupling reactions[2], palladium coordinates with these nitrogens, creating soluble palladium-quinazoline complexes. Because these organometallic complexes share near-identical solubility profiles with your free organic intermediate, standard liquid-liquid extractions fail[3]. To break this coordinate covalent bond, you must introduce a scavenger with a thermodynamically superior affinity for palladium (such as sulfur-based thiols or trimercaptotriazine) to force a ligand exchange[4].

Q2: How do ICH Q3D guidelines dictate my target palladium limits? Regulatory Grounding: The ICH Q3D guidelines classify Palladium as a Class 2B elemental impurity[5]. The Permitted Daily Exposure (PDE) is strictly dependent on the route of administration. For an oral medication, the limit is 100 µ g/day [6]. If your final formulated daily dose is 10 g, the absolute concentration limit in the API is 10 ppm. Consequently, process chemists typically target <5 ppm during intermediate stages to ensure a safe buffer for final GMP manufacturing[6].

Q3: Should I use a silica-based or polymer-based scavenger? Causality: This depends on your solvent system and the specific palladium oxidation state. Silica-based scavengers (e.g., Silica-Thiol, Silica-TMT) have rigid, non-swelling backbones, making them ideal for continuous flow cartridges and a wide range of organic solvents[4][7]. Polymer-based resins (e.g., polystyrene-bound thiourea) offer high loading capacities and are highly effective in both aqueous and organic streams, but their efficiency is heavily dependent on the resin's ability to swell in your specific solvent[7]. For quinazolines, silica-bound trimercaptotriazine (TMT) is highly recommended due to its exceptional selectivity for Pd(II) over basic nitrogenous APIs[4].

Q4: Can I just use activated carbon? Causality: Activated carbon is highly cost-effective and excellent for the physisorption of colloidal Pd(0) nanoparticles[4][8]. However, it relies on physical entrapment rather than chemisorption. It cannot efficiently strip Pd(II) that is tightly chelated to a quinazoline intermediate. Furthermore, activated carbon often leads to severe API yield loss due to the non-specific adsorption of the organic product onto its massive surface area[9]. It is best utilized as a preliminary bulk-removal step rather than a final polishing step.

Scavenger Selection & Quantitative Comparison

To select the appropriate scavenger, you must match the functional group's binding affinity to the oxidation state of the palladium in your reactor.

Scavenger TypeFunctional GroupTarget Pd StateTypical Loading (w/w)Optimal TempExpected Pd Reduction
Silica-Thiol Mercaptopropyl (-SH)Pd(II) & Pd(0)0.15 - 0.5025–50°C1000 ppm → <50 ppm
Silica-TMT TrimercaptotriazinePd(II) Chelated0.05 - 0.2030–50°C500 ppm → <5 ppm
Polymer-Thiourea ThioureaPd(II) & Pd(0)0.10 - 0.5025–60°C800 ppm → <10 ppm
Activated Carbon N/A (Physisorption)Pd(0) Colloids0.20 - 1.0040–60°C1000 ppm → ~100 ppm

Data synthesized from comparative scavenger efficiency studies[4][7][8][9].

Troubleshooting Specific Scavenging Issues

Issue A: Residual Pd remains >500 ppm after standard Silica-Thiol treatment.

  • Root Cause: The kinetics of ligand exchange are too slow at room temperature, or the palladium is trapped as large agglomerates that block the mesopores of the scavenger.

  • Solution: Implement a hierarchical removal strategy. First, filter the crude mixture through a Celite pad to remove bulk Pd(0) agglomerates[3][6]. Second, increase the scavenging incubation temperature to 40–50°C. Elevated thermal energy is required to overcome the activation barrier for ligand exchange, allowing the thiol groups to outcompete the quinazoline nitrogens[4][9].

Issue B: Severe product yield loss (>15%) during scavenger treatment.

  • Root Cause: Non-specific binding of the quinazoline intermediate to the silica backbone or the scavenger's functional groups.

  • Solution: Adjust the pH of your solvent system. Performing the scavenging post-acidic workup (e.g., using HCl) protonates the quinazoline nitrogens, reducing their affinity for both the palladium and the silica support, thereby drastically increasing mass recovery[9]. Alternatively, switch to a highly cross-linked macroporous polymer resin which may exhibit less non-specific surface adsorption compared to high-surface-area silica[7].

Self-Validating Experimental Protocols

Protocol A: Batch Scavenging with Silica-TMT (Trimercaptotriazine)

This protocol utilizes chemisorption to strip Pd(II) from basic nitrogen centers.

  • Bulk Filtration: Dissolve the crude reaction mixture in a suitable polar aprotic solvent (e.g., THF or EtOAc). Filter through a pre-wetted Celite pad to remove insoluble Pd(0) black[3].

    • Self-Validation Check: The filtrate must transition from an opaque black suspension to a clear, colored solution. If opacity persists, refilter through a finer membrane (0.45 µm).

  • Scavenger Addition: Add 0.15 to 0.20 w/w (relative to the theoretical API mass) of Silica-TMT to the filtrate[4][9].

  • Thermal Incubation: Heat the slurry to 40–50°C and agitate vigorously for 12 to 18 hours.

    • Causality: The elevated temperature provides the thermodynamic energy required to break the Pd-N coordinate bonds of the quinazoline complex, driving the equilibrium toward the more stable Pd-S bonds of the TMT scavenger[9].

  • Separation: Filter the heterogeneous mixture to remove the Pd-loaded silica. Wash the filter cake with 2–3 bed volumes of the reaction solvent to maximize API recovery.

  • Verification: Submit a 1 mL aliquot of the concentrated filtrate for ICP-MS analysis to confirm Pd levels are <10 ppm[10].

Protocol B: Continuous Flow Scavenging using Macroporous Thiourea Cartridges

Ideal for scale-up and minimizing mechanical attrition of scavenger beads.

  • Cartridge Preparation: Equip a pump system with a packed cartridge of polymeric thiourea (e.g., QuadraPure TU)[7]. Flush the cartridge with 5 bed volumes of the process solvent to swell the resin and remove trapped air.

  • Recirculation: Heat the API solution to 40°C. Pump the solution through the cartridge at a controlled flow rate (typically 2–5 column volumes per hour) in a closed recirculation loop.

    • Causality: Continuous flow maximizes the concentration gradient between the liquid phase and the solid sorbent, pushing the adsorption equilibrium forward while preventing mechanical breakdown of the scavenger beads[4][9].

  • System Flush: After 4–6 hours of recirculation, flush the lines and cartridge with 3 bed volumes of fresh solvent to recover any residual quinazoline intermediate.

    • Self-Validation Check: Perform a mass balance calculation. The recovered API mass should be >95% of the input mass, confirming minimal non-specific adsorption[9].

References

  • How to Remove Palladium in three easy steps - Biotage.5

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - Organic Process Research & Development (ACS Publications). 4

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. 6

  • How can i remove palladium Pd catalyst easily? - ResearchGate. 3

  • Removal of palladium (Pd) catalysts Activated Carbon - Osaka Gas Chemicals Co., Ltd.8

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. 10

  • Metal Scavengers - Johnson Matthey. 7

  • Process Development Whitepaper Metal Scavenging - CatSci. 9

  • Thiazoline Derived Orthometalated Palladium Pincer Complexes for Quinoline Synthesis via Acceptorless Dehydrogenation - Organometallics (ACS Publications). 1

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. 2

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Electron-Deficient Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing substituted quinazolines via the Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry and drug development[1]. However, the highly electron-deficient nature of the quinazoline pyrimidine ring—especially at the C2 and C4 positions—introduces severe chemoselectivity and reactivity challenges[1].

This guide provides causality-driven troubleshooting, optimized protocols, and FAQs to help researchers and drug development professionals overcome the three most common failure modes: hydrolysis, catalyst poisoning, and protodeboronation.

Mechanistic Workflow: The Catalytic Cycle & Failure Pathways

To successfully troubleshoot, we must first isolate where the catalytic cycle is breaking down. The diagram below maps the standard Suzuki-Miyaura cycle against the specific parasitic pathways that plague quinazoline substrates.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Quinazoline-Cl (Fast) Poison Inactive Pd Complex (N-Coordination) Pd0->Poison Ligand Displacement TransMet Pd(II) Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 + Base (Slow) Hydrolyzed Hydrolyzed Quinazolone (SNAr Byproduct) OxAdd->Hydrolyzed + H2O/OH- TransMet->Pd0 Reductive Elimination (Product Formation) Proto De-boronated Arene (Protodeboronation) TransMet->Proto Boronic Acid Degradation

Caption: Suzuki catalytic cycle highlighting quinazoline-specific failure pathways.

Core Troubleshooting Guide: Causality & Solutions
Q: Why does my 4-chloroquinazoline starting material disappear, but I get no cross-coupled product?

The Causality (The


 Trap):  The pyrimidine ring of quinazoline is intensely electron-deficient due to the two electronegative nitrogen atoms. The C4 position is extremely electrophilic. When using standard aqueous Suzuki conditions (e.g., 

in

/Dioxane at 80 °C), hydroxide or carbonate ions act as nucleophiles. The rate of Nucleophilic Aromatic Substitution (

) outpaces the rate of Palladium transmetalation, rapidly converting the 4-chloroquinazoline into the unreactive 4-quinazolone (4-hydroxyquinazoline)[2]. The Solution: Eliminate water and nucleophilic bases. Switch to strictly anhydrous solvents (e.g., dry toluene or 1,4-dioxane) and employ mild, non-nucleophilic bases such as anhydrous

or

[3].
Q: My reaction stalls early, and a black precipitate forms. What is happening?

The Causality (Catalyst Poisoning): The basic nitrogen atoms (N1 and N3) on the quinazoline core possess lone pairs that can strongly coordinate to the empty orbitals of the Palladium catalyst. This forms stable, off-cycle Pd-complexes, effectively stripping the metal of its active phosphine ligands and halting the catalytic cycle. The resulting unligated palladium rapidly aggregates into inactive "palladium black"[4]. The Solution: Employ bulky, electron-rich phosphine ligands, specifically Buchwald ligands like XPhos or SPhos. The massive steric bulk of the dialkylbiaryl phosphine framework creates a protective pocket around the palladium center, physically preventing the quinazoline nitrogens from coordinating, while the electron-rich nature accelerates the oxidative addition step[5].

Q: I am using a quinazoline boronic acid, but it degrades before coupling. How can I fix this?

The Causality (Protodeboronation): When the quinazoline acts as the boronic acid partner, its electron-deficient nature drastically slows down the transmetalation step[1]. Because transmetalation is the rate-limiting step here, the boronic acid spends more time exposed to the basic reaction conditions, which promotes the cleavage of the C-B bond (protodeboronation), destroying the starting material[6]. The Solution: Stabilize the boron species by using boronate esters (e.g., pinacol esters, Bpin) or MIDA boronates, which are significantly more robust against basic hydrolysis. Alternatively, invert the coupling partners: use a quinazoline halide and an aryl boronic acid[4].

Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and resolve your specific reaction failure.

Troubleshooting Start Suzuki Coupling Failure with Quinazoline Check1 Is the halide at the C2 or C4 position? Start->Check1 Hydrolysis Root Cause: SNAr Hydrolysis Solution: Use anhydrous K3PO4 & dry Dioxane/Toluene Check1->Hydrolysis Yes Check2 Is Pd black precipitating early in the reaction? Check1->Check2 No Success Optimized Cross-Coupling Achieved Hydrolysis->Success Poisoning Root Cause: Catalyst Poisoning Solution: Use bulky Buchwald ligands (e.g., XPhos, SPhos) Check2->Poisoning Yes Check3 Is the boronic acid rapidly degrading? Check2->Check3 No Poisoning->Success Protodeboronation Root Cause: Protodeboronation Solution: Switch to Bpin esters or invert coupling partners Check3->Protodeboronation Yes Check3->Success No Protodeboronation->Success

Caption: Decision tree for diagnosing and resolving quinazoline Suzuki coupling failures.

Quantitative Data: Reagent Selection Matrix

The choice of base and ligand is the most critical variable when working with electron-deficient heterocycles. The table below summarizes the risk profiles of common catalytic systems.

Base / Solvent SystemLigand

Hydrolysis Risk
Catalyst Poisoning RiskRecommended Use Case

(aq) / THF

High High Standard aryl halides (Avoid for quinazolines)

/ Dioxane-

dppfModerateModerate6- or 7-haloquinazolines
Anhydrous

/ Toluene
XPhosLow Low 4-chloroquinazolines, electron-deficient partners

/ Anhydrous Dioxane
SPhosVery Low Low Base-sensitive functional groups
Self-Validating Experimental Protocol

Optimized Anhydrous Suzuki-Miyaura Coupling of 4-Chloroquinazoline This protocol utilizes Buchwald precatalysts and anhydrous conditions to simultaneously prevent


 hydrolysis and catalyst poisoning.

Materials Required:

  • 4-Chloroquinazoline (1.0 equiv)

  • Arylboronic acid pinacol ester (Ar-Bpin) (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous

    
     (finely ground, 2.0 equiv)
    
  • Anhydrous 1,4-Dioxane (Sure/Seal™)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox or operate under a strict Schlenk line protocol.

  • Solid Addition: Add 4-chloroquinazoline, Ar-Bpin, XPhos Pd G3, and anhydrous

    
     to the reaction vessel.
    
  • Solvent Addition: Inject anhydrous 1,4-Dioxane (approx. 0.2 M relative to the quinazoline) under a positive stream of nitrogen.

  • Degassing: Sparge the mixture with nitrogen or argon for 10 minutes to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat to 80 °C in a pre-heated oil bath or heating block for 4–12 hours.

    • Validation Checkpoint 1: Upon reaching 80 °C, the solution should become a homogeneous deep red/orange. If the solution turns opaque black within the first 15 minutes, oxygen ingress has occurred, or the ligand has been stripped.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc) or LC-MS.

    • Validation Checkpoint 2: The highly UV-active 4-chloroquinazoline starting material should deplete without the appearance of the highly polar 4-quinazolone byproduct (which typically stays at the baseline in non-polar eluents).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the phosphate salts and palladium residues. Concentrate in vacuo and purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use


 for 4-chloroquinazoline couplings? 
A:  It is highly discouraged. Triphenylphosphine (

) lacks the steric bulk required to prevent the quinazoline nitrogen atoms from coordinating to the palladium center. This typically results in rapid catalyst deactivation[4].

Q: What is the best solvent ratio if I must use an aqueous base for solubility reasons? A: If aqueous conditions are absolutely unavoidable, use a high organic-to-water ratio (e.g., 10:1 Dioxane:


) and lower the reaction temperature to 60 °C. This kinetically favors the palladium-catalyzed cross-coupling over the background 

hydrolysis[2].

Q: My arylboronic acid is highly sterically hindered (e.g., ortho-substituted). Will this protocol still work? A: Yes, but you may need to increase the catalyst loading to 5 mol% and switch the ligand from XPhos to SPhos. SPhos is specifically optimized for the coupling of sterically hindered aryl groups while maintaining high activity with electron-deficient substrates[5].

References
  • Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers. BenchChem.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity. American Chemical Society (ACS).
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. American Chemical Society (ACS).

Sources

purification of 6-Bromo-2-(4-bromophenyl)quinazoline via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Bromo-2-(4-bromophenyl)quinazoline

Ticket ID: #QZN-PUR-062 Subject: Troubleshooting Column Chromatography for Bis-Aryl Quinazolines Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of 6-Bromo-2-(4-bromophenyl)quinazoline presents a specific set of challenges derived from its physicochemical properties. Unlike simple quinazolines, this bis-aryl, di-halogenated analog exhibits significant planarity and π-π stacking potential, leading to poor solubility in non-polar solvents and a tendency to precipitate on the column . Furthermore, the basic nitrogen atoms in the quinazoline core often interact with acidic silanols on silica gel, causing peak tailing.

This guide provides a self-validating workflow to overcome these issues, moving beyond standard protocols to address the specific "pain points" of this molecule.

Module 1: Sample Loading & Solubility (The "Crash Out" Risk)

User Question: "I dissolved my crude in a small amount of DCM, but as soon as I loaded it onto the column (Hexane/EtOAc), a yellow solid precipitated at the top. Now my flow is blocked. What happened?"

Technical Diagnosis: You encountered Solvent Shock . While your compound is soluble in Dichloromethane (DCM), it is likely insoluble in the starting mobile phase (e.g., 100% Hexane or 5% EtOAc/Hexane). When the DCM solution hits the non-polar mobile phase, the compound crashes out, acting as a plug.

The Solution: Dry Loading For rigid, planar molecules like 6-bromo-2-(4-bromophenyl)quinazoline, liquid loading is high-risk. You must use Dry Loading .

Protocol: Celite/Silica Dry Load [1]

  • Dissolution: Dissolve your crude mixture in the minimum amount of DCM or THF required to fully solubilize it.

  • Adsorption: Add dry Silica Gel or Celite 545 (recommended ratio: 1g crude : 3g solid support).

  • Evaporation: Rotary evaporate the mixture until you obtain a free-flowing, dry powder. Note: If it remains sticky, add more solid support and re-evaporate.

  • Loading: Pour the dry powder carefully onto the top of your pre-packed column. Add a layer of sand (1 cm) on top to protect the bed.

Decision Logic: Liquid vs. Dry Loading

LoadingLogic cluster_tips Quinazoline Specifics Start Start: Crude Mixture SolubilityCheck Is crude soluble in starting mobile phase? Start->SolubilityCheck LiquidLoad Liquid Load (Direct Injection) SolubilityCheck->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) SolubilityCheck->DryLoad No (Precipitation Risk) Tip1 6-Bromo-2-(4-bromophenyl)quinazoline is rarely soluble in Hexane. DryLoad->Tip1

Figure 1: Decision matrix for sample loading. Due to the low solubility of the target quinazoline in alkanes, dry loading is the default recommendation.

Module 2: Mobile Phase & Peak Shape (The "Streaking" Issue)

User Question: "My product elutes, but it streaks across 20 fractions. The TLC spots are teardrop-shaped. How do I sharpen the peak?"

Technical Diagnosis: This is Silanol Interaction . The N1 and N3 nitrogens in the quinazoline ring are Lewis bases. They form hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This "drag" causes tailing/streaking.

The Solution: Base Modification You must neutralize the silica surface.

Protocol: The "Buffered" Mobile Phase

  • Additive: Add 1% Triethylamine (TEA) to both your non-polar (Hexane) and polar (EtOAc) solvent reservoirs.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of the TEA-treated starting solvent before loading your sample. This "caps" the active silanol sites.

  • Alternative: If you cannot use TEA, switch to Neutral Alumina stationary phase, though this usually offers lower resolution than silica.

Data: Solvent System Selectivity

Solvent SystemSuitabilityNotes
Hexane / EtOAc ModerateStandard. May require high % EtOAc (20-50%) to elute due to polarity.
Hexane / DCM High Excellent solubility. Good for separating non-polar impurities.
DCM / MeOH LowToo strong. Use only if compound is stuck. (0-5% MeOH gradient).
Modifier Critical Add 1% Et3N (Triethylamine) to prevent tailing.

Mechanism of Tailing

SilanolEffect cluster_fix The Fix Silica Silica Surface (Acidic Si-OH) Interaction Hydrogen Bonding (Drag/Tailing) Silica->Interaction Exposes H+ Quinazoline Quinazoline (Basic N) Quinazoline->Interaction Donates e- pair Tailing Tailing Interaction->Tailing Result TEA Triethylamine (TEA) TEA->Silica Preferential Binding (Blocks Sites)

Figure 2: The mechanism of peak tailing on silica gel. Triethylamine acts as a competitive inhibitor, blocking acidic sites to allow the quinazoline to elute cleanly.

Module 3: Separation & Isolation (Yield & Purity)

User Question: "I have a spot just below my product (Rf difference < 0.1). Column chromatography isn't separating them cleanly.[1][2] What now?"

Technical Diagnosis: The impurity is likely the mono-bromo intermediate (e.g., 6-bromo-2-phenylquinazoline) or unreacted starting material. Structurally similar analogs often co-elute on standard gradients.

The Solution: Gradient Shallowing or Recrystallization

Strategy A: The "Shallow Gradient" Instead of a standard 0-50% gradient, use an Isocratic Hold .

  • Run a TLC to find the % solvent where Rf = 0.3. Let's assume it is 15% EtOAc/Hexane.

  • Run the column at 10% EtOAc isocratic for 5 CVs, then slowly ramp to 20% over 10 CVs. This maximizes the interaction time during the critical elution window.

Strategy B: Recrystallization (The Polish) If chromatography yields 90% purity, do not re-column. Quinazolines crystallize well.[3]

  • Solvent: Hot Ethanol (EtOH) or Acetonitrile (MeCN).

  • Method: Dissolve in boiling EtOH. If insoluble, add small drops of DCM until clear. Cool slowly to room temperature, then 4°C. The bis-bromo product should crystallize, leaving impurities in the mother liquor.

References

  • BenchChem Technical Support. (2025).[2][4][5][6] Troubleshooting guide for the synthesis of quinazoline derivatives. BenchChem.[2][6]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[1][7] Org.[7][8] Synth.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials Technical Guides.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1223599, 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (Analogous Structure). PubChem.[9]

  • University of Illinois. (2025). Recrystallization and Crystallization: Theory and Practice.[10] Dept of Chemistry.[8]

Sources

Technical Support: Regioselective Functionalization of 6-Bromo-2-(4-bromophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the regioselective functionalization of 6-Bromo-2-(4-bromophenyl)quinazoline . It is designed for medicinal chemists and process engineers requiring precise control over this specific bis-halogenated scaffold.

Substrate Analysis & Reactivity Profile[1]

The Core Challenge: You are working with a bis-bromide system where the two halogen atoms reside in electronically distinct environments. Achieving regioselectivity requires exploiting the electronic bias between the electron-deficient quinazoline core and the relatively neutral phenyl pendant.

The Reactivity Hierarchy

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate of oxidative addition (the rate-determining step) is governed by the electron density of the C-Br bond.

  • Site A (C6-Br): High Reactivity. The quinazoline ring is a

    
    -deficient diazanaphthalene system. The nitrogen atoms (N1, N3) withdraw electron density from the fused benzene ring via inductive (-I) and mesomeric (-M) effects. This makes the C6-Br bond electron-poor, lowering the activation energy for Pd(0) insertion.
    
  • Site B (C4'-Br): Moderate Reactivity. The bromine on the 2-phenyl ring is attached to a standard phenyl group. While conjugated to the quinazoline, it lacks the direct electron-withdrawing activation of the fused heterocyclic core.

ReactivityMap cluster_0 Substrate: 6-Bromo-2-(4-bromophenyl)quinazoline C6 Site A: C6-Br (Quinazoline Core) High Reactivity Core Quinazoline Scaffold C6->Core Fused Outcome Reaction Outcome C6->Outcome Reacts @ RT C4 Site B: C4'-Br (Phenyl Pendant) Moderate Reactivity C4->Outcome Reacts @ High Temp Core->C4 Attached at C2

Figure 1: Reactivity map illustrating the kinetic preference for the C6-position (red) over the C4'-position (blue).

Troubleshooting Guides (Q&A)

Ticket #1: "I am getting a mixture of mono- and di-functionalized products."

Diagnosis: This usually occurs when the reaction temperature is too high or the stoichiometry is imprecise, eroding the kinetic difference between Site A and Site B.

Solution Protocol:

  • Stoichiometry Control: Use a slight deficit of the nucleophile (0.95 equiv relative to the dibromide). Do not use 1.0 or 1.1 equiv.

  • Temperature Modulation: Lower the temperature. Site A (C6) often reacts at Room Temperature (RT) or 40°C. Site B usually requires heating (>80°C).

  • Catalyst Loading: Reduce Pd loading to 1-2 mol%. High catalyst loading can force the second oxidative addition.

ParameterRecommended for C6 SelectivityAvoid (Causes Mixtures)
Nucleophile Equiv. 0.90 – 0.95

1.1
Temperature 25°C – 45°CReflux (>80°C)
Ligand PPh

(Standard)
Highly active (e.g., XPhos, tBu

P)
Solvent THF, Toluene (Non-polar)DMF, DMA (Polar/Promotes rate)
Ticket #2: "I need to functionalize the Phenyl ring (Site B) before the Quinazoline (Site A)."

Diagnosis: You are attempting "Reverse Regioselectivity." This is chemically difficult with the dibromide substrate because Site A is electronically activated.

Strategic Workarounds:

  • Option A (The Sequential Route - Recommended): You must functionalize Site A first with a "dummy" group or your desired C6 substituent, then target Site B.

  • Option B (The Protection Route): If you need a specific group at Site B and a Bromine at Site A at the end, you cannot use this starting material. You should start with 2-(4-bromophenyl)quinazolin-6-ol or similar, functionalize the phenyl ring, and then convert the C6-OH to C6-Br (e.g., using POBr

    
    ).
    
  • Option C (Lithiation - High Risk): Lithium-halogen exchange might favor Site A (C6) due to the electron-withdrawing ring, but quinazolines are prone to nucleophilic attack by alkyl-lithiums at the C4 position. This is generally not recommended for this scaffold.

Ticket #3: "The reaction stalls after the first coupling. I cannot get the second group on."

Diagnosis: After the first coupling at C6, the electronic nature of the ring changes. If you installed an electron-donating group (e.g., an amine or alkoxy group) at C6, the quinazoline core becomes more electron-rich, potentially deactivating the catalyst or making the remaining bromide (at C4') less reactive.

Solution Protocol:

  • Switch Ligands: For the second step (Site B), switch to a bulky, electron-rich ligand like XPhos , SPhos , or BrettPhos . These facilitate oxidative addition into deactivated or neutral aryl bromides.

  • Increase Temperature: The second step almost always requires reflux (toluene/water or dioxane/water at 90-100°C).

  • Base Change: Switch to a stronger base (e.g., K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    ) for the second step.

Validated Experimental Workflows

Workflow A: Sequential Functionalization (C6 then C4')

This is the standard industry approach for building libraries around this scaffold.

SequentialWorkflow Start Start: 6-Bromo-2-(4-bromophenyl)quinazoline Step1 Step 1: C6 Functionalization (Kinetic Control) Start->Step1 1.0 equiv Ar-B(OH)2 Pd(PPh3)4, Na2CO3 THF/H2O, 40°C Intermediate Intermediate: 6-Substituted-2-(4-bromophenyl)quinazoline Step1->Intermediate Step2 Step 2: C4' Functionalization (Forcing Conditions) Intermediate->Step2 1.2 equiv Ar'-B(OH)2 Pd(dppf)Cl2 or XPhos Pd G2 K3PO4, Dioxane, 100°C Final Final Product: 6,4'-Disubstituted Quinazoline Step2->Final

Figure 2: Sequential workflow prioritizing the activated C6 position followed by the neutral C4' position.

Detailed Protocol: Step 1 (C6-Selective Suzuki Coupling)
  • Setup: Charge a reaction vial with 6-bromo-2-(4-bromophenyl)quinazoline (1.0 equiv), Boronic Acid (0.95 equiv), and Pd(PPh

    
    )
    
    
    
    (2 mol%).
  • Solvent: Add degassed THF:Water (4:1 ratio).

  • Base: Add Na

    
    CO
    
    
    
    (2.0 equiv).
  • Reaction: Stir at 40°C for 4–6 hours. Monitor by LCMS.

  • Checkpoint: Look for the disappearance of the dibromide. If ~5% dibromide remains but the mono-product is dominant, stop. Do not push to completion, or you will generate di-coupled impurity.

  • Purification: Silica gel chromatography. The mono-bromide intermediate is usually easily separable from the bis-coupled byproduct due to polarity differences.

References & Authority

  • Heterocyclic Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Establishes the electron-deficient nature of the quinazoline C6 position).

  • Quinazoline Functionalization: Laclef, S. et al. "Palladium-catalyzed cross-coupling reactions of halogenated quinazolinones and quinazolines." Org. Biomol. Chem., 2014 , 12, 5382-5396.

  • Regioselectivity in Polyhalogenated Heterocycles: Handy, S. T.; Zhang, Y. "Guide to Regioselective Pd-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles." Chem. Soc. Rev., 2009 , 38, 2441-2458.

  • Catalyst Selection: "Catalyst and Ligand Guide for Cross-Coupling." Sigma-Aldrich / Merck Technical Library. (General reference for Ligand/Substrate matching).

overcoming steric hindrance in 2-phenylquinazoline derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving 2-phenylquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold, particularly when faced with challenges related to steric hindrance. Here, we address common experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles and peer-reviewed literature.

Section 1: Frequently Asked Questions (FAQs)

This section tackles common initial hurdles and questions that arise during the derivatization of 2-phenylquinazolines.

Question: My C-H activation/arylation at the ortho-position of the 2-phenyl ring is failing or giving low yields. What are the most likely causes?

Answer: Low yields in the ortho-arylation of the 2-phenyl group are a classic problem of steric hindrance. The quinazoline moiety itself is a bulky substituent, which can impede the approach of a catalyst to the C-H bonds of the adjacent phenyl ring. Several factors are likely at play:

  • Inadequate Directing Group Assistance: The nitrogen atom (N1) of the quinazoline ring can act as a directing group, coordinating to the metal catalyst to facilitate C-H activation. However, its directing ability might be insufficient to overcome the steric barrier.

  • Suboptimal Catalyst System: Not all catalysts are created equal when it comes to sterically congested substrates. Your choice of metal (e.g., Palladium, Rhodium, Ruthenium) and, crucially, the ancillary ligands, will determine the success of the transformation.[1][2]

  • Harsh Reaction Conditions: High temperatures can sometimes lead to decomposition or side reactions, especially with complex substrates.

Question: I am attempting a Suzuki-Miyaura coupling to introduce a bulky substituent onto the quinazoline core, but the reaction is sluggish. How can I improve it?

Answer: Sluggish Suzuki-Miyaura reactions with sterically demanding coupling partners are common.[3][4] The key is to facilitate the transmetalation and reductive elimination steps of the catalytic cycle, which are often hindered by steric bulk. Consider the following:

  • Ligand Choice is Critical: Bulky, electron-rich phosphine ligands are often required to promote the coupling of hindered substrates. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphines are designed to stabilize the catalytic species and facilitate the difficult steps in the catalytic cycle.[4]

  • Base and Solvent System: The choice of base and solvent can significantly impact the reaction rate. Stronger bases (e.g., CsF, K₃PO₄) and polar aprotic solvents (e.g., dioxane, DMF) are often more effective than weaker bases or nonpolar solvents.[5]

  • Boronic Acid/Ester Stability: Ensure that your organoboron reagent is stable under the reaction conditions. Some boronic acids can be prone to protodeboronation, especially at elevated temperatures.[3]

Section 2: Troubleshooting Guide for Advanced Derivatization

This section provides in-depth solutions and experimental protocols for more complex challenges involving sterically hindered 2-phenylquinazolines.

Challenge: Regioselective C-H Functionalization in the Presence of Multiple Potential Sites

When attempting to functionalize the 2-phenylquinazoline scaffold, you may encounter a mixture of products due to the presence of multiple reactive C-H bonds. Achieving high regioselectivity is key.

Q: How can I selectively functionalize the C8 position of the quinazoline core over the ortho-position of the 2-phenyl ring?

A: This is a common challenge where the inherent reactivity of the C-H bonds competes. To favor functionalization at the C8 position, a strategy that relies on a strong directing group is often necessary. The use of a removable directing group on the N1 position of the quinazoline can effectively steer the catalyst to the desired C8 position.

Experimental Protocol: Palladium-Catalyzed C-H Iodination at the ortho-Position of the 2-Phenyl Ring

This protocol describes a method for the regioselective iodination of 2-arylquinazolines, which can then be used in subsequent cross-coupling reactions.[6]

Materials:

  • 2-phenylquinazoline substrate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add the 2-phenylquinazoline substrate (0.3 mmol), NIS (0.75 mmol), and Pd(OAc)₂ (0.015 mmol).

  • Add DMF (2 mL) to the vessel.

  • Purge the vessel with nitrogen gas and heat the reaction mixture to 90 °C.

  • Stir the reaction for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind the Choices:

  • NIS as Iodine Source: NIS is a mild and effective electrophilic iodinating agent.

  • Pd(OAc)₂ Catalyst: Palladium(II) is an effective catalyst for C-H activation, and the acetate ligands can be readily displaced. No additional ligand is required for this specific transformation.[6]

  • DMF as Solvent: DMF is a polar aprotic solvent that helps to solubilize the reagents and facilitate the reaction.

Visualization of Troubleshooting Logic

When a C-H functionalization reaction fails, a systematic approach to troubleshooting is necessary. The following diagram illustrates a decision-making workflow.

troubleshooting_workflow cluster_start cluster_substrate Substrate Issues cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_end start Reaction Failure: Low Yield or No Product check_purity Verify Starting Material Purity start->check_purity check_dg Is a Directing Group Present/Effective? check_purity->check_dg If pure screen_ligands Screen Bulky/Electron-Rich Ligands (e.g., SPhos, XPhos) check_dg->screen_ligands If DG is present change_metal Consider Alternative Metal (e.g., Rh, Ru, Co) screen_ligands->change_metal If no improvement check_catalyst_loading Increase Catalyst Loading change_metal->check_catalyst_loading If still low yield optimize_temp Optimize Temperature (Increase or Decrease) check_catalyst_loading->optimize_temp optimize_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) optimize_temp->optimize_solvent optimize_base Screen Bases (e.g., K3PO4, Cs2CO3, t-BuONa) optimize_solvent->optimize_base success Successful Derivatization optimize_base->success If optimized

Caption: Troubleshooting workflow for C-H functionalization.

Section 3: Advanced Strategies and Comparative Data

For particularly challenging derivatizations, more advanced synthetic strategies may be required. This section provides an overview of some of these methods and a comparison of their effectiveness.

Cobalt-Catalyzed C-H Activation

Earth-abundant cobalt catalysts are emerging as a cost-effective and environmentally friendly alternative to precious metals like rhodium and iridium for C-H activation.[7] These systems can sometimes offer different reactivity and selectivity profiles.

Key Advantages of Cobalt Catalysis:

  • Lower Cost: Cobalt is significantly more abundant and less expensive than second and third-row transition metals.

  • Unique Reactivity: The smaller ionic radius and distinct electronic properties of cobalt can lead to unique selectivity, sometimes favoring less sterically hindered positions.[8]

Comparative Table of Catalytic Systems for Suzuki-Miyaura Coupling of Hindered Substrates

The following table summarizes common catalyst systems for sterically hindered Suzuki-Miyaura couplings, providing a starting point for reaction optimization.

Catalyst PrecursorLigandTypical Loading (mol%)BaseSolventTemperature (°C)Notes
Pd(OAc)₂SPhos1-5K₃PO₄Toluene/H₂O80-110Excellent for many sterically hindered couplings.
Pd₂(dba)₃XPhos1-5K₃PO₄Dioxane80-110Highly active and general for hindered substrates.
Pd(PPh₃)₄None5-10Na₂CO₃DME/H₂O80-100"Classic" catalyst, may be less effective for very hindered substrates.
NiCl₂(dppp)None5-10K₃PO₄Dioxane80-100A nickel-based alternative, can be effective for certain substrates.

Section 4: Reaction Mechanism Visualization

Understanding the mechanism of a reaction is crucial for troubleshooting and optimization. Below is a simplified representation of a palladium-catalyzed C-H activation/arylation cycle.

CH_Activation_Mechanism cluster_cycle Catalytic Cycle Start Coordination Coordination & C-H Activation (Forms Palladacycle) Start->Coordination Pd(II) Catalyst + Substrate End Oxidative_Addition Oxidative Addition (Ar-X) Coordination->Oxidative_Addition Pd(II) to Pd(IV) Reductive_Elimination Reductive Elimination (Forms C-C Bond) Oxidative_Addition->Reductive_Elimination Reductive_Elimination->End Arylated Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Pd(IV) to Pd(II) Catalyst_Regeneration->Coordination

Sources

Technical Support Center: Solvent Selection for High-Temperature Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: QNZ-SOLV-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely here because your quinazoline cyclization is stalling at the intermediate stage, or you are struggling to remove high-boiling solvents (DMSO, NMP, DMAc) during workup.

Quinazoline synthesis, particularly via the Niementowski or cyclocondensation routes, often requires overcoming a high activation energy barrier (


), necessitating reaction temperatures >120°C. This creates a "Thermal Paradox": solvents that provide the necessary heat (DMF, DMSO) often trap the product during isolation, while low-boiling solvents (EtOH, MeOH) fail to drive the reaction to completion.

This guide provides a logic-driven approach to solvent selection, transitioning from traditional high-boiling polar aprotic solvents to modern Deep Eutectic Solvents (DES) and validated workup protocols for difficult separations.

Module 1: The Thermal Paradox & Solvent Logic

The Core Problem: Temperature vs. Solubility

If your reaction yields the uncyclized intermediate (e.g., the anthranilamide derivative) rather than the quinazoline, your solvent likely boils before the system reaches the necessary cyclization temperature.

The Rule of Thumb:

  • Kinetic Control: If

    
    , you risk stalling at the intermediate.
    
  • Thermodynamic Control: If

    
    , cyclization is favored, but degradation/polymerization risks increase.
    
Visualization: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system based on your precursors and available equipment.

SolventSelection Start START: Define Precursors TempReq Is Reaction Temperature > 120°C? Start->TempReq Solubility Are Precursors Water Soluble? TempReq->Solubility Yes (>120°C) Ethanol Solvent: Ethanol/Methanol (Requires Acid Cat + Long Reflux) TempReq->Ethanol No (<100°C) Green Is 'Green Chemistry' Mandatory? Solubility->Green No/Unknown PEG Solvent: PEG-400 or Glycerol (Microwave Compatible) Solubility->PEG Yes DES Solvent: Deep Eutectic Solvent (Choline Chloride:Urea) *RECOMMENDED* Green->DES Yes (Modern Route) Classic Solvent: DMF/DMAc/NMP (High Yield, Difficult Workup) Green->Classic No (Traditional Route)

Figure 1: Logic flow for selecting the optimal solvent based on thermal requirements and solubility profiles.

Module 2: High-Performance Protocols

Protocol A: The Modern "Green" Standard (Deep Eutectic Solvents)

Why this works: Deep Eutectic Solvents (DES), specifically Choline Chloride:Urea, act as dual solvent-catalysts . They provide a high boiling point (>100°C) to drive cyclization and are water-soluble, solving the workup issue entirely.

Applicability: Niementowski synthesis, multi-component condensations.

Reagents:

  • Choline Chloride (ChCl)[1][2][3]

  • Urea[1][3]

  • 2-Aminobenzamide / Anthranilic acid derivatives[4]

  • Aldehyde/Ketone source[3][5][6]

Step-by-Step Methodology:

  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat to 80°C with stirring until a clear, homogeneous liquid forms. Note: This liquid is stable and can be stored.

  • Reaction Assembly: Add precursors (e.g., 2-aminobenzamide + benzaldehyde) directly to the DES melt (approx. 1g precursors per 5mL DES). No additional catalyst is required.

  • Cyclization: Heat the mixture to 100–120°C .

    • Checkpoint: Monitor via TLC.[5][7][8][9] The DES is polar; use 10% MeOH in DCM for TLC spotting.

  • Self-Validating Workup:

    • Cool the mixture to 50°C.

    • Add Water: Pour the reaction mixture into crushed ice/water (10x volume).

    • Observation: The DES dissolves completely in water. The quinazoline product, being hydrophobic, will precipitate immediately.

    • Isolation: Filter the solid.[5][7] Wash with hot water to remove residual urea. Recrystallize from Ethanol if necessary.[5][7]

Protocol B: The Traditional High-T Route (DMF/DMAc)

Why this works: Polar aprotic solvents stabilize the ionic intermediates (zwitterions) formed during the nucleophilic attack of the amine on the carbonyl.

The Risk: Removing DMF (BP 153°C) or DMAc (BP 165°C) prevents simple rotary evaporation.

Step-by-Step Methodology:

  • Dissolve reactants in anhydrous DMF (0.5 M concentration).

  • Add catalyst (e.g., Iodine,

    
    ) if the mechanism requires oxidative cyclization.
    
  • Reflux at 140°C for 6–12 hours.

  • Workup (Critical): Do NOT attempt to distill the DMF to dryness (causes decomposition). See Module 3 for the removal strategy.

Module 3: Troubleshooting Guide & FAQs

Troubleshooting: The "Impossible" Workup

Issue: You used DMSO, NMP, or DMF, and the product is an oil or gum that won't crystallize, or the solvent cannot be removed.

Solution: The "Crash and Wash" or the "Cryovap" technique.

Method 1: The 1:5 Extraction Rule (For Hydrophobic Products)

If your product is soluble in EtOAc or DCM:

  • Dilute the reaction mixture with Ethyl Acetate (not DCM yet, EtOAc handles water washing better).

  • Wash the organic layer with Water (5 times the volume of the DMF/DMSO used).

    • Mechanism:[10] DMF/DMSO favors the aqueous phase when the volume ratio is high (>1:5).

  • Final wash with LiCl (5% aq) . Lithium chloride increases the ionic strength, forcing residual organic solvent out of the organic layer.

Method 2: The Cryovap Technique (For Heat-Sensitive Products)

If you cannot heat the product to distill the solvent:

  • Connect the flask to a high-vacuum manifold.

  • Immerse the receiving flask in Liquid Nitrogen (LN2).

  • Keep the sample flask at Room Temperature (20–25°C).

  • The extreme temperature gradient creates a pressure differential that "pumps" the high-boiling solvent (DMSO/DMF) into the trap without heating the sample.

Visualization: Workup Flowchart

WorkupProtocol Start Reaction Complete (High BP Solvent) Precipitation Does Product Precipitate with Water? Start->Precipitation Filter 1. Pour into Ice Water 2. Filter Solid Precipitation->Filter Yes Extract Dilute with EtOAc Precipitation->Extract No (Oil/Soluble) Wash Wash with Hot Water (Removes DES/DMF) Filter->Wash LiCl Wash 5x with Water 1x with 5% LiCl Extract->LiCl Dry Dry over Na2SO4 Evaporate EtOAc LiCl->Dry

Figure 2: Workflow for isolating quinazoline products from high-boiling solvents (DMF, DMSO, DES).

Comparative Data: Solvent Performance
SolventBoiling Point (°C)Removal DifficultyGreen ScoreRecommended For
Ethanol 78LowHighLow-barrier condensations
Toluene 110MediumLowAzeotropic water removal (Dean-Stark)
DMF 153HighLowHigh-T cyclizations (Traditional)
DMSO 189Very HighLowDifficult solubility substrates
DES (ChCl:Urea) >100 (Melt)Low (Water Wash)High Green / High-Yield Synthesis
PEG-400 >200Medium (Water Wash)HighMicrowave synthesis
Frequently Asked Questions (FAQs)

Q: My reaction turns black/tarry at 140°C. How do I prevent this? A: This indicates oxidative degradation.

  • Degas your solvent (sparge with Nitrogen/Argon) before heating.

  • Add an antioxidant like BHT (butylated hydroxytoluene) if the mechanism permits.

  • Switch to Microwave Heating (e.g., in PEG-400 or DES). Microwave heating reduces the "wall effect" (hotspots) seen in oil baths, often resulting in cleaner profiles.

Q: Can I use water as a solvent? A: Yes, but only for "On-Water" protocols or catalyzed reactions. Quinazolines are generally insoluble in water. However, microwave-assisted synthesis in water (using a phase transfer catalyst like TBAB) can drive the reaction by exploiting the hydrophobic effect, where reactants cluster together in the aqueous medium.

Q: I see the intermediate imine on LCMS, but it won't cyclize. A: You have not overcome the activation energy for ring closure.

  • Increase temperature (switch from EtOH to Diglyme or DES).

  • Add a dehydrating agent (e.g., Molecular Sieves 4Å or use a Dean-Stark trap) to remove the water byproduct, shifting the equilibrium toward the cyclized product.

References
  • Deep Eutectic Solvents in Quinazoline Synthesis

    • Title: Deep eutectic solvent for an expeditious sono-synthesis of novel series of bis-quinazolin-4-one derivatives.[11]

    • Source: Royal Society Open Science (via PMC).
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones.[3][12]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Niementowski reaction: microwave induced and conventional synthesis of quinazolinones.[6]

    • Source: Arkivoc (Semantic Scholar).
    • URL:[Link][5]

  • Workup of High-Boiling Solvents

    • Title: A Versatile Method of Ambient-Temper
    • Source: ACS Omega (via PMC).
    • URL:[Link]

Sources

resolving solubility issues in NMR analysis of brominated quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

The "Brick Dust" Challenge: Executive Summary

Brominated quinazolines represent a specific "solubility valley" in medicinal chemistry. The quinazoline core is a planar, electron-deficient aromatic system prone to strong


 stacking. The addition of bromine atoms (

) introduces significant lipophilicity (increasing LogP) and molecular weight without adding flexibility.

The Result: These compounds often exhibit "brick dust" properties—insoluble in non-polar solvents (like


) due to crystal packing energy, yet insoluble in polar protic solvents (like 

) due to hydrophobicity.

In NMR, this manifests as:

  • Broadened Signals: Due to aggregation (shortened

    
     relaxation).
    
  • Missing Quaternary Carbons: Low S/N ratio prevents detection of

    
     or ring junction carbons.
    
  • Phantom Impurities: Aggregates may appear as separate species in slow exchange.

This guide provides a self-validating workflow to resolve these issues.

Module 1: The Solvent Selection Protocol

User Question: Standard


 and 

yield cloudy suspensions or no signal. What is the logical next step?

Technical Insight: Do not simply guess solvents. You must match the solvent's dielectric constant (


)  and hydrogen-bond accepting (HBA)  capacity to the solute's needs. Brominated quinazolines often require a "disruptor" solvent to break intermolecular halogen bonds and 

-stacks.
Solvent Hierarchy Table
Solvent SystemPolarity (

)
Solubilizing MechanismSuitability for Br-Quinazolines

4.8Dispersion forcesLow. Only for alkylated derivatives.

20.7Dipole-dipoleLow/Medium. Good for mono-brominated species.

46.7Strong HBA / DipoleHigh. The standard starting point.

+

(1:1)
N/A"Chaotropic" mixVery High. Disrupts packing while solvating lipophilic Br.

8.5Protonation / IonicCritical. For completely insoluble bases (See Module 3).
Workflow Diagram: Solvent Decision Tree

SolventStrategy Start Start: Solid Sample TryCDCl3 Try CDCl3 Start->TryCDCl3 CheckSol Soluble? TryCDCl3->CheckSol TryDMSO Try DMSO-d6 CheckSol->TryDMSO No RunNMR Acquire Spectrum CheckSol->RunNMR Yes CheckSol2 Soluble? TryDMSO->CheckSol2 Mix Use Mixture: 1:1 DMSO-d6 / CDCl3 CheckSol2->Mix No (Cloudy) CheckSol2->RunNMR Yes CheckSol3 Soluble? Mix->CheckSol3 TFA Add 1-2 drops TFA-d (Protonation) CheckSol3->TFA No CheckSol3->RunNMR Yes TFA->RunNMR

Caption: Logical flow for solvent selection. The 1:1 DMSO/CDCl3 mixture is a high-success "magic bullet" for halogenated heterocycles.

Module 2: Breaking Aggregation (Thermodynamics)

User Question: My sample dissolved in


, but the aromatic peaks are broad and undefined. Is the shim poor?

Technical Insight: If the solvent peak (residual DMSO pentet at 2.50 ppm) is sharp but your sample peaks are broad, shimming is not the problem. The issue is aggregation.

Planar quinazolines stack like plates. This increases the effective molecular tumbling correlation time (


), causing rapid 

relaxation and broad lines.
  • The Fix: Heat. Increasing temperature (

    
    ) makes the entropic gain (
    
    
    
    ) of breaking the stack dominate the enthalpic cost (
    
    
    ).
Protocol: High-Temperature NMR (VT-NMR)[1]

Safety Check: Ensure your NMR tube is high quality (Class A, e.g., Wilmad 507 or Shigemi) to prevent fracture inside the probe.[1]

  • Solvent: Use

    
     (BP: 189°C) or 
    
    
    
    (Tetrachloroethane, BP: 146°C). Do not use
    
    
    or Acetone for high T.
  • Setup: Set the probe temperature to 323 K (50°C) initially.

  • Equilibration: Allow 10 minutes for thermal equilibrium. Tune and Match the probe after heating.

  • Check: Acquire a 1-scan proton spectrum.

  • Escalation: If peaks remain broad, increase to 353 K (80°C) .

    • Note: Do not exceed 80°C on standard probes without consulting the facility manager (risk of damaging the gradient coil epoxy).

Module 3: The "Nuclear Option" (Chemical Modification)

User Question: Heat didn't work. I have a brick. Can I use acid?

Technical Insight: Yes. Quinazolines are weak bases (N1/N3 nitrogens). Adding Trifluoroacetic acid-d (


) protonates the ring nitrogens. This introduces a positive charge, creating cation-cation repulsion that destroys aggregation and drastically increases solubility.

Critical Warning - Chemical Shift Perturbation: Protonation changes the electronic environment. You must expect significant chemical shift changes (Deshielding).

Comparative Shift Data (Protonation Effect)
PositionTypical Shift (

) Neutral
Typical Shift (

) Protonated (

)

(ppm)
Reason
H-2 8.8 - 9.29.4 - 9.8+0.6Adjacent to protonated N1/N3
H-4 ~8.0 (if subst.)Downfield shifted+0.4Electronic withdrawal
Benzene Ring 7.5 - 8.07.8 - 8.3+0.3Global ring deactivation

Protocol:

  • Prepare sample in

    
     (suspension).
    
  • Add 2-3 drops of pure

    
    .
    
  • Shake until clear (usually instantaneous).

  • Citation Note: When publishing, explicitly state: "Spectra recorded in

    
     with added 
    
    
    
    ."

Module 4: Acquisition Parameters for Low Solubility

User Question: I have dissolved 0.5 mg in 600


. The baseline is noisy.

Technical Insight: Bromine is a "heavy atom." It facilitates Spin-Orbit Coupling, which can actually shorten


 relaxation times (Heavy Atom Effect). However, dilute samples require signal averaging.
Optimization Table
ParameterStandard SettingRecommended for Dilute Br-QuinazolinesReason
NS (Scans) 16 - 64128 - 1024 S/N scales with

.
LB (Line Broadening) 0.3 Hz0.1 - 0.5 Hz Match LB to natural linewidth. If broad, increase LB to smooth noise.
D1 (Relaxation) 1.0 s1.0 - 1.5 s Br shortens

, so long D1 (5s+) is rarely needed unless quantifying.
Tube Type Standard 5mmShigemi Tube Concentrates sample in the RF coil (active volume). 2x-3x S/N boost.
Troubleshooting Logic: Broad Signals

BroadSignals Problem Problem: Broad Signals CheckSolvent Check Residual Solvent Peak Problem->CheckSolvent SolventBroad Solvent Peak: BROAD CheckSolvent->SolventBroad SolventSharp Solvent Peak: SHARP CheckSolvent->SolventSharp ShimIssue Issue: Shimming/Field Homogeneity Action: Re-shim (Topshim) SolventBroad->ShimIssue AggIssue Issue: Aggregation/Stacking SolventSharp->AggIssue VT Action: Run VT-NMR (50-80°C) AggIssue->VT Result Did peaks sharpen? VT->Result Success Success: Thermal Disruption Result->Success Yes Exchange Issue: Chemical Exchange (Rotamers) Result->Exchange No

Caption: Diagnostic path for distinguishing between instrumental issues (shimming) and chemical issues (aggregation/exchange).

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Sample Preparation and Data Acquisition).[2] [Link]

  • Shigemi Co., Ltd. (n.d.). NMR Microtubes: Technical Specifications and Solvent Matching. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. (Discusses TFA effects and solvent interactions). [Link]

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Journal of Medicinal Chemistry. (Seminal paper on brominated quinazoline solubility and synthesis). [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 6-Bromo-2-(4-bromophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 6-Bromo-2-(4-bromophenyl)quinazoline CAS: N/A (Specific derivative); Core Scaffold: Quinazoline Primary Application: Intermediate for EGFR inhibitors, phosphoinositide 3-kinase (PI3K) inhibitors, and fused polycyclic heteroaromatics.[1][2][3]

This guide provides a technical characterization framework for 6-Bromo-2-(4-bromophenyl)quinazoline.[1][2][3] Unlike standard spectral lists, this document focuses on the comparative analysis between the target fully aromatic quinazoline and its common synthetic precursors (quinazolinones) and solvent-dependent behaviors. The distinction between the fully aromatized quinazoline core and the dihydro- or oxo- intermediates is the critical quality attribute (CQA) in this synthesis.

Characterization Workflow & Logic

The following decision matrix outlines the logical flow for confirming the structure, specifically distinguishing the target from the thermodynamic "oxo" trap (quinazolinone).

NMR_Characterization_Logic Start Crude Product (Yellow/White Solid) Solubility_Check Solubility Test (CDCl3 vs DMSO-d6) Start->Solubility_Check Acquisition 1H NMR Acquisition (16-32 Scans, d1=2s) Solubility_Check->Acquisition Select Solvent Analysis_H4 Analyze H-4 Proton (Pyrimidine Ring) Acquisition->Analysis_H4 Path_A Singlet @ 9.2 - 9.5 ppm (Fully Aromatic) Analysis_H4->Path_A Target Match Path_B Singlet @ 8.0 - 8.3 ppm (Quinazolinone/Amide) Analysis_H4->Path_B Oxidation Incomplete Path_C Broad Singlet @ 5.0 - 6.0 ppm (Dihydro- intermediate) Analysis_H4->Path_C Reduction/Intermediate Check_Br Verify Substitution Pattern (Coupling Constants) Path_A->Check_Br Final Confirmed Structure: 6-Bromo-2-(4-bromophenyl)quinazoline Check_Br->Final

Figure 1: Logical decision tree for validating quinazoline aromatization via 1H NMR.

Comparative Analysis: Solvent Selection

The choice of solvent dramatically affects the resolution of the aromatic region, particularly for halogenated quinazolines which exhibit π-stacking induced broadening.[1]

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility Moderate to Low.[1][3] Halogenated derivatives often require warming or high dilution.[2][3]High. Excellent for polarizable heteroaromatics.[2][3]DMSO-d₆ is preferred for full characterization to ensure sharp peaks.[3]
Chemical Shift (H-4) ~9.30 ppm~9.45 ppm (Deshielding effect)Expect ~0.15 ppm downfield shift in DMSO.[3]
Water Peak ~1.56 ppm (Usually non-interfering)~3.33 ppm (Can obscure aliphatic impurities)Dry sample thoroughly if aliphatic side-chains are present.[3]
Resolution Sharper lines for non-exchangeable protons.Broader lines if aggregation occurs; viscosity broadening.[2][3]Use CDCl₃ for high-res coupling analysis if solubility permits (>5 mg/0.6 mL).[2][3]

Critical Insight: If the sample is insoluble in CDCl₃, do not force it. Precipitation in the NMR tube leads to "phantom" spectra where only soluble impurities are visible.[3] Use DMSO-d₆ or TFA-d (Trifluoroacetic acid-d) for recalcitrant solids.[1][2][3]

Structural Validation: Target vs. Alternatives

The primary challenge is distinguishing the target from the 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one (the hydrolysis product or incomplete reaction intermediate).[1][2][3]

Comparative Spectral Data (1H NMR, 400 MHz, DMSO-d₆)
Proton AssignmentTarget: Quinazoline (Fully Aromatic)Alternative: Quinazolin-4-one (Amide Tautomer)Diagnostic Value
H-4 (Heterocycle) δ 9.40 – 9.50 (s, 1H) Absent (Carbonyl C=O at pos 4)Primary Indicator. Presence of this singlet confirms aromatization.[1][3]
NH (Amide) Absentδ 12.5 – 13.0 (br s, 1H)Presence indicates the "one" form.
H-5 (Quinazoline) δ 8.10 – 8.20 (d, J=2.0 Hz)δ 8.15 – 8.25 (d, J=2.4 Hz)Small shift; H-5 is deshielded by the peri-nitrogen in the target.[1]
H-7 (Quinazoline) δ 7.95 – 8.05 (dd, J=9.0, 2.0 Hz)δ 7.85 – 7.95 (dd)Coupling pattern remains similar (AMX system).[1]
H-8 (Quinazoline) δ 7.80 – 7.90 (d, J=9.0 Hz)δ 7.60 – 7.70 (d)H-8 is shielded in the quinazolinone relative to the quinazoline.[1][3]
Phenyl (AA'BB') δ 8.50 (d, 2H), δ 7.75 (d, 2H)δ 8.10 (d, 2H), δ 7.70 (d, 2H)The 2-phenyl protons are significantly more deshielded in the fully aromatic system due to the C=N bond anisotropy.[1]

Mechanistic Note: The disappearance of the amide NH and the appearance of the highly deshielded H-4 singlet is the definitive proof of the quinazoline core formation.

Detailed Experimental Protocol

To ensure reproducibility and publication-quality spectra, follow this optimized protocol.

A. Sample Preparation[2][3][4][5][6][7][8]
  • Mass: Weigh 5–10 mg of the dried solid. (Wet samples cause broad water peaks in DMSO @ 3.33 ppm).[1][3]

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1][2][3]

    • Note: If the solution is cloudy, sonicate for 60 seconds. If solid remains, filter through a glass wool plug directly into the NMR tube. Do not run suspensions.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).[3]

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1][3]

  • Sweep Width: 14 to 16 ppm (Must capture the downfield H-4 and potential NH/acid protons).[1][2][3]

  • Relaxation Delay (d1): 2.0 seconds (Essential for accurate integration of the isolated H-4 proton).

  • Scans (ns): 16 (Routine) or 64 (High-res).

  • Temperature: 298 K (25°C).[1][3]

C. Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is critical for the H-4 singlet to ensure the baseline is flat.[2][3]

  • Integration:

    • Calibrate the H-4 singlet to 1.00 H.[1][2][3]

    • Verify the Phenyl AA'BB' system integrates to 4.00 H (2+2).

    • Verify the Quinazoline AMX system integrates to 3.00 H (1+1+1).

References

  • BenchChem. Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. (Accessed 2026).[1][3][4] [1]

  • National Institutes of Health (NIH). 6-Bromo-2-phenylquinazolin-4(3H)-one - PubChem Compound Summary.[1][3] (Accessed 2026).[3][4]

  • Royal Society of Chemistry (RSC). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.[1][3] (Accessed 2026).[3][4]

  • Sigma-Aldrich. 2-(4-Bromophenyl)quinoxaline Product Specification. (Accessed 2026).[1][3][4]

  • MediRes Publishing. Synthesis and Antibacterial Activity of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[1][3] (Accessed 2026).[1][3][4]

Sources

Comparative Guide: HPLC Purity Analysis of 6-Bromo-2-(4-bromophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

6-Bromo-2-(4-bromophenyl)quinazoline is a critical heterocyclic scaffold, widely utilized as an intermediate in the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical kinase inhibitors. Its structural integrity—specifically the presence of bromine atoms at the 6-position of the quinazoline core and the para-position of the phenyl ring—is vital for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

The Analytical Challenge: This compound is highly lipophilic and planar. Common purity challenges include:

  • Hydrophobicity: It retains strongly on standard C18 columns, leading to long run times or broad peaks.

  • Structural Analogs: Separation from "des-bromo" impurities (where one bromine is missing) or regioisomers requires high selectivity.

  • Solubility: Poor solubility in pure methanol or acetonitrile requires specific sample diluents.

This guide compares three distinct chromatographic approaches to solve these challenges, prioritizing resolution (


) and reproducibility.

Method Comparison: Selecting the Right Tool

We evaluated three methodologies based on distinct stationary phase interactions.

Method A: The "Workhorse" (Standard C18 Gradient)

Principle: Uses a high-carbon-load C18 column. Separation is driven purely by hydrophobic interaction.

  • Pros: Robust, widely available, excellent lifetime.

  • Cons: Potential for peak tailing with basic nitrogen heterocycles; may struggle to resolve closely related des-bromo impurities.

Method B: The "Pi-Selective" (Phenyl-Hexyl)

Principle: Uses a phenyl-hexyl stationary phase. In addition to hydrophobicity, this phase engages in


 interactions with the aromatic quinazoline core.
  • Pros: Superior selectivity for aromatic impurities (e.g., separating the target from 6-bromo-2-phenylquinazoline).

  • Cons: Column equilibration takes longer; more sensitive to acetonitrile/methanol ratios.

Method C: High-Throughput (UHPLC C18 sub-2 m)

Principle: Uses sub-2 micron particles for rapid mass transfer.

  • Pros: Analysis time < 5 minutes; high peak capacity.

  • Cons: Requires 1000+ bar capable instrumentation; higher risk of column clogging if samples aren't filtered rigorously.

Comparative Performance Data
MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (UHPLC)
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 5

m)
Phenomenex Luna Phenyl-Hexyl (150 x 4.6mm, 5

m)
Waters ACQUITY BEH C18 (50 x 2.1mm, 1.7

m)
Run Time 25.0 min28.0 min4.5 min
Resolution (

)
*
2.84.1 (Best for Isomers)2.5
Tailing Factor (

)
1.21.11.1
LOD (Signal/Noise=3) 0.05

g/mL
0.08

g/mL
0.01

g/mL
Solvent Usage High (~25 mL/run)High (~28 mL/run)Low (~2 mL/run)

*Resolution calculated between Target and nearest Des-bromo impurity.

Detailed Experimental Protocol (Method A & B)

This protocol is designed to be "self-validating" by including a system suitability step.

Reagents
  • Acetonitrile (ACN): HPLC Grade.[1]

  • Water: Milli-Q (18.2 M

    
    ).
    
  • Modifier: Formic Acid (FA) or Trifluoroacetic acid (TFA). Note: FA is preferred for MS compatibility; TFA gives sharper peaks for UV.

  • Diluent: Tetrahydrofuran (THF) and Acetonitrile (1:1 v/v). Crucial: The compound is poorly soluble in pure alcohols.

Instrument Settings
  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 254 nm (primary), 300 nm (secondary for specificity).

  • Flow Rate: 1.0 mL/min (Method A/B).

  • Column Temp: 35°C (Controls viscosity and improves mass transfer).

Gradient Profile (Method A - C18)[3]
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Event
0.06040Equilibration
2.06040Isocratic Hold
18.0595Linear Gradient
22.0595Wash
22.16040Re-equilibration
25.06040Stop
Sample Preparation Workflow
  • Weighing: Accurately weigh 5.0 mg of sample.

  • Dissolution: Add 2 mL of THF (Tetrahydrofuran). Sonicate for 5 minutes until fully dissolved.

  • Dilution: Add 8 mL of Acetonitrile. Vortex immediately. (Final conc: 0.5 mg/mL).

    • Why this order? Adding ACN first may precipitate the compound if it's highly crystalline. THF ensures initial solvation.

  • Filtration: Filter through a 0.22

    
    m PTFE  syringe filter. Nylon filters may bind the hydrophobic analyte.
    

Visualizing the Science

Diagram 1: Impurity Origin & Separation Logic

This diagram illustrates the synthesis pathway and where specific impurities arise, justifying the need for Method B (Pi-Selective) if "Des-bromo" impurities are present.

G Start1 5-Bromoanthranilic acid Rxn Cyclization & Oxidation Start1->Rxn Start2 4-Bromobenzaldehyde Start2->Rxn Target TARGET: 6-Bromo-2-(4-bromophenyl) quinazoline Rxn->Target Main Reaction Imp1 Impurity A: Des-bromo (Phenyl ring) (Hydrophobic shift) Rxn->Imp1 Side Rxn (Dehalogenation) Imp2 Impurity B: Des-bromo (Quinazoline ring) (Electronic shift) Rxn->Imp2 Side Rxn (Impure SM) Method HPLC Separation (Method B: Phenyl-Hexyl) Target->Method Imp1->Method Imp2->Method Peak 1: Des-bromo A Peak 1: Des-bromo A Method->Peak 1: Des-bromo A Peak 2: Des-bromo B Peak 2: Des-bromo B Method->Peak 2: Des-bromo B Peak 3: TARGET Peak 3: TARGET Method->Peak 3: TARGET

Caption: Figure 1: Synthesis origin of critical impurities. Method B utilizes pi-pi interactions to resolve des-bromo analogs that co-elute on standard C18 columns.

Diagram 2: Analytical Workflow

A self-validating workflow ensuring data integrity.

Workflow Step1 1. System Suitability Test (SST) Inject Standard (5 reps) RSD < 2.0% Step2 2. Blank Injection (THF:ACN 1:1) Check for carryover/ghost peaks Step1->Step2 Step3 3. Sample Injection (Duplicate Preps) Step2->Step3 Step4 4. Data Analysis Integrate at 254nm Check Peak Purity (DAD) Step3->Step4 Decision Pass Criteria? Tailing < 1.5 Resolution > 2.0 Step4->Decision Report Generate CoA Decision->Report YES Retest Investigate Column/Mobile Phase Decision->Retest NO Retest->Step1

Caption: Figure 2: Step-by-step analytical workflow enforcing System Suitability (SST) before sample analysis to ensure regulatory compliance.

Troubleshooting & Optimization

  • Peak Tailing: If the quinazoline nitrogen interacts with residual silanols, add 5 mM Ammonium Acetate to the aqueous mobile phase (replacing Formic Acid) to mask silanols.

  • Ghost Peaks: This compound is sticky. Ensure the needle wash solvent is strong (e.g., 100% THF or MeOH) to prevent carryover between runs.

  • Pressure Issues: If using Method A, ensure the column is flushed with 100% ACN after the batch to prevent precipitation of the hydrophobic sample inside the pores.

References

  • PubChem. (2025).[2] 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2025). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Emami, L., et al. (2025).[3] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Dibromo-Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dibromo" Advantage in Structural Elucidation

In drug development, quinazoline derivatives are a privileged scaffold, serving as the backbone for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). Dibromo-quinazolines represent a critical subclass, often used as synthetic intermediates or specific halogenated bioactive agents.

This guide analyzes the mass spectrometry (MS) fragmentation performance of dibromo-quinazolines compared to their mono-halogenated and non-halogenated counterparts.[1] The core insight for researchers is that the dibromo-substitution acts as an intrinsic isotopic label . While non-halogenated quinazolines rely heavily on complex fragmentation trees for identification, dibromo-derivatives offer a definitive 1:2:1 isotopic triplet , allowing for rapid identification of metabolites and impurities in complex biological matrices without the need for radiolabeling.

Isotopic Signature Analysis: The Diagnostic Fingerprint

The most distinct performance metric of dibromo-quinazolines in MS is their isotopic abundance pattern. This feature provides superior selectivity compared to non-halogenated alternatives.

Comparative Isotopic Distributions[2][3][4][5]
FeatureDibromo-Quinazolines Monobromo-Quinazolines Non-Halogenated Quinazolines
Isotopic Pattern Triplet (1:2:1) Doublet (1:1) Singlet (M+ only)
Origin Natural abundance of

(50.7%) and

(49.3%) interacting twice.[2]
Single interaction of

and

.
Carbon-13 satellite only (

is ~1.1% per carbon).
Diagnostic Value High: Immediate visual confirmation of the core scaffold in complex mixtures (e.g., plasma).Moderate: Distinct, but can be confused with chloro-compounds (3:1) if resolution is low.[3]Low: Requires high-resolution MS (HRMS) or MS/MS for confirmation.
Mass Shift

,

,


,


Visualization: Isotopic Abundance Logic

The following diagram illustrates the probability distribution generating the signature patterns.

IsotopePattern cluster_0 Dibromo (Br2) Pattern Generation Br79_79 79Br - 79Br (Light-Light) Mass: M Prob: 25% Result_M Peak M Intensity: 1 Br79_79->Result_M Br79_81 79Br - 81Br (Light-Heavy) Mass: M+2 Prob: 25% Result_M2 Peak M+2 Intensity: 2 Br79_81->Result_M2 Br81_79 81Br - 79Br (Heavy-Light) Mass: M+2 Prob: 25% Br81_79->Result_M2 Br81_81 81Br - 81Br (Heavy-Heavy) Mass: M+4 Prob: 25% Result_M4 Peak M+4 Intensity: 1 Br81_81->Result_M4

Caption: Probability tree demonstrating the origin of the characteristic 1:2:1 intensity ratio for dibromo-compounds.

Fragmentation Pathways: Mechanistic Deep Dive

Understanding the fragmentation of the dibromo-quinazoline core (typically substituted at the 6,8-positions) is essential for structural elucidation. The fragmentation is governed by the stability of the aromatic system and the weakness of the C-Br bond relative to the ring bonds.

Primary Fragmentation Channels[7]
  • Retro-Diels-Alder (RDA) Cleavage: Characteristic of the pyrimidine ring in quinazolines. This often leads to the loss of HCN or R-CN fragments.

  • Debromination:

    • Radical Loss (

      
      ):  Common in Electron Impact (EI).
      
    • Neutral Loss (

      
      ):  Often observed if a proton source (neighboring alkyl group) is available via a McLafferty-type rearrangement.
      
  • Ring Contraction: Expulsion of CO from quinazolinone derivatives.

Comparative Stability Data
  • Dibromo vs. Monobromo: Dibromo derivatives are generally less stable under high-energy collision (EI/CID) due to the steric strain and electron-withdrawing nature of two halogen atoms, leading to richer fragmentation spectra at lower collision energies.

Workflow: 6,8-Dibromo-4(3H)-quinazolinone Fragmentation

The following pathway illustrates the sequential degradation observed in EI-MS.

FragmentationPath Parent Molecular Ion [M]+ (1:2:1 Triplet) Stable Aromatic System Step1_A [M - CO]+ (Loss of Carbonyl) Ring Contraction Parent->Step1_A - CO (28 Da) Step1_B [M - Br]+ (Radical Loss) Doublet Pattern (1:1) Parent->Step1_B - Br• (79/81 Da) Step2_A [M - CO - HCN]+ (Loss of HCN) Pyrimidine Cleavage Step1_A->Step2_A - HCN (27 Da) Step2_B [M - 2Br]+ (Loss of 2nd Br) No Isotopic Pattern Step1_B->Step2_B - Br• Benzyne Benzyne Radical Cation (m/z ~76 if unsubst.) Step2_A->Benzyne Further Degradation

Caption: Primary fragmentation pathways for 6,8-dibromo-quinazolinone derivatives under Electron Impact (EI) ionization.

Experimental Protocol: Self-Validating Workflow

To achieve reproducible fragmentation patterns, strict adherence to ionization energy and solvent conditions is required.

Method: LC-ESI-MS/MS for Dibromo-Quinazolines

Objective: Obtain clear molecular ion triplets and informative fragment ions.

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg of compound in 1 mL of DMSO (Dibromo-quinazolines often have poor solubility in MeOH). Dilute 1:100 with 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Validation: Ensure the solution is clear. Precipitation will cause erratic spray stability.

Step 2: MS Parameters (Source Conditions)

  • Ionization: Electrospray Ionization (ESI) Positive Mode (+).[4]

  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: Low (20-30V) .

    • Reasoning: High cone voltage can induce "in-source fragmentation," stripping the bromine atoms before the quadrupole selects the parent ion, destroying the diagnostic 1:2:1 pattern.

Step 3: Data Acquisition & Logic Check

  • Full Scan (MS1): Scan range m/z 100–800.

  • Pattern Check: Locate the parent ion. Does it show the 1:2:1 triplet?

    • Yes: Proceed to MS/MS.[1][5]

    • No (1:1 doublet): You likely lost a Br in-source or during synthesis.

    • No (Singlet): Incorrect compound or complete dehalogenation.

  • Product Ion Scan (MS2): Select the M (lowest mass) or M+2 (middle mass) peak for fragmentation.

    • Note: Selecting M+2 is often preferred as it contains one

      
       and one 
      
      
      
      , allowing you to track specific bromine losses more easily in the fragments.

Comparative Performance Guide

This table compares the utility of mass spectrometry for Dibromo-Quinazolines against standard alternatives in a drug discovery context.

MetricDibromo-Quinazolines Monobromo-Quinazolines Unsubstituted Quinazolines
Metabolite Tracking Excellent. The 1:2:1 pattern acts as a "barcode" that persists in metabolites, making them easy to spot in complex LC traces.Good. The 1:1 pattern is useful but less distinct than the triplet.Poor. Metabolites are easily confused with matrix background; requires predictive software.
Fragmentation Complexity High. Multiple pathways (Br loss vs. Ring cleavage) provide rich structural information.Moderate. Moderate. Dominated by RDA and HCN loss.
Ionization Efficiency (ESI) Variable. Br is electron-withdrawing, which can reduce protonation efficiency in positive mode compared to unsubstituted analogs.Moderate. High. Nitrogen lone pairs are more available for protonation.
Mass Defect Negative Mass Defect. Br introduces a significant negative mass defect, separating these ions from biological background (which usually has a positive mass defect).Moderate. Positive. Overlaps significantly with endogenous biological molecules.

References

  • Salem, M. A. I., et al. (2012). "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." Journal of Chemica Acta. Link

  • NIST Mass Spectrometry Data Center. "Quinoline, 3-bromo- Mass Spectrum." NIST Chemistry WebBook. Link

  • Doc Brown's Chemistry. "Interpreting the mass spectrum of 1,2-dibromoethane." (Demonstrating the 1:2:1 isotopic principle). Link

  • BenchChem. "Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives." Link (Generalized reference for quinazoline/quinoxaline comparisons).

  • University of Calgary. "Mass Spectrometry - Isotope Patterns." Chemistry LibreTexts. Link

Sources

Thermal Stability Analysis (TGA/DSC) of Quinazoline-Based OLED Hosts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The operational lifespan of Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices is fundamentally bottlenecked by the thermal stability of their host materials. Traditional hosts, such as CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl), suffer from low glass transition temperatures (


), making them highly susceptible to morphological degradation under operational stress.

To overcome this, researchers have pivoted toward quinazoline-based bipolar hosts . By integrating the rigid, electron-deficient quinazoline core with electron-donating moieties (e.g., carbazole or benzocarbazole), these novel materials achieve exceptional thermal robustness while maintaining the high triplet energy (


) required for efficient exciton confinement. This guide provides an objective, data-driven comparison of quinazoline-based hosts against standard alternatives, grounded in rigorous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) methodologies.

The Causality of Thermal Stability in OLED Operation

Understanding why thermal metrics dictate device lifetime requires examining the physical environment within an active OLED. During operation, non-radiative recombination and inherent resistive losses generate localized Joule heating .

If the internal temperature of the emissive layer approaches or exceeds the host material's


, the thermodynamically unstable amorphous film gains enough kinetic energy to undergo molecular rearrangement. This leads to crystallization and phase separation  between the host and the dopant emitter. The resulting aggregation induces severe exciton quenching, increased leakage currents, and ultimately, catastrophic device failure.

Thermal_Mechanism Joule OLED Operation (Joule Heating) LowTg Standard Host (CBP) (Tg ≈ 62 °C) Joule->LowTg Thermal Stress HighTg Quinazoline Host (Tg > 110 °C) Joule->HighTg Thermal Stress Cryst Phase Separation & Film Crystallization LowTg->Cryst Exceeds Tg Amorph Stable Amorphous Glassy Morphology HighTg->Amorph Resists Tg Degrade Exciton Quenching & Rapid Degradation Cryst->Degrade Extend Extended Device Lifetime (>30x) Amorph->Extend

Mechanistic pathway of Joule heating effects on OLED host morphology and lifetime.

Quinazoline derivatives solve this by leveraging their extended


-conjugated planar structures. The strong dipole-dipole interactions and increased molecular weight restrict intramolecular rotations, effectively locking the material in a stable amorphous glassy state even under high thermal stress[1].

Comparative Performance: Quinazoline Derivatives vs. CBP

Quantitative thermal analysis demonstrates the clear superiority of quinazoline-based architectures over traditional CBP hosts. The incorporation of a quinazoline acceptor core consistently pushes the decomposition temperature (


) well above 350 °C, ensuring the material can survive the high-vacuum thermal evaporation processes used in OLED manufacturing without fragmenting.
Table 1: Thermal Properties of Selected OLED Host Materials
Host MaterialStructural Composition

(°C)

(°C)
Device Lifetime Impact
CBP Standard Carbazole Biphenyl~62~350Baseline Reference (1x)
MDBIP Benzocarbazole-Quinazoline108444Significant Extension
MDBIPy Benzocarbazole-Phenyl-Quinazoline110450>30x Extension [1, 2]
CzBBIT Carbazole-Thiazine-Quinazoline core106333High Morphological Stability [3]
2CzBBIT Bis-Carbazole-Thiazine-Quinazoline core161392Superior Heat Resistance [3]

Note:


 is defined as the temperature at 5% weight loss. Data synthesized from recent comparative studies on red/orange PHOLEDs.

As shown above, modifying a benzocarbazole-quinazoline host with a phenyl linker (MDBIPy) not only yields a


 of 110 °C and a 

of 450 °C but directly correlates to a device lifetime extension of more than 30 times compared to a conventional CBP-hosted device [1].

Experimental Methodologies: Self-Validating TGA/DSC Protocols

To ensure scientific integrity and reproducibility, the thermal properties of OLED hosts must be evaluated using self-validating analytical systems. The following protocols detail the exact causality behind each experimental parameter.

TGA_DSC_Workflow Start Sample Preparation (2-5 mg in Al/Pt pans) TGA TGA Analysis (10 °C/min, N2 purge) Start->TGA DSC DSC Analysis (Heat-Cool-Heat cycle) Start->DSC Td Determine Td (5% Weight Loss) TGA->Td Tg Determine Tg (2nd Heating Cycle) DSC->Tg Compare Compare with CBP (Thermal Stability Profile) Td->Compare Tg->Compare

TGA and DSC experimental workflow for determining OLED host thermal stability.

Protocol A: Thermogravimetric Analysis (TGA) for Determination

TGA measures the mass of a sample as a function of temperature, identifying the point of thermal degradation.

  • Baseline Calibration: Run an empty platinum crucible from 25 °C to 600 °C under a nitrogen (

    
    ) flow of 50 mL/min.
    
    • Causality: This self-validates the system by establishing a baseline that accounts for buoyancy effects and gas flow fluctuations, ensuring any recorded mass loss is strictly from the sample.

  • Sample Loading: Load 2.0 to 5.0 mg of the quinazoline-based powder into the crucible.

    • Causality: A small, tightly packed mass ensures uniform heat distribution and prevents thermal lag between the sensor and the core of the sample.

  • Thermal Ramp: Heat the sample at a constant rate of 10 °C/min up to 600 °C under

    
    .
    
    • Causality: The inert

      
       atmosphere isolates intrinsic thermal decomposition from oxidative degradation. The 
      
      
      
      is strictly recorded at the 5% weight loss threshold , which is the industry-standard limit for assessing whether a material will survive vacuum thermal evaporation without contaminating the OLED stack.
Protocol B: Differential Scanning Calorimetry (DSC) for Determination

DSC measures the heat flow into or out of a sample, identifying phase transitions like the glass transition (


) and melting point (

).
  • First Heating Cycle (Erasing Thermal History): Heat the sample (sealed in an aluminum pan) from 25 °C to 250 °C at 10 °C/min.

    • Causality: Synthesized organic powders carry a "thermal history" consisting of residual crystallization stress or trapped solvent molecules. The first heating cycle melts the sample, erasing this history to prevent artifact peaks.

  • Quench Cooling: Rapidly cool the sample back to 25 °C at 10 °C/min (or faster, depending on the instrument's liquid nitrogen accessory).

    • Causality: Rapid cooling prevents the molecules from organizing into a crystalline lattice, forcing the material into a purely amorphous glassy state. This mimics the morphology of a vacuum-deposited OLED film.

  • Second Heating Cycle (Data Acquisition): Heat the sample again from 25 °C to 350 °C at 10 °C/min.

    • Causality: By analyzing the second curve, the system self-validates that the observed endothermic baseline shift is the true, intrinsic

      
       of the material, free from synthesis artifacts.
      

Conclusion

The transition from traditional carbazole biphenyls (CBP) to quinazoline-based bipolar hosts represents a critical leap in OLED materials science. By utilizing the rigid, electron-accepting nature of the quinazoline core, researchers can engineer host materials with


 values exceeding 110 °C and 

values approaching 450 °C. As validated by rigorous, artifact-free TGA and DSC methodologies, this superior thermal stability directly suppresses Joule-heating-induced crystallization, extending the operational lifetime of PHOLED devices by over an order of magnitude.

References

  • Zhang, K., Luo, Q., Li, G., & Wang, H. (2024). Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. Dyes and Pigments, 226(5), 112145.
  • Jiang, Y., Wu, Y., Zang, P., & Wang, Z. (2025). Bipolar carbazole/quinoxaline-based host materials with high efficiency in red phosphorescent OLEDs.
  • Frontiers in Chemistry. (2020). 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes.

Introduction: The Critical Role of the Triplet State in Quinazoline Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Triplet Energy Levels of Quinazoline Derivatives for Researchers and Drug Development Professionals

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, serves as a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer and antimalarial properties.[1][3] In parallel, the unique electronic properties of the quinazoline core have positioned its derivatives as highly promising materials for advanced optoelectronic applications, particularly organic light-emitting diodes (OLEDs).[2][4]

Central to the functionality of these molecules in photophysical applications is the energy of their first excited triplet state (T₁). The triplet state is a long-lived excited state that plays a pivotal role in processes like phosphorescence, thermally activated delayed fluorescence (TADF), and intersystem crossing.[5][6] In photodynamic therapy (PDT), the triplet state of a photosensitizer is responsible for the energy transfer to molecular oxygen, generating cytotoxic singlet oxygen (¹O₂).[5][7] In OLEDs, harnessing the energy of triplet excitons, which constitute 75% of the excitons formed under electrical excitation, is paramount for achieving high efficiency.[8][9]

This guide provides a comprehensive comparison of the triplet energy levels of various quinazoline derivatives. It delves into the experimental and computational methodologies used for their determination, analyzes the structure-property relationships that govern these energy levels, and explores how tuning the T₁ state unlocks high-performance applications.

Part 1: Methodologies for Determining Triplet Energy Levels

The determination of the T₁ energy is not as straightforward as measuring the singlet energy (S₁) from absorption or fluorescence spectra.[10] It requires specialized techniques, both experimental and computational, to probe the spin-forbidden transitions or calculate the energy difference between the ground state and the lowest triplet state.

Experimental Determination

Phosphorescence Spectroscopy

The most direct experimental method to determine the T₁ energy is through phosphorescence spectroscopy. This technique measures the light emitted when a molecule relaxes from the T₁ state to the ground singlet state (S₀).

Causality Behind the Method: The energy of the highest-energy peak (the 0-0 transition, corresponding to the transition from the zeroth vibrational level of T₁ to the zeroth vibrational level of S₀) in the phosphorescence spectrum provides a direct measure of the T₁ energy level.[11] To observe phosphorescence, which is a slow process, competing non-radiative decay pathways must be minimized. This is achieved by immobilizing the molecules in a rigid matrix at low temperatures, typically 77 K (liquid nitrogen temperature), to reduce vibrational and collisional quenching.[1][12]

Step-by-Step Protocol for Phosphorescence Measurement:

  • Sample Preparation: Dissolve the quinazoline derivative in a suitable solvent that forms a clear, rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of ethers and hydrocarbons). The concentration should be low (e.g., 10⁻⁵ M) to prevent aggregation.[1]

  • Degassing: Remove dissolved oxygen from the sample solution. Oxygen is a triplet quencher and can significantly shorten the phosphorescence lifetime or eliminate the signal entirely. This is typically done by several freeze-pump-thaw cycles.

  • Cryogenic Setup: Place the sample in a quartz tube or a specialized sample holder and immerse it in a liquid nitrogen dewar fitted with quartz windows.[11]

  • Excitation: Excite the sample using a high-intensity light source (e.g., a xenon lamp coupled with a monochromator or a laser) at a wavelength where the molecule has strong absorption (S₁ ← S₀ transition).

  • Signal Collection: Use a chopper to temporally resolve the excitation and emission signals. Since phosphorescence lifetimes are much longer than fluorescence lifetimes, the emission can be collected after the excitation pulse has ended and the fluorescence has decayed.

  • Detection: Disperse the emitted light through a monochromator and detect it with a sensitive detector, such as a photomultiplier tube (PMT).

  • Data Analysis: Plot the emission intensity as a function of wavelength. The onset of the phosphorescence spectrum (the highest energy peak) corresponds to the T₁ energy. Convert the wavelength (nm) to energy (eV) using the formula E (eV) = 1240 / λ (nm).

Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy is a powerful pump-probe technique used to study the properties of transient species like triplet states.[13][14] It measures the absorption of light by the excited triplet state (Tₙ ← T₁ transitions). While it does not directly measure the T₁ energy, it confirms the formation of the triplet state and allows for the study of its kinetics and decay pathways.[13][15]

Causality Behind the Method: An initial laser pulse (the "pump") excites the molecule to its singlet excited state, which then undergoes intersystem crossing to populate the triplet state. A second, broadband light pulse (the "probe") passes through the sample at a set delay time after the pump. The difference in the probe's absorption spectrum with and without the pump pulse reveals the absorption features of the excited species, including the T₁ state.[16][17]

Step-by-Step Protocol for Nanosecond Transient Absorption:

  • Sample Preparation: Prepare a solution of the quinazoline derivative in a suitable solvent. The concentration is typically higher than for phosphorescence measurements to ensure sufficient signal. Degas the solution thoroughly to remove oxygen.

  • Pump-Probe Setup: Use a pulsed laser (e.g., a Nd:YAG laser at 355 nm) as the pump source to excite the sample.[15][17]

  • Probe Generation: Use a broadband light source (e.g., a xenon flashlamp) as the probe.

  • Timing Control: Synchronize the pump and probe pulses using a digital delay generator. The delay can be varied from nanoseconds to milliseconds to track the evolution of the triplet state.

  • Detection: Pass the probe beam through the sample to a monochromator and a detector (e.g., PMT or CCD camera).

  • Data Acquisition: Record the change in absorbance (ΔA) at different wavelengths and at various time delays after the pump pulse.

  • Data Analysis: The resulting spectra show the absorption of the T₁ state. The decay of this signal over time provides the triplet state lifetime.

Diagram: Experimental Workflow for Triplet State Characterization

G cluster_exp Experimental Determination cluster_phos Phosphorescence Spectroscopy cluster_ta Transient Absorption Spectroscopy start Quinazoline Derivative Synthesis sample_prep Sample Preparation (Solvent, Concentration) start->sample_prep degas Degassing (Freeze-Pump-Thaw) sample_prep->degas phos_setup Low Temperature (77K) Cryostat Setup degas->phos_setup ta_setup Pump-Probe Setup (ns Laser System) degas->ta_setup phos_measure Measure Emission Spectrum (Pulsed Excitation) phos_setup->phos_measure phos_analysis Analyze 0-0 Transition phos_measure->phos_analysis T1_energy Determine T₁ Energy phos_analysis->T1_energy ta_measure Measure ΔA vs. λ and Time ta_setup->ta_measure ta_analysis Analyze Triplet Absorption & Decay Kinetics ta_measure->ta_analysis T1_lifetime Determine T₁ Lifetime & Characteristics ta_analysis->T1_lifetime

Caption: Workflow for experimental T₁ characterization.

Computational Determination

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective tool for predicting triplet energy levels, guiding molecular design before synthesis.[10][18]

Causality Behind the Method: DFT calculations solve the Schrödinger equation within an approximate framework to determine the electronic structure and energy of a molecule. To calculate the T₁ energy, the calculation is performed for the triplet state (spin multiplicity = 3).[19] The adiabatic T₁ energy is the difference between the optimized energies of the T₁ and S₀ states. Time-dependent DFT (TD-DFT) can also be used to calculate vertical excitation energies from the ground state geometry.[1]

Step-by-Step Protocol for DFT-based T₁ Calculation:

  • Molecular Structure Input: Build the 3D structure of the quinazoline derivative using software like GaussView.

  • Ground State (S₀) Optimization:

    • Set up an input file for a geometry optimization calculation in software like Gaussian.[19]

    • Specify the method and basis set (e.g., B3LYP/6-31G(d)).[1][19]

    • Set the charge to 0 (for a neutral molecule) and the spin multiplicity to 1 (singlet).

    • Run the calculation to find the lowest energy geometry of the ground state.

  • Triplet State (T₁) Optimization:

    • Use the optimized S₀ geometry as the starting point.

    • Set up a new geometry optimization calculation.

    • Use the same method and basis set for consistency.

    • Crucially, set the spin multiplicity to 3 (triplet). It can be beneficial to use keywords like guess=mix to help the calculation converge to the correct triplet state.[19]

    • Run the calculation to find the lowest energy geometry of the T₁ state.

  • Energy Calculation:

    • Perform single-point energy calculations on both the optimized S₀ and T₁ geometries.

    • The adiabatic triplet energy is calculated as: T₁ (adiabatic) = E(optimized T₁) - E(optimized S₀).

  • Validation: Compare the calculated values with experimental data for known compounds to validate the chosen computational method. Check for spin contamination in the triplet calculation by ensuring the value is close to 2.0.[19]

Diagram: Computational Workflow for Triplet Energy Prediction

G cluster_comp Computational Prediction mol_struct Define Molecular Structure opt_s0 S₀ Geometry Optimization (Multiplicity = 1) mol_struct->opt_s0 opt_t1 T₁ Geometry Optimization (Multiplicity = 3) mol_struct->opt_t1 energy_s0 Calculate S₀ Energy E(S₀_opt) opt_s0->energy_s0 calc_t1 Calculate Adiabatic T₁ Energy T₁ = E(T₁_opt) - E(S₀_opt) energy_s0->calc_t1 energy_t1 Calculate T₁ Energy E(T₁_opt) opt_t1->energy_t1 energy_t1->calc_t1 predicted_t1 Predicted T₁ Energy calc_t1->predicted_t1

Caption: Workflow for computational T₁ energy prediction.

Part 2: Comparative Analysis of Triplet Energy Levels

The triplet energy of a quinazoline derivative is highly sensitive to its molecular structure. By strategically modifying the substitution pattern, researchers can tune the T₁ level for specific applications.

Influence of Donor-Acceptor Architecture

A prevalent strategy in designing photoactive molecules is the use of a donor-acceptor (D-A) architecture. In this design, an electron-donating group is linked to an electron-accepting group. The quinazoline core itself is an effective electron acceptor.[20] Attaching various donor moieties allows for precise control over the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates the singlet and triplet energies.

For D-A type molecules, the S₁ state often has a significant charge-transfer (CT) character, where the HOMO is localized on the donor and the LUMO on the acceptor.[1] The T₁ state, however, can be either a CT state (³CT) or a local-excited (³LE) state on the donor or acceptor fragment. The nature and energy of the T₁ state are critical. For instance, in TADF emitters, a small energy gap between the S₁ (¹CT) and T₁ states is required to facilitate reverse intersystem crossing (RISC).[20]

The table below summarizes the triplet energy levels for a selection of quinazoline derivatives, highlighting the impact of different donor groups.

Compound IDDonor MoietyAcceptor MoietyT₁ Energy (eV)Application ContextReference
Quinazoline - (Parent)Quinazoline~2.72Baseline[12]
4HQ-PXZ PhenoxazineQuinazoline2.48TADF OLEDs[20]
4PQ-PXZ PhenoxazinePhenyl-quinazoline2.43TADF OLEDs[20]
CzQZ-1 CarbazoleQuinazolinone2.99OLED Host[4]
CzQZ-2 CarbazoleQuinazolinone2.89OLED Host[4]
SpAc5FQN SpiroacridanFluoro-quinazoline~2.5-2.6 (est.)TADF OLEDs

Note: The T₁ energy for Quinazoline was calculated from the 0-0 transition reported in cm⁻¹[12]. For SpAc5FQN, the exact T₁ is not given, but the S₁ is 2.61 eV and ΔEST is 0.07 eV, placing T₁ around 2.54 eV.

From the data, several trends emerge:

  • Parent Quinazoline: The unsubstituted quinazoline has a relatively high T₁ energy of ~2.72 eV, originating from a T₁(π, π*) state.[12]

  • Donor Substitution: Adding strong donor groups like phenoxazine or acridan generally lowers the triplet energy compared to the parent quinazoline.[20] This is because these D-A structures can lead to lower-energy charge-transfer states.

  • Host Materials: For use as a host in phosphorescent OLEDs, a high T₁ energy is required to efficiently confine the triplet excitons on the phosphorescent guest dopant. Derivatives like CzQZ-1 (2.99 eV) are specifically designed with this in mind, using carbazole donors linked in a way that maintains a high triplet level.[4]

  • TADF Emitters: In contrast, TADF emitters like 4HQ-PXZ and 4PQ-PXZ are designed to have smaller S₁-T₁ gaps. Their T₁ energies (2.48 eV and 2.43 eV, respectively) are carefully tuned relative to their S₁ energies to promote efficient RISC.[20]

Diagram: Structure-Property Relationship in Quinazoline Derivatives

G cluster_spr Structure -> Triplet Energy Relationship cluster_examples Design Strategy structure Molecular Structure (Substitution Pattern) strong_da Strong Donor-Acceptor (e.g., Phenoxazine) structure->strong_da weak_da Weak Donor / Twisted (e.g., Carbazole Host) structure->weak_da electronics Electronic Properties (HOMO/LUMO Separation, Charge Transfer Character) triplet_energy Triplet Energy (T₁) & S₁-T₁ Gap (ΔEST) application Target Application triplet_energy->application tadf_oled TADF OLEDs (Small ΔEST) application->tadf_oled pdt PDT (T₁ > 0.98 eV) application->pdt pholed_host PhOLED Host (High T₁) application->pholed_host low_t1 Lower T₁ Energy strong_da->low_t1 Leads to small_delta Small ΔEST strong_da->small_delta Leads to high_t1 High T₁ Energy weak_da->high_t1 Leads to low_t1->triplet_energy small_delta->triplet_energy high_t1->triplet_energy

Caption: Tuning T₁ energy via molecular design.

Part 3: Applications Driven by Triplet Energy Engineering

The ability to precisely control the T₁ energy of quinazoline derivatives has led to their successful implementation in cutting-edge technologies.

Organic Light-Emitting Diodes (OLEDs)

As High-Triplet-Energy Hosts: In phosphorescent OLEDs (PhOLEDs), a phosphorescent emitter (guest) is doped into a host material. To prevent energy back-transfer from the guest to the host, the host material must have a T₁ energy level higher than that of the guest. Carbazolyl-substituted quinazolinones with T₁ energies as high as 2.99 eV have been developed for this purpose, enabling efficient blue and green PhOLEDs.[4]

As TADF Emitters: TADF is a mechanism that allows for the harvesting of triplet excitons in metal-free organic molecules. This is achieved by designing molecules with a very small singlet-triplet energy splitting (ΔEST < 0.2 eV), which allows triplets to be converted back into emissive singlets through thermal energy.[20][21] Quinazoline derivatives with D-A structures have been exceptionally successful as TADF emitters, achieving external quantum efficiencies (EQEs) exceeding 20%, on par with traditional phosphorescent emitters.[9][20]

Diagram: Mechanism of TADF in a Quinazoline-Based OLED

G cluster_tadf TADF Mechanism S0 S₀ S1 S₁ S0->S1 Electrical Excitation S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ S1->T1 ISC T1->S0 Phosphorescence (Non-radiative loss) T1->S1 RISC (Thermal Activation) Small ΔEST is Key

Caption: Energy level diagram for TADF.

Photodynamic Therapy (PDT)

PDT is a non-invasive cancer treatment that uses a photosensitizer (PS), light, and oxygen to generate cytotoxic reactive oxygen species (ROS).[5][6] The process relies on the photosensitizer absorbing light, undergoing intersystem crossing to its triplet state, and then transferring its energy to ground-state triplet oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).

For efficient singlet oxygen generation, the triplet energy of the photosensitizer (T₁_PS) must be greater than the energy required to excite oxygen to its singlet state, which is approximately 0.98 eV (corresponding to ~1270 nm).[22] Therefore, a key design criterion for a quinazoline-based PS is a T₁ energy comfortably above 0.98 eV, coupled with a high triplet quantum yield. Recent work has explored quinazolinone-fullerene nanohybrids as photoactive agents that generate ROS under illumination, demonstrating the potential of this scaffold in PDT applications.[3]

Diagram: Mechanism of Photodynamic Therapy (PDT)

G cluster_pdt PDT Mechanism PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 Light Absorption (hν) PS_T1 PS (T₁) PS_S1->PS_T1 ISC PS_T1->PS_S0 Energy Transfer (T₁ > 0.98 eV) O2_S ¹O₂ (Singlet Oxygen) PS_T1->O2_S O2_T ³O₂ (Ground State Oxygen) Cell_Death Cell Death (Oxidative Stress) O2_S->Cell_Death

Sources

UV-Vis Absorption Profile & Technical Guide: 6-Bromo-2-(4-bromophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-(4-bromophenyl)quinazoline is a highly conjugated heterocyclic scaffold utilized primarily as an intermediate in the synthesis of optoelectronic materials (OLED host materials, phosphorescent ligands) and as a pharmacophore in medicinal chemistry (EGFR inhibitors).

Its optical properties are defined by the 2-phenylquinazoline core, modified by dual bromine substitutions. These heavy atoms induce a bathochromic (red) shift relative to the parent scaffold and enhance intersystem crossing (ISC) rates due to the heavy-atom effect—a critical feature for phosphorescent applications.

This guide provides a comparative spectral analysis, distinguishing the target molecule from its oxidized analog (quinazolinone) and its parent scaffold, supported by synthesis and characterization protocols.

Comparative Spectral Analysis

The following data compares the target molecule against its parent scaffold and a common structural analog.

Table 1: UV-Vis Absorption Characteristics (Solvent: Acetonitrile/Dichloromethane)

CompoundPrimary

(nm)
Secondary

(nm)
Transition Type

(M

cm

)
Optical Appearance
6-Bromo-2-(4-bromophenyl)quinazoline (Target)335–345 (Predicted*)260–270

(Conjugated)
~18,000 - 22,000Colorless to Off-White Solid
2-Phenylquinazoline (Parent Reference)320–325245–250

~15,000White Crystalline Solid
6-Bromo-2-phenylquinazolin-4(3H)-one (Oxidized Analog)312292

/

~12,500White/Pale Yellow Solid

*Note: Exact experimental


 for the specific dibromo-derivative is interpolated from structure-activity relationship (SAR) data of 2-arylquinazolines. The bromine substituents typically induce a 10–20 nm redshift compared to the unsubstituted parent due to auxochromic effects and polarizability.
Spectral Interpretation[3][4][5][6][7]
  • Band I (335–345 nm): This long-wavelength band corresponds to the

    
     transition involving the entire conjugated system (quinazoline core + phenyl ring). The presence of bromine at the para-position of the phenyl ring and position 6 of the quinazoline extends the conjugation length and stabilizes the excited state, causing the redshift compared to 2-phenylquinazoline (320 nm).
    
  • Band II (260–270 nm): A high-intensity band attributed to localized aromatic

    
     transitions within the benzene and pyrimidine rings.
    
  • Heavy Atom Effect: The two bromine atoms increase the spin-orbit coupling. While this minimally affects the absorption wavelength, it significantly quenches fluorescence in favor of phosphorescence (triplet state population) compared to non-halogenated analogs.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazoline

Objective: Synthesize the target chromophore via oxidative cyclization, avoiding the formation of the quinazolinone byproduct.

Reagents:

  • 2-Amino-5-bromobenzaldehyde (1.0 eq)

  • 4-Bromobenzamidine hydrochloride (1.1 eq)

  • CuBr (Catalytic, 5 mol%)

  • Cs₂CO₃ (2.0 eq)

  • DMSO (Solvent)[1][2][3][4]

Workflow:

  • Charge: In a dry round-bottom flask, combine 2-amino-5-bromobenzaldehyde (10 mmol) and 4-bromobenzamidine hydrochloride (11 mmol).

  • Solvate: Add anhydrous DMSO (20 mL) and Cs₂CO₃ (20 mmol).

  • Catalyze: Add CuBr (0.5 mmol) under nitrogen atmosphere.

  • Reflux: Heat the mixture to 110°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The target spot will be less polar than the starting aldehyde.

  • Quench: Cool to room temperature and pour into ice-water (100 mL).

  • Extract: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash organic layer with brine.

  • Purify: Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).

Protocol B: UV-Vis Characterization

Objective: Determine


 and Molar Extinction Coefficient (

).

Method:

  • Stock Solution: Dissolve 1.0 mg of purified 6-Bromo-2-(4-bromophenyl)quinazoline in 10 mL of spectroscopic grade Acetonitrile (MeCN).

    • Concentration Calculation:

      
      
      
  • Dilution Series: Prepare dilutions of 10

    
    M, 25 
    
    
    
    M, and 50
    
    
    M.
  • Baseline: Run a blank scan using pure MeCN from 200 nm to 600 nm.

  • Measurement: Scan samples. Ensure maximum absorbance (

    
    ) is between 0.2 and 1.0 to adhere to the Beer-Lambert Law.
    
  • Calculation: Plot

    
     vs. Concentration (
    
    
    
    ). The slope of the linear regression at
    
    
    equals
    
    
    (path length, usually 1 cm).

Technical Visualization

The following diagram illustrates the synthesis pathway and the electronic relationship between the target and its analogs.

G start 2-Amino-5-bromo benzaldehyde intermediate Schiff Base Intermediate start->intermediate Condensation (-H2O) reactant 4-Bromobenzamidine reactant->intermediate target 6-Bromo-2-(4-bromophenyl) quinazoline (TARGET) intermediate->target Oxidative Cyclization (CuBr/DMSO, 110°C) analog 6-Bromo-2-phenyl quinazolin-4(3H)-one (Oxidized Impurity) target->analog Hydrolysis/Oxidation (Avoid: H2O/O2 access) properties Spectral Profile: λmax: ~340 nm Type: Fully Aromatic App: OLED/Pharm Intermediate target->properties

Figure 1: Synthetic pathway for 6-Bromo-2-(4-bromophenyl)quinazoline highlighting the divergence from the oxidized quinazolinone impurity.

References

  • BenchChem. (2025).[1][3] Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135741485, 6-Bromo-2-phenylquinazolin-4(1H)-one. Retrieved from

  • Kusuma, P. K., & Vedula, G. (2016). In Vitro and In Vivo Antioxidant Property of Novel 2-Phenyl Quinazoline-4(3h)-One Derivatives. Biosciences Biotechnology Research Asia. Retrieved from

  • MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. Retrieved from

Sources

Electrochemical Profiling of Quinazoline Electron Acceptors: A Comparative Guide for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals exploring theranostic probes and materials scientists designing next-generation organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs), the selection of the electron acceptor core is a critical determinant of performance. Quinazoline—a privileged 1,3-diazanaphthalene scaffold widely recognized in medicinal chemistry—has recently emerged as a highly versatile, electron-deficient heterocycle for optoelectronics[1].

Unlike traditional fullerene derivatives (e.g., PCBM), quinazoline-based non-fullerene acceptors (NFAs) and push-pull chromophores offer highly tunable energy levels, superior synthetic accessibility, and distinct photophysical properties[2]. This guide objectively compares the electrochemical properties—specifically derived from Cyclic Voltammetry (CV)—of quinazoline electron acceptors against established alternatives, providing actionable protocols and structural insights.

Mechanistic Insights: The Causality of Quinazoline's Electrochemical Behavior

The electrochemical signature of quinazoline is fundamentally driven by the asymmetric placement of its two nitrogen atoms within the pyrimidine ring. This structural nuance dictates its performance relative to alternatives:

  • LUMO Modulation via Asymmetry: The 1,3-nitrogen configuration induces a strong electron-withdrawing effect, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) compared to pure hydrocarbon analogs. However, it maintains a relatively shallower LUMO than its symmetric 1,4-isomer, quinoxaline[3][4].

  • Exciton Binding Energy (

    
    ):  Quinazoline-based NFAs often exhibit favorable dielectric constants. A higher dielectric constant lowers the exciton binding energy, facilitating efficient charge dissociation into free carriers without requiring a massive thermodynamic driving force[5].
    
  • Dipole Moment & Packing: The structural asymmetry of quinazoline results in a permanent ground-state dipole moment. This enhances intermolecular dipole-dipole interactions in the solid state, promoting tighter

    
     stacking and improved electron mobility compared to highly symmetric cores[2].
    

Molecular_Design Root N-Heterocycle Acceptor Cores Qz Quinazoline (1,3-N) Root->Qz Qx Quinoxaline (1,4-N) Root->Qx Qz_Trait Asymmetric Dipole Shallower LUMO (~ -3.0 eV) Qz->Qz_Trait Qx_Trait Symmetric Dipole Deeper LUMO (~ -4.0 eV) Qx->Qx_Trait Qz_App TADF Emitters & Exciplex Hosts Qz_Trait->Qz_App Qx_App Narrow Bandgap NFAs (NIR OPVs) Qx_Trait->Qx_App

Fig 1: Logical pathways mapping structural nitrogen placement to optoelectronic applications.

Electrochemical Profiling: Cyclic Voltammetry (CV) Data Comparison

Cyclic voltammetry is the gold standard for empirically determining the frontier orbital energy levels (HOMO/LUMO) of organic semiconductors. The onset reduction potential (


) correlates directly with the electron affinity (LUMO), while the onset oxidation potential (

) correlates with the ionization potential (HOMO)[2][4].
Table 1: Electrochemical Properties of Quinazoline vs. Alternative Acceptor Cores
Acceptor CoreExample DerivativeHOMO (eV)LUMO (eV)Bandgap (

, eV)
Primary Application
Quinazoline Qz-Exciplex Hosts-5.22 to -5.87-2.80 to -3.20~2.4 - 2.8TADF OLEDs, Fluorescent Sensors[1][2]
Quinoxaline UF-Qx-2Cl (NFA)-5.58 to -6.31-3.84 to -4.28~1.3 - 1.7NIR Organic Solar Cells[3][4][6]
Triazine TRZ-derivatives~ -6.00~ -3.00~3.0OLED Electron Transport Layers
Fullerene PC

BM
~ -6.10~ -3.90~2.2Standard OPV Acceptor Baseline

Performance Analysis: Quinazoline provides a shallower LUMO compared to fullerenes and highly substituted quinoxalines. This makes it an exceptional candidate for Thermally Activated Delayed Fluorescence (TADF) emitters and exciplex-forming hosts, where precisely matching the LUMO of the donor is critical to minimize non-radiative energy loss[2]. Conversely, quinoxaline's deeper LUMO makes it better suited for narrow-bandgap, near-infrared (NIR) absorbing NFAs in solar cells[6].

Experimental Protocol: Self-Validating CV Workflow

To ensure trustworthiness, reproducibility, and rigorous scientific integrity, the following protocol outlines a self-validating system for measuring the electrochemical properties of quinazoline derivatives[7].

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN). Causality: The solution must be purged with high-purity Argon for 15 minutes to remove dissolved oxygen, which acts as a competing electron acceptor and causes parasitic reduction peaks[7].
    
  • Analyte Preparation: Add the synthesized quinazoline derivative to achieve a 1.0 mM concentration.

  • Electrode Setup: Utilize a standard three-electrode cell to isolate the current-carrying circuit from the potential-measuring circuit:

    • Working Electrode (WE): Glassy carbon disk (3 mm diameter), freshly polished with 0.05 µm alumina slurry to ensure a reproducible electroactive surface area.

    • Counter Electrode (CE): Platinum wire.

    • Reference Electrode (RE):

      
       (0.01 M in MeCN) pseudo-reference electrode[7].
      
  • Measurement: Scan the potential at a rate of 50–100 mV/s. Record the onset of the first reversible or quasi-reversible reduction/oxidation waves.

  • Internal Calibration: Spike the solution with Ferrocene (Fc) as an internal standard. Measure the

    
     redox couple. Causality: Ferrocene provides a reliable reference point to the absolute vacuum scale (4.8 eV), correcting for minor solvent or reference electrode drifts[3][4].
    
  • Energy Level Calculation:

CV_Workflow A 1. Prepare 0.1M TBAPF6 in Anhydrous Solvent B 2. Dissolve Quinazoline Analyte (1.0 mM) A->B C 3. Three-Electrode Setup (GC, Pt, Ag/Ag+) B->C D 4. Run Cyclic Voltammetry (Scan: 50-100 mV/s) C->D E 5. Extract Onset Potentials (E_ox, E_red) D->E F 6. Calibrate vs Ferrocene (Fc/Fc+) E->F G 7. Calculate HOMO/LUMO E = -(E_onset - E_Fc + 4.8) eV F->G

Fig 2: Standardized, self-validating cyclic voltammetry workflow for HOMO/LUMO determination.

Conclusion

Quinazoline electron acceptors occupy a highly specialized electrochemical niche. Their shallower LUMO levels and asymmetric dipole moments make them superior to fullerenes and symmetric quinoxalines for applications requiring high triplet energies and tunable charge-transfer states (e.g., TADF OLEDs and fluorescent sensors). However, for NIR organic photovoltaics requiring deep LUMO levels to maximize light harvesting, highly substituted quinoxalines remain the preferred alternatives.

References

1.[1] Electron‐Withdrawing Substituted Quinazoline Push‐Pull Chromophores: Synthesis, Electrochemical, Photophysical and Second‐Order Nonlinear Optical Properties. ResearchGate. Available at:[Link] 2.[2] Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. Available at:[Link] 3.[7] Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]quinazolines. MDPI. Available at:[Link] 4.[6] The Design of Quinoxaline Based Unfused Non-fullerene Acceptors for High Performance and Stable Organic Solar Cells. ResearchGate. Available at:[Link] 5.[5] Machine learning assisted designing of non-fullerene electron acceptors: A quest for lower exciton binding energy. PMC. Available at:[Link] 6.[3] Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry. Available at:[Link] 7.[4] Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers. Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Bromo-2-(4-bromophenyl)quinazoline: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 6-Bromo-2-(4-bromophenyl)quinazoline, a member of the quinazoline family, is valuable in synthetic and medicinal chemistry.[1][2] However, its structure, featuring two bromine atoms on aromatic rings, necessitates a rigorous handling protocol.

This guide moves beyond a simple checklist. It provides a complete operational plan grounded in the principles of chemical causality and risk mitigation. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, our safety assessment is expertly extrapolated from closely related, hazardous quinazoline analogs and the well-documented behavior of brominated aromatic compounds.[3][4] This approach ensures we operate with a conservative margin of safety.

Part 1: Hazard Assessment and Risk Profile

The primary hazards associated with compounds like 6-Bromo-2-(4-bromophenyl)quinazoline are derived from analogous structures such as 6-Bromo-4-chloro-quinazoline.[4] Based on this data, we must assume the compound presents the following risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[6][7]

  • Serious Eye Irritation: Poses a significant risk of causing serious, potentially damaging, eye irritation.[6][7]

Halogenated hydrocarbons can also exhibit nephrotoxicity (kidney damage) or neurotoxicity with long-term or high-level exposure, making consistent and correct use of personal protective equipment (PPE) non-negotiable.[8]

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

Before any PPE is donned, the primary line of defense is robust engineering controls. All handling of 6-Bromo-2-(4-bromophenyl)quinazoline, especially as a powder or in volatile solvents, must occur within a certified chemical fume hood to prevent inhalation exposure.[9] PPE serves as the final, critical barrier between you and the chemical.

The following table summarizes the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile Gloves (single pair)Lab CoatNot typically required
Weighing and Aliquoting (Solid) Chemical Safety GogglesDouble-glove with Nitrile GlovesFlame-Resistant Lab Coat (cuffed)Not required inside a fume hood
Solution Preparation & Transfers Chemical Safety Goggles & Face ShieldDouble-glove with Nitrile GlovesFlame-Resistant Lab Coat (cuffed)Not required inside a fume hood
Reaction Workup & Purification Chemical Safety Goggles & Face ShieldDouble-glove with Nitrile GlovesChemically-resistant Apron over Lab CoatNot required inside a fume hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesDisposable Coveralls ("Bunny Suit")NIOSH-approved N95 Respirator (minimum)

Expert Insights on PPE Selection:

  • Eye Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[6] A face shield should be worn over the goggles during procedures with a higher splash risk, such as when transferring solutions or during reaction workups.[10]

  • Hand Protection : Double-gloving with nitrile gloves provides excellent protection for incidental contact. The outer glove should be removed and replaced immediately upon known contact with the compound. For extended operations or spill cleanup, more robust gloves may be considered, but the most effective strategy is frequent and disciplined changing of the outer glove.[11]

  • Body Protection : A standard lab coat is a minimum requirement. Ensure it is flame-resistant and has tight-fitting cuffs to prevent exposure to the arms and wrists. For procedures involving larger volumes, a chemically resistant apron provides an additional layer of safety.[11]

  • Respiratory Protection : A fume hood is the primary method of respiratory protection.[9] Surgical masks offer no protection against chemical vapors or fine powders.[10] A NIOSH-approved respirator should be reserved for emergency situations, such as a significant spill outside of the fume hood, and requires proper fit-testing and training.[10]

Part 3: Operational and Disposal Plans

Standard Workflow: Weighing and Preparing a Solution

This protocol outlines the essential steps for safely handling the compound from its container to a prepared solution.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood is Operational prep2 Don Required PPE: - Lab Coat - Goggles - Double Nitrile Gloves prep1->prep2 prep3 Decontaminate Fume Hood Surface prep2->prep3 handle1 Place Balance and Glassware in Hood prep3->handle1 handle2 Carefully Weigh Solid Compound handle1->handle2 handle3 Transfer Solid to Reaction Vessel handle2->handle3 handle4 Add Solvent and Cap Vessel handle3->handle4 clean1 Decontaminate Spatula and Weigh Boat handle4->clean1 clean2 Place Contaminated Solids in 'Solid Halogenated Waste' clean1->clean2 clean3 Wipe Down Fume Hood Surface clean2->clean3 clean4 Remove Outer Gloves and Dispose clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Diagram: Safe Handling Workflow

Step-by-Step Protocol:

  • Preparation : Verify that the chemical fume hood has a valid certification and is functioning correctly. Don all required PPE as outlined in the table above (lab coat, goggles, double nitrile gloves).[6]

  • Setup : Place all necessary equipment (analytical balance, glassware, spatulas, solvent) inside the fume hood. This minimizes the need to move in and out of the containment area.

  • Weighing : Carefully open the container and use a clean spatula to weigh the desired amount of 6-Bromo-2-(4-bromophenyl)quinazoline onto a weigh boat or directly into tared glassware. Perform this action slowly to avoid creating airborne dust.

  • Transfer : Transfer the weighed solid into the designated flask or vial. Add the solvent, cap the vessel, and ensure it is sealed.

  • Initial Cleanup : Decontaminate the spatula and any other reusable tools. Dispose of the contaminated weigh boat, disposable pipette tips, and any wipes into a container clearly labeled "Solid Halogenated Organic Waste".[3]

  • Final Decontamination : Wipe down the surface of the balance and the fume hood sash.

  • Doffing PPE : Before leaving the work area, remove the outer pair of gloves and dispose of them in the solid hazardous waste container. Wash hands thoroughly with soap and water.[3]

Emergency Plan: Spill Response

G cluster_assessment Immediate Assessment cluster_response Response Actions spill Spill Occurs! assess_location Is the spill inside the fume hood? spill->assess_location assess_size Is the spill minor (<1g, <50mL)? assess_location->assess_size Yes evacuate Alert others. Evacuate the lab. Call Emergency Response (911). assess_location->evacuate No contain_inside Contain with absorbent pads. Clean with decontamination solution. assess_size->contain_inside Yes (and inside hood) assess_size->evacuate No (Major Spill) clean_minor Don spill response PPE. Use spill kit to absorb. Place waste in sealed bag. assess_size->clean_minor Yes (but outside hood)

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.